molecular formula C12H14N2O3 B1600209 4-Methoxy-L-tryptophan CAS No. 406938-53-2

4-Methoxy-L-tryptophan

Cat. No.: B1600209
CAS No.: 406938-53-2
M. Wt: 234.25 g/mol
InChI Key: VYXPKRIKQJEAOO-QMMMGPOBSA-N
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Description

4-Methoxy-L-tryptophan is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-10-4-2-3-9-11(10)7(6-14-9)5-8(13)12(15)16/h2-4,6,8,14H,5,13H2,1H3,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXPKRIKQJEAOO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1C(=CN2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459116
Record name 4-Methoxy-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406938-53-2
Record name 4-Methoxy-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-L-tryptophan: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Methoxy-L-tryptophan, a methoxy-substituted derivative of the essential amino acid L-tryptophan. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, plausible synthetic routes, and analytical methodologies pertinent to this compound. While its isomer, 5-methoxytryptophan, has been noted for its role in controlling COX-2 expression and its anti-inflammatory and anti-cancer properties, the unique characteristics of the 4-methoxy isomer present a distinct avenue for investigation in medicinal chemistry and chemical biology.[1]

Core Chemical Identity

This compound is structurally characterized by an L-tryptophan backbone with a methoxy group (-OCH₃) substituted at the 4-position of the indole ring. This substitution significantly influences the molecule's electronic properties and potential biological interactions compared to its parent compound, L-tryptophan.

IdentifierValueSource
IUPAC Name (2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid[2]
CAS Number 406938-53-2[2]
Molecular Formula C₁₂H₁₄N₂O₃[2]
Molecular Weight 234.25 g/mol [2]
Canonical SMILES COC1=CC=CC2=C1C(=CN2)CN[2]
InChI Key VYXPKRIKQJEAOO-QMMMGPOBSA-N[2]

Physicochemical Properties

Experimental data for the physical properties of this compound are not extensively documented in publicly available literature. However, we can infer its likely characteristics based on its structure and by comparing it to the well-characterized parent molecule, L-tryptophan, and its isomer, 5-methoxy-DL-tryptophan.

PropertyThis compound (Predicted/Computed)L-Tryptophan (Experimental)5-Methoxy-DL-tryptophan (Experimental)
Melting Point Data not available280-285 °C (dec.)[3]258-261 °C (dec.)
Solubility Expected to be soluble in water (potentially enhanced by gentle heating or pH adjustment), DMSO, and mixtures of methanol/water.Water: 11.4 g/L (25 °C)[4][5]; Soluble in hot alcohol; Insoluble in chloroform.[4]Soluble in DMSO and ethanol.
Appearance Likely a white to off-white crystalline powder.White to off-white powder.White to light beige crystalline powder.
XLogP3 (Computed) -1.2-1.06-0.8
Hydrogen Bond Donors 333
Hydrogen Bond Acceptors 444

Note: Properties for this compound are based on structural analogy and computed data from PubChem where specified. Experimental validation is required.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with chemical shifts influenced by the electron-donating methoxy group at the C4 position. A singlet for the methoxy protons (-OCH₃) would likely appear around 3.8-4.0 ppm. The α-amino acid protons (α-H, β-H₂) will be present in the aliphatic region. The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift (>10 ppm), as seen in L-tryptophan itself.[6]

  • ¹³C NMR: The carbon spectrum will display 12 unique signals. The methoxy carbon will resonate around 55-60 ppm. The chemical shifts of the aromatic carbons, particularly C4, will be significantly affected by the methoxy substituent.

For Reference: ¹H NMR data for 5-Methoxy-L-tryptophan in water (600 MHz) shows key shifts at 7.28-7.46 ppm (aromatic), 6.92-6.94 ppm (aromatic), 4.03-4.05 ppm (α-H), 3.25-3.44 ppm (β-H₂), and a prominent singlet at 3.89 ppm (methoxy protons).[7]

Mass Spectrometry (MS)

The expected exact mass of this compound is 234.10044231 Da.[2] Electrospray ionization (ESI) in positive mode would be expected to yield a prominent ion at m/z 235.1077 [M+H]⁺. Fragmentation in MS/MS analysis would likely involve the loss of the carboxylic acid group (-45 Da) and subsequent cleavages around the amino acid backbone and indole ring.

For Reference: LC-MS/MS of the isomeric 5-methoxytryptophan shows characteristic fragment ions at m/z 217, 175, and 147, which can serve as a basis for developing analytical methods for the 4-methoxy isomer.[7]

Synthesis Pathway: A Biocatalytic Approach

The synthesis of substituted L-tryptophan derivatives can be efficiently achieved using the enzyme Tryptophan Synthase (TrpS) .[8] This enzyme catalyzes the C-C bond formation between an indole derivative and L-serine. This biocatalytic method offers high stereoselectivity, yielding the desired L-enantiomer under mild reaction conditions.

The proposed synthesis of this compound involves the reaction of 4-methoxyindole with L-serine, catalyzed by the β-subunit of Tryptophan Synthase (TrpB).

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_product Product 4-Methoxyindole 4-Methoxyindole TrpS Tryptophan Synthase (TrpB subunit) 4-Methoxyindole->TrpS L-Serine L-Serine L-Serine->TrpS 4-MeO-Trp This compound TrpS->4-MeO-Trp Pyridoxal 5'-phosphate (PLP) cofactor H2O H₂O TrpS->H2O

Caption: Enzymatic synthesis of this compound.

This enzymatic approach is highly advantageous as it avoids the need for complex protecting group chemistry and purifications associated with traditional organic synthesis, while ensuring the production of the enantiomerically pure L-amino acid.[8]

Analytical Workflow: Quantification by HPLC

A robust and reliable method for the quantification of this compound in biological or reaction matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection is the standard approach.

Experimental Protocol: Reversed-Phase HPLC

This protocol is adapted from established methods for analyzing tryptophan and its metabolites.[9][10]

Objective: To separate and quantify this compound from a sample matrix.

Instrumentation & Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • This compound analytical standard

  • Sample (e.g., quenched enzymatic reaction, plasma with protein precipitation)

Procedure:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 water/methanol).

    • Perform serial dilutions to create a calibration curve (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation:

    • For enzymatic reactions, quench the reaction with an equal volume of acetonitrile or 10% trichloroacetic acid to precipitate the enzyme.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm (for indole absorbance)

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      15.0 50 50
      17.0 5 95
      20.0 5 95
      21.0 95 5

      | 25.0 | 95 | 5 |

  • Data Analysis:

    • Identify the peak for this compound by comparing the retention time with the analytical standard.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

G Sample Sample Preparation (Precipitation, Filtration) HPLC HPLC System (C18 Column) Sample->HPLC Inject Standard Standard Preparation (Calibration Curve) Standard->HPLC Inject Detect UV Detector (280 nm) HPLC->Detect Analyze Data Analysis (Quantification) Detect->Analyze

Caption: Workflow for HPLC analysis of this compound.

Rationale for Choices:

  • Reversed-Phase C18: This stationary phase is ideal for separating moderately polar molecules like tryptophan derivatives from more polar or non-polar contaminants.

  • Formic Acid: The use of 0.1% formic acid in the mobile phase helps to protonate the carboxylic acid and amino groups, leading to sharper peaks and better chromatographic resolution.

  • Gradient Elution: A gradient from low to high organic solvent concentration allows for the effective elution of compounds with varying polarities and ensures the column is cleaned after each run.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).

  • Precautions:

    • Handle in a well-ventilated area or under a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust and direct contact with skin and eyes.[3]

    • In case of contact, wash the affected area thoroughly with water.

    • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, derivative of L-tryptophan. While specific experimental data on its physical properties and biological activity are sparse, its structural similarity to other biologically active methoxyindoles suggests its potential as a tool compound or a lead for drug discovery. The methodologies for its synthesis via Tryptophan Synthase and its analysis by HPLC are well-established for related compounds and provide a clear path for future research. Further investigation is warranted to fully characterize this molecule and unlock its potential applications in neuroscience, oncology, and inflammatory disease research.

References

  • Wikipedia. Tryptophan. [Link][4]

  • PubChem. This compound. [Link][2]

  • Schölzel, D., et al. (2018). One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase. ACS Catalysis. [Link][11]

  • Struck, A. W., & Fasan, R. (2017). Tryptophan Synthase: Biocatalyst Extraordinaire. ACS Catalysis, 7(12), 8173–8192. [Link][8]

  • Cheng, J., et al. (2010). 5-methoxyindole metabolites of L-tryptophan: Control of COX-2 expression, inflammation and tumorigenesis. Prostaglandins & Other Lipid Mediators, 93(1-2), 19-24. [Link][1]

  • PubChem. 5-Methoxytryptophan. [Link][7]

  • Wajda, R., et al. (2016). Chromatographic analysis of tryptophan metabolites. Journal of Separation Science, 39(1), 193-204. [Link][9]

  • ResearchGate. How to dissolve tryptophan amino acids?. [Link][5]

  • Junk, L., et al. (2018). Synthesis of Modified Tryptophan Derivatives. Science of Synthesis, 1-24. [Link]

  • ResearchGate. Chromatogram of 250 μ M tryptophan standard solution. [Link][12]

  • DC Fine Chemicals. Safety Data Sheet - L-Tryptophan. [Link][13]

  • Pinhati, R. R., et al. (2011). Quantification of tryptophan in plasma by high performance liquid chromatography. Química Nova, 34(9), 1621-1624. [Link][10]

  • Kumar, S., et al. (2018). Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses. Magnetic Resonance Imaging, 51, 88-92. [Link][6]

Sources

4-Methoxy-L-tryptophan: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical - The Rise of Substituted Tryptophan Analogs

The essential amino acid L-tryptophan is a cornerstone of protein synthesis and the metabolic precursor to a host of bioactive molecules that govern critical physiological processes.[1][2][3] Its catabolism through the kynurenine, serotonin, and indole pathways produces metabolites that are integral to neurotransmission, immune regulation, and gut homeostasis.[1][2] In recent years, the scientific community has turned its attention to substituted tryptophan analogs, a class of molecules with the potential to modulate these pathways and exert potent therapeutic effects. Among these, 4-Methoxy-L-tryptophan has emerged as a compound of significant interest due to its presence in complex natural products with pronounced biological activities.

This technical guide provides an in-depth exploration of the known and hypothesized biological functions of this compound. We will delve into its origins in natural products, explore its potential mechanisms of action with a focus on the modulation of the kynurenine pathway, and provide detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this intriguing molecule.

Chapter 1: The Crossroads of Metabolism: An Overview of L-Tryptophan's Fates

The majority of dietary L-tryptophan, over 95%, is catabolized via the kynurenine pathway.[1][4] This pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[4][5] The resulting metabolites, collectively known as kynurenines, are not merely metabolic intermediates but are themselves biologically active, with roles in both neuroprotection and neurotoxicity, as well as profound effects on the immune system.[6][7] The remaining L-tryptophan serves as the precursor for the synthesis of the neurotransmitter serotonin and the neurohormone melatonin via the serotonin pathway, and various indole derivatives produced by the gut microbiota.[1][2][4]

The dysregulation of tryptophan metabolism, particularly the upregulation of IDO1 and TDO in the tumor microenvironment, has been identified as a key mechanism of immune evasion in cancer.[5][8] By depleting L-tryptophan and producing immunosuppressive kynurenines, cancer cells can blunt the anti-tumor T-cell response.[4][7] This has made IDO1 and TDO highly attractive targets for cancer immunotherapy.[7][9][10]

Tryptophan_Metabolism cluster_kynurenine Kynurenine Pathway (>95%) cluster_serotonin Serotonin Pathway (~1-2%) cluster_indole Indole Pathway (Gut Microbiota) L-Tryptophan L-Tryptophan IDO1/TDO IDO1/TDO L-Tryptophan->IDO1/TDO Serotonin Serotonin L-Tryptophan->Serotonin Indole Derivatives Indole Derivatives L-Tryptophan->Indole Derivatives Kynurenine Kynurenine IDO1/TDO->Kynurenine Neuroactive & Immunosuppressive Metabolites Neuroactive & Immunosuppressive Metabolites Kynurenine->Neuroactive & Immunosuppressive Metabolites Melatonin Melatonin Serotonin->Melatonin AhR Activation AhR Activation Indole Derivatives->AhR Activation

Caption: Major metabolic pathways of L-tryptophan.

Chapter 2: Unveiling this compound: A Potent Constituent of Bioactive Natural Products

While direct, extensive studies on the isolated this compound are limited, its crucial role in the biological activity of several complex natural products provides significant insight into its potential functions.

Natural Product Scaffolds: A Source of Functional Insight

Argyrin A: This cyclic octapeptide, isolated from the myxobacterium Archangium gephyra, exhibits a range of potent biological activities, including immunosuppressive, antibacterial, and antiproteasomal effects.[11][12][13] The (S)-4-methoxy-tryptophan residue within Argyrin A has been identified as a key structural component for its activity.[14] Its immunosuppressive action is mediated through the inhibition of mitochondrial protein synthesis, leading to a reduction in IL-17 production by T-helper 17 cells.[11] Furthermore, Argyrin A induces apoptosis and blocks angiogenesis by preventing the degradation of the cyclin-dependent kinase inhibitor p27kip1, a mechanism linked to its antiproteasomal activity.[12][15]

Ohmyungsamycins A and B: These cyclic depsipeptides, produced by a marine-derived Streptomyces species, demonstrate significant cytotoxic activity against various cancer cell lines and also possess antibacterial properties.[16][17][18] The presence of N-methyl-4-methoxytryptophan in their structure points to the importance of this substituted amino acid in their bioactivity.[17] Ohmyungsamycin A, in particular, has shown potent activity against Mycobacterium tuberculosis and human cancer cells.[19]

Natural ProductKey Biological ActivitiesRole of this compound
Argyrin A Immunosuppressive, Antibacterial, Antiproteasomal, Anti-angiogenic, Apoptosis-inducingEssential for biological activity
Ohmyungsamycins A & B Cytotoxic (Anticancer), Antibacterial, Anti-tuberculosisKey structural component for bioactivity
Hypothesized Mechanism of Action: A Potential Modulator of the Kynurenine Pathway

Given the established role of other tryptophan analogs, such as 1-methyl-tryptophan, as inhibitors of IDO1, it is a compelling hypothesis that this compound may also function as a modulator of this critical enzyme.[9][20] The addition of a methoxy group at the 4-position of the indole ring could alter its binding affinity for the active site of IDO1 or TDO, potentially leading to competitive inhibition.

Inhibition of IDO1 by this compound in the tumor microenvironment would be expected to have two major consequences:

  • Restoration of L-tryptophan levels: This would alleviate the tryptophan starvation-induced stress on effector T-cells, thereby restoring their proliferative capacity and anti-tumor function.[4]

  • Reduction of immunosuppressive kynurenines: This would decrease the activation of the aryl hydrocarbon receptor (AhR) on immune cells, a key pathway through which kynurenines exert their immunosuppressive effects, and reduce the induction of regulatory T-cells (Tregs).[4][5]

IDO1_Inhibition_Mechanism cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell IDO1 IDO1 Kynurenine_out Kynurenine IDO1->Kynurenine_out L-Tryptophan_Depletion L-Tryptophan Depletion IDO1->L-Tryptophan_Depletion L-Tryptophan_in L-Tryptophan L-Tryptophan_in->IDO1 T_Cell_Annergy T-Cell Anergy/ Apoptosis Kynurenine_out->T_Cell_Annergy Suppression This compound This compound This compound->IDO1 Inhibition L-Tryptophan_Depletion->T_Cell_Annergy Suppression

Caption: Hypothesized mechanism of this compound as an IDO1 inhibitor.

Chapter 3: A Practical Guide to Investigating this compound

To elucidate the precise biological functions of this compound, a series of well-defined experimental protocols are necessary.

Chemical Synthesis of this compound

The synthesis of 4-substituted tryptophan analogs can be achieved through various established methods in organic chemistry. A common approach involves the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions to construct the indole core, followed by enzymatic or asymmetric synthesis to introduce the amino acid side chain. For instance, engineered tryptophan synthase (TrpB) enzymes have been successfully employed for the synthesis of various tryptophan analogs from the corresponding indoles and serine.[21][22]

Experimental Protocol: In Vitro IDO1 Enzyme Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the inhibitory potential of this compound against human IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • This compound (test compound)

  • Epacadostat or 1-methyl-tryptophan (positive control inhibitor)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • Cofactors: Methylene blue, Ascorbic acid, Catalase

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 321 nm

Procedure:

  • Prepare Reagents: Dissolve L-tryptophan, this compound, and the control inhibitor in the assay buffer to create stock solutions. Prepare a serial dilution of the test compound and control inhibitor.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, cofactors, and the IDO1 enzyme.

  • Initiate Reaction: Add the L-tryptophan substrate to each well to a final concentration within the linear range of the enzyme's activity. For wells testing inhibition, add the desired concentration of this compound or the control inhibitor. Include wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Measurement: Stop the reaction (e.g., by adding trichloroacetic acid). Measure the absorbance at 321 nm, which corresponds to the formation of N-formylkynurenine.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of inhibition for each concentration of the test compound compared to the enzyme activity control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

IDO1_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prepare_Reagents Dispense_Components Dispense Assay Components into 96-well Plate (Buffer, Cofactors, Enzyme) Prepare_Reagents->Dispense_Components Add_Inhibitor Add Test Compound/ Control Inhibitor Dispense_Components->Add_Inhibitor Initiate_Reaction Initiate Reaction with L-Tryptophan Add_Inhibitor->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Absorbance Measure Absorbance at 321 nm Incubate->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an in vitro IDO1 inhibition assay.

Experimental Protocol: Cell-Based Cytotoxicity Assay

This protocol outlines the use of a resazurin-based assay to evaluate the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound

  • Doxorubicin or another standard cytotoxic agent (positive control)

  • Resazurin sodium salt solution

  • 96-well cell culture plate

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound and the positive control in complete cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and wells with medium only (background).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • Resazurin Addition: Add the resazurin solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce resazurin to the fluorescent resorufin.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Chapter 4: The Expanding Universe of Substituted Tryptophans

The biological activities observed for this compound are part of a broader pattern seen with other substituted tryptophan analogs. For instance, 5-methoxytryptophan (5-MTP) has been shown to control the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and tumorigenesis.[23] 5-MTP exhibits anti-inflammatory and anti-cancer properties by inhibiting COX-2 transcriptional activation.[23] This highlights how the position of the methoxy group on the indole ring can dramatically influence the biological target and the resulting physiological effect. Similarly, methylated tryptophans are being actively investigated for their ability to enhance the efficacy of chemotherapy.[24]

Conclusion and Future Directions

This compound stands as a compelling example of a substituted tryptophan analog with significant therapeutic potential. Its integral role in the potent bioactivities of natural products like Argyrin A and the Ohmyungsamycins strongly suggests that it possesses intrinsic biological functions that warrant further investigation. The hypothesis that it may act as an inhibitor of the IDO1/TDO enzymes provides a promising avenue for its exploration as a novel cancer immunotherapeutic agent.

Future research should focus on the definitive characterization of its molecular targets. Comprehensive screening against a panel of enzymes involved in tryptophan metabolism and other relevant cellular pathways is essential. Furthermore, in vivo studies in animal models of cancer and infectious diseases will be crucial to validate its therapeutic efficacy and safety profile. The continued exploration of this compound and other substituted tryptophan analogs holds the promise of delivering a new generation of targeted therapies for a range of challenging diseases.

References

Sources

An In-depth Technical Guide to (2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid, also known as 4-methoxy-L-tryptophan, is a non-proteinogenic amino acid of significant interest in the fields of natural product chemistry, medicinal chemistry, and drug development. As a key structural component of several biologically active cyclic peptides, including the argyrins and ohmyungsamycins, it plays a pivotal role in their potent antimicrobial and cytotoxic activities. This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and biological significance of this compound. We will delve into both chemical and enzymatic synthetic routes, detail analytical methods for its purification and characterization, and explore its role in the mechanism of action of its parent natural products. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this unique amino acid.

Introduction and Discovery

(2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid is a derivative of the essential amino acid L-tryptophan, featuring a methoxy group at the 4-position of the indole ring.[1] Unlike the 20 common amino acids, it is not incorporated into proteins through ribosomal synthesis. Its discovery is intrinsically linked to the isolation and structural elucidation of complex natural products.

The first identification of this compound as a constituent of a natural product can be traced back to the characterization of the argyrin family of cyclic octapeptides, isolated from the myxobacterium Archangium gephyra.[2][3] Subsequent research on other microbial metabolites, such as the ohmyungsamycins from Streptomyces sp., also revealed the presence of this unusual amino acid, often N-methylated.[4][5] These discoveries highlighted this compound as a crucial building block for a class of potent bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of (2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid is presented in the table below.

PropertyValueSource
IUPAC Name (2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid[1]
Molecular Formula C₁₂H₁₄N₂O₃[1]
Molecular Weight 234.25 g/mol [1]
CAS Number 406938-53-2[1]
Appearance Off-white to light yellow solid[2]
Storage Temperature 0-8 °C[2]

Synthesis of (2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid

The synthesis of enantiomerically pure this compound presents a significant challenge due to the need for regioselective functionalization of the indole nucleus and stereoselective introduction of the amino acid moiety. Both chemical and enzymatic approaches have been developed to address this challenge.

Chemical Synthesis

Chemical synthesis offers the flexibility to produce a wide range of tryptophan analogs. A common strategy involves the construction of the indole ring or its coupling to a chiral amino acid precursor. One facile approach utilizes a Strecker amino acid synthesis strategy with a chiral auxiliary.[3]

Experimental Protocol: Chiral Auxiliary-Facilitated Strecker Synthesis

  • Preparation of the Aldimine: To a solution of 4-methoxyindole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add glyoxylic acid (1.1 eq) and (S)-(-)-α-methylbenzylamine (1.0 eq). Stir the mixture at room temperature for 12 hours.

  • Cyanation: Cool the reaction mixture to 0 °C and add trimethylsilyl cyanide (1.2 eq). Allow the reaction to warm to room temperature and stir for 24 hours.

  • Hydrolysis: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM. The combined organic layers are dried over Na₂SO₄ and concentrated under reduced pressure. The residue is then subjected to acidic hydrolysis (6M HCl, reflux, 12 hours) to yield the racemic amino acid.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Logical Workflow for Chemical Synthesis

Indole 4-Methoxyindole Aldimine Aldimine Formation Indole->Aldimine Glyoxylic Glyoxylic Acid Glyoxylic->Aldimine ChiralAux (S)-(-)-α-methylbenzylamine ChiralAux->Aldimine Cyanation Cyanation (TMSCN) Aldimine->Cyanation Hydrolysis Acidic Hydrolysis Cyanation->Hydrolysis Purification Purification Hydrolysis->Purification FinalProduct (2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid Purification->FinalProduct

Caption: Chemical synthesis workflow for this compound.

Enzymatic Synthesis

Enzymatic synthesis provides a more direct and stereospecific route to this compound. Tryptophan synthase (TrpS), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, is particularly well-suited for this purpose. The β-subunit of TrpS (TrpB) catalyzes the condensation of an indole derivative with L-serine to form the corresponding L-tryptophan analog.[6]

Experimental Protocol: Tryptophan Synthase-Catalyzed Synthesis

  • Reaction Setup: In a temperature-controlled vessel, prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0) containing L-serine (50 mM), pyridoxal 5'-phosphate (0.5 mM), and 4-methoxyindole (10 mM, dissolved in a minimal amount of a co-solvent like DMSO).

  • Enzyme Addition: Add purified tryptophan synthase (specifically the TrpB subunit or the α₂β₂ complex) to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37 °C) with gentle agitation for 24-48 hours.

  • Monitoring: Monitor the progress of the reaction by HPLC or LC-MS.

  • Purification: Upon completion, terminate the reaction by adding trichloroacetic acid to precipitate the enzyme. Centrifuge the mixture and purify the supernatant containing this compound by ion-exchange chromatography.

Logical Workflow for Enzymatic Synthesis

Indole 4-Methoxyindole Reaction Enzymatic Condensation Indole->Reaction Serine L-Serine Serine->Reaction TrpS Tryptophan Synthase (TrpB) TrpS->Reaction Purification Purification Reaction->Purification FinalProduct (2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid Purification->FinalProduct

Caption: Enzymatic synthesis workflow for this compound.

Purification and Characterization

Chiral Separation

Given that chemical synthesis often produces racemic or enantiomerically enriched mixtures, chiral separation is a critical step. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for resolving tryptophan enantiomers.[7] Cinchona alkaloid-based zwitterionic CSPs have shown excellent performance in separating various tryptophan derivatives.[7]

Spectroscopic Characterization

The structure of (2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid is confirmed using standard spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition. The expected exact mass for C₁₂H₁₄N₂O₃ is 234.1004.[1]

Biological Significance and Role in Natural Products

(2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid is a key component of several potent, biologically active natural products. The presence and specific positioning of the methoxy group are often crucial for their bioactivity.

Argyrins

The argyrins are a family of cyclic octapeptides with notable antibacterial and antitumor activities.[2][3] Argyrin B, which contains this compound, exhibits potent activity against Pseudomonas aeruginosa.[8][9] Its mechanism of action involves the inhibition of bacterial protein synthesis by targeting and trapping the translation elongation factor G (EF-G) on the ribosome.[8][9] This prevents the translocation step of protein synthesis, ultimately leading to bacterial cell death. The 4-methoxy group of the tryptophan residue is involved in crucial hydrogen bonding interactions with the EF-G protein.[3]

Signaling Pathway: Inhibition of Bacterial Protein Synthesis by Argyrin B

Ribosome Bacterial Ribosome Translocation Translocation Ribosome->Translocation EFG Elongation Factor G (EF-G) EFG->Translocation GTP GTP GTP->Translocation ArgyrinB Argyrin B (contains this compound) Inhibition Inhibition ArgyrinB->Inhibition ProteinSynth Protein Synthesis Translocation->ProteinSynth Inhibition->Translocation traps EF-G on ribosome Inhibition->ProteinSynth

Caption: Mechanism of action of Argyrin B.

Ohmyungsamycins

Ohmyungsamycins A and B are cyclic depsipeptides that exhibit significant cytotoxic and antimicrobial activities.[4][5] Ohmyungsamycin A has shown antimicrobial effects against Mycobacterium tuberculosis.[10] The presence of N-methyl-4-methoxy-L-tryptophan in their structures is believed to contribute to their bioactivity.[4][5]

Conclusion

(2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid stands out as a non-proteinogenic amino acid of considerable scientific interest. Its discovery within potent natural products has spurred the development of elegant synthetic strategies, both chemical and enzymatic. The crucial role of this amino acid in the biological activity of compounds like the argyrins underscores its importance as a pharmacophore. Further research into the synthesis of novel analogs and their incorporation into peptide-based therapeutics holds significant promise for the development of new antimicrobial and anticancer agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Körner, M., et al. (2022). The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation. Proceedings of the National Academy of Sciences, 119(19), e2114214119. [Link]

  • Körner, M., et al. (2022). The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation. PubMed. [Link]

  • Kim, D. H., et al. (2021). Discovery of Argyrin-Producing Archangium gephyra MEHO_001 and Identification of Its Argyrin Biosynthetic Genes. Microbiology and Biotechnology Letters, 49(3), 337-345. [Link]

  • Pogorevc, D., et al. (2021). Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class. Microbial Cell Factories, 20(1), 1-15. [Link]

  • Sasse, F., et al. (1999). Argyrins, Immunosuppressive Cyclic Peptides from Myxobacteria. I. Production, Isolation, Physico-chemical and Biological Properties. The Journal of Antibiotics, 52(9), 715-721. [Link]

  • Lee, J., et al. (2022). Ohmyungsamycin promotes M1-like inflammatory responses to enhance host defence against Mycobacteroides abscessus infections. Virulence, 13(1), 1966-1984. [Link]

  • Oh, D. C., et al. (2013). Ohmyungsamycins A and B: Cytotoxic and Antimicrobial Cyclic Peptides Produced by Streptomyces sp from a Volcanic Island. The Journal of Organic Chemistry, 78(24), 12436-12445. [Link]

  • Chen, C. H., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(47), 9764-9768. [Link]

  • Oh, D. C., et al. (2013). Ohmyungsamycins A and B: cytotoxic and antimicrobial cyclic peptides produced by Streptomyces sp. from a volcanic island. PubMed. [Link]

  • Lee, S., et al. (2021). Characterization of the Ohmyungsamycin Biosynthetic Pathway and Generation of Derivatives with Improved Antituberculosis Activity. Molecules, 26(16), 4945. [Link]

  • Den-Hartog, T., et al. (2017). Tryptophan Synthase: Biocatalyst Extraordinaire. ChemBioChem, 18(14), 1291-1305. [Link]

  • Oh, D. C., et al. (2013). Ohmyungsamycins A and B: Cytotoxic and Antimicrobial Cyclic Peptides Produced by Streptomyces sp. from a Volcanic Island. ACS Publications. [Link]

  • Hamase, K., et al. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. Journal of Analytical Methods in Chemistry, 2015, 896350. [Link]

  • Zhang, W., & Cook, J. M. (1995). Enantiospecific Synthesis of 5-Methoxy-D(+)- OR L(-) Tryptophan. Organic Preparations and Procedures International, 27(3), 3883-3898. [Link]

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An In-depth Technical Guide to the Synthesis of 4-Methoxy-L-tryptophan: Pathways and Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 4-Methoxy-L-tryptophan, a non-proteinogenic amino acid of significant interest in drug discovery and natural product synthesis. We will explore both chemical and enzymatic routes, offering detailed protocols and insights into the selection of precursors and methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a foundational understanding and practical guidance for the synthesis of this important molecule.

Introduction: The Significance of this compound

This compound is a substituted analog of the essential amino acid L-tryptophan. Its unique structural modification, the presence of a methoxy group at the 4-position of the indole ring, imparts distinct physicochemical and biological properties. This has led to its identification as a key structural motif in a variety of biologically active natural products. For instance, it is a crucial component of the argyrin family of cyclic peptides, which exhibit potent antibacterial and antitumor activities.[1] The methoxy group can influence molecular interactions, metabolic stability, and pharmacokinetic profiles, making this compound a valuable building block in medicinal chemistry for the development of novel therapeutics.

This guide will delve into the primary synthetic strategies for obtaining enantiomerically pure this compound, focusing on the practical aspects and underlying chemical principles that govern these transformations.

Precursor Synthesis: The Gateway to this compound

A critical aspect of any successful synthesis of this compound is the efficient preparation of its key precursors. The most pivotal of these is 4-methoxyindole, which serves as the foundational indole scaffold.

Synthesis of 4-Methoxyindole

Several synthetic routes to 4-methoxyindole have been reported. A common and effective method involves a multi-step sequence starting from readily available starting materials. One such pathway begins with the nitration of an appropriate methoxy-substituted aromatic compound, followed by a series of transformations to construct the indole ring system.

A representative synthesis of 4-methoxyindole is outlined below:

Experimental Protocol: Synthesis of 4-Methoxyindole [2][3]

  • Step 1: Synthesis of 1-((E)-2-(2-methoxy-6-nitrophenyl)vinyl)pyrrolidine

    • To a solution of 1-methoxy-2-methyl-3-nitrobenzene (10 g) in 100 mL of dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (8.74 mL) and pyrrolidine (5.44 mL).

    • Reflux the mixture for 3 hours.

    • Concentrate the reaction mixture to half its volume under reduced pressure.

    • Pour the residue into a mixture of ether and water and extract with ether.

    • Wash the organic phase with saturated sodium chloride solution and dry over anhydrous magnesium sulfate.

    • Evaporate the solvent under vacuum to yield 1-((E)-2-(2-methoxy-6-nitrophenyl)vinyl)pyrrolidine.

  • Step 2: Reductive Cyclization to 4-Methoxyindole

    • Prepare a suspension of activated zinc powder (31.6 g) by stirring zinc powder in 0.5 N HCl for 1 hour, followed by washing with water, ethanol, and ether, and then drying.

    • Dissolve the product from Step 1 (10 g) in 46 mL of acetic acid.

    • Add the activated zinc portion-wise to the solution, maintaining the temperature between 20-30°C using an ice bath.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Filter the reaction mixture and extract the filtrate with ethyl acetate.

    • Wash the organic phase with sodium bicarbonate solution and saturated sodium chloride solution, then dry over anhydrous magnesium sulfate.

    • Evaporate the solvent and purify the residue by silica gel chromatography (eluent: cyclohexane/ethyl acetate gradient) to afford 4-methoxyindole.

Chemical Synthesis of this compound

The stereoselective introduction of the amino acid side chain onto the 4-methoxyindole core is the central challenge in the chemical synthesis of this compound. Several elegant strategies have been developed to achieve this with high enantiomeric purity.

Asymmetric Synthesis via Chiral Auxiliaries: The Schöllkopf Method

The Schöllkopf bis-lactim ether method is a powerful and widely utilized strategy for the asymmetric synthesis of α-amino acids.[4] This approach employs a chiral auxiliary, typically derived from a readily available amino acid like L-valine, to direct the stereoselective alkylation of a glycine-derived enolate.

The general workflow for the Schöllkopf synthesis of this compound is depicted below:

Schollkopf_Synthesis cluster_precursor Precursor Preparation cluster_synthesis Asymmetric Alkylation cluster_workup Hydrolysis & Purification 4_methoxy_3_bromomethylindole 4-Methoxy-3-bromomethylindole Alkylation Alkylation 4_methoxy_3_bromomethylindole->Alkylation Electrophile Bislactim_Ether Schöllkopf Chiral Auxiliary (Bislactim Ether of Gly-L-Val) Lithiation Deprotonation (n-BuLi, THF, -78°C) Bislactim_Ether->Lithiation Lithiation->Alkylation Alkylated_Intermediate Diastereomerically Enriched Intermediate Alkylation->Alkylated_Intermediate Hydrolysis Acidic Hydrolysis (e.g., 0.1 N HCl) Alkylated_Intermediate->Hydrolysis 4_MeO_L_Trp_Ester This compound Methyl Ester Hydrolysis->4_MeO_L_Trp_Ester Saponification Saponification (e.g., LiOH) 4_MeO_L_Trp_Ester->Saponification Final_Product This compound Saponification->Final_Product

Figure 1: General workflow for the Schöllkopf asymmetric synthesis.

Detailed Experimental Protocol: Schöllkopf Synthesis of this compound

  • Step 1: Preparation of the Electrophile (4-Methoxy-3-bromomethylindole)

    • Protect the indole nitrogen of 4-methoxyindole with a suitable protecting group (e.g., tosyl).

    • Perform a Vilsmeier-Haack formylation to introduce a formyl group at the C3 position.

    • Reduce the aldehyde to the corresponding alcohol using a mild reducing agent like sodium borohydride.

    • Convert the alcohol to the bromide using a reagent such as phosphorus tribromide.

  • Step 2: Asymmetric Alkylation [4][5]

    • Prepare the Schöllkopf chiral auxiliary, the bis-lactim ether of cyclo(L-Val-Gly), from L-valine and glycine anhydride.

    • Dissolve the bis-lactim ether in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere.

    • Add n-butyllithium (n-BuLi) dropwise to generate the lithiated enolate.

    • Slowly add a solution of the previously prepared 4-methoxy-3-bromomethylindole in THF to the enolate solution.

    • Allow the reaction to stir at -78°C for several hours, then slowly warm to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

    • Purify the resulting diastereomerically enriched intermediate by column chromatography.

  • Step 3: Hydrolysis and Deprotection

    • Hydrolyze the alkylated bis-lactim ether using dilute aqueous acid (e.g., 0.1 N HCl) to yield the methyl ester of N-protected this compound and the chiral auxiliary (L-valine methyl ester).

    • Separate the desired product from the auxiliary by extraction or chromatography.

    • Saponify the methyl ester using a base like lithium hydroxide.

    • Remove the indole nitrogen protecting group under appropriate conditions to yield this compound.

    • Purify the final product by recrystallization or chiral HPLC.

Strecker Synthesis Approach

The Strecker synthesis is a classic method for the synthesis of amino acids. An asymmetric variant, utilizing a chiral amine as an auxiliary, provides a viable route to enantiomerically enriched tryptophan analogs.

Strecker_Synthesis 4_methoxyindole_3_carboxaldehyde 4-Methoxyindole-3-carboxaldehyde Strecker_Reaction Strecker Reaction 4_methoxyindole_3_carboxaldehyde->Strecker_Reaction Chiral_Amine Chiral Amine (e.g., (S)-alpha-methylbenzylamine) Chiral_Amine->Strecker_Reaction Cyanide_Source Cyanide Source (e.g., KCN) Cyanide_Source->Strecker_Reaction alpha_Aminonitrile Diastereomeric alpha-Aminonitriles Strecker_Reaction->alpha_Aminonitrile Separation Diastereomer Separation (Crystallization or Chromatography) alpha_Aminonitrile->Separation Hydrolysis Nitrile Hydrolysis (Acid or Base) Separation->Hydrolysis Auxiliary_Removal Chiral Auxiliary Removal (e.g., Hydrogenolysis) Hydrolysis->Auxiliary_Removal Final_Product This compound Auxiliary_Removal->Final_Product

Figure 2: Asymmetric Strecker synthesis workflow.

A facile approach using (S)-methylbenzylamine as the chiral auxiliary has been reported for the synthesis of various (S)-tryptophan analogues, including the 4-methoxy derivative.[1] This method offers the advantage of using an inexpensive and recoverable chiral auxiliary.

Enzymatic Synthesis of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The enzyme tryptophan synthase (TrpS) is particularly well-suited for the synthesis of L-tryptophan and its analogs.[6][7]

Tryptophan Synthase Catalyzed Synthesis

Tryptophan synthase catalyzes the condensation of indole and L-serine to form L-tryptophan. Importantly, the enzyme exhibits a degree of substrate promiscuity, accepting various substituted indoles, including 4-methoxyindole, as substrates.

Enzymatic_Synthesis 4_methoxyindole 4-Methoxyindole Reaction Enzymatic Reaction (Aqueous Buffer, Pyridoxal Phosphate) 4_methoxyindole->Reaction L_Serine L-Serine L_Serine->Reaction TrpS Tryptophan Synthase (TrpS) TrpS->Reaction Final_Product This compound Reaction->Final_Product

Figure 3: Enzymatic synthesis using Tryptophan Synthase.

Experimental Protocol: Enzymatic Synthesis using Tryptophan Synthase

  • Materials:

    • Tryptophan synthase (from E. coli or other microbial sources)

    • 4-Methoxyindole

    • L-Serine

    • Pyridoxal 5'-phosphate (PLP)

    • Potassium phosphate buffer (pH ~7.8)

    • Dithiothreitol (DTT) (optional, as a stabilizing agent)

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, L-serine, PLP, and DTT.

    • Add tryptophan synthase to the reaction mixture and pre-incubate for a short period to ensure the enzyme is fully active.

    • Dissolve 4-methoxyindole in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) and add it to the reaction mixture.

    • Incubate the reaction at an optimal temperature (typically 30-37°C) with gentle agitation.

    • Monitor the progress of the reaction by HPLC or TLC.

    • Upon completion, terminate the reaction by denaturing the enzyme (e.g., by heating or adding acid).

    • Remove the denatured protein by centrifugation.

    • Purify the this compound from the supernatant using ion-exchange chromatography or preparative HPLC.

Table 1: Comparison of Synthetic Pathways

FeatureSchöllkopf SynthesisAsymmetric Strecker SynthesisEnzymatic Synthesis (TrpS)
Stereocontrol Excellent (chiral auxiliary)Good to Excellent (chiral auxiliary)Excellent (enzyme specificity)
Reagents Organometallics, cryogenic conditionsCyanide salts, chiral amineAqueous buffer, enzyme, cofactors
Reaction Conditions Anhydrous, inert atmosphereGenerally mildMild (aqueous, physiological pH)
Scalability Can be challengingModeratePotentially high
Environmental Impact Higher (solvents, byproducts)ModerateLower ("green" chemistry)
Purification Multi-step, chromatographyDiastereomer separation, chromatographySimpler (protein removal, chromatography)

Purification and Characterization

Regardless of the synthetic route chosen, the final product must be rigorously purified and characterized to ensure its identity and enantiomeric purity.

Purification
  • Recrystallization: This is a common method for purifying the final product, often from a mixture of water and a miscible organic solvent like ethanol.

  • Ion-Exchange Chromatography: This technique is particularly useful for separating amino acids from other reaction components.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining and achieving high enantiomeric purity.[8][9][10] Various chiral stationary phases are available for the separation of tryptophan analogs.

Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. The proton NMR spectrum of L-tryptophan in DMSO-d₆ typically shows the indole N-H proton as a singlet around 10.8 ppm.[11] The aromatic protons of the 4-methoxyindole moiety and the protons of the alanine side chain will have characteristic chemical shifts and coupling patterns.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the compound.

  • Optical Rotation: The specific rotation, measured using a polarimeter, confirms the stereochemistry of the final product. The value should be compared to literature values for enantiomerically pure this compound.

  • Melting Point: The melting point of the purified compound should be sharp and consistent with reported values.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol [12]
IUPAC Name (2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid[12]
CAS Number 406938-53-2[12]

Conclusion

The synthesis of this compound presents a fascinating challenge in organic chemistry, requiring careful consideration of both regioselectivity in indole functionalization and stereocontrol in the introduction of the amino acid side chain. This guide has outlined several robust and reliable synthetic pathways, from classic chemical methods like the Schöllkopf and Strecker syntheses to the elegant and environmentally benign enzymatic approach using tryptophan synthase. The choice of a particular pathway will depend on the specific requirements of the researcher, including scale, available resources, and desired level of enantiopurity. With the detailed protocols and comparative analysis provided herein, scientists and drug development professionals are well-equipped to undertake the synthesis of this valuable and biologically significant molecule.

References

  • Gooch, J.W. (2011). Encyclopedic Dictionary of Polymers. Springer.
  • Somei, M., Yamada, F., & Kunimoto, M. (1984). A Practical One Pot Synthesis of 4-Alkoxy-3-formylindoles. HETEROCYCLES, 22(4), 797.
  • Total Synthesis of Indole-3-acetonitrile-4-methoxy-2-C-β-d-glucopyranoside. Proposal for Structural Revision of the Natural Product. Organic & Biomolecular Chemistry. [Link]

  • Ma, D., et al. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. ACS Medicinal Chemistry Letters, 5(1), 67-71.
  • Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metalated Bis-Lactim Ethers of 2,5-Diketopiperazines. Topics in Current Chemistry, 109, 65-84.
  • PubChem. This compound. [Link]

  • Carlier, P. R., Lam, P. C.-H., & Wong, D. M. (2002). Catalytic asymmetric synthesis of protected tryptophan regioisomers. The Journal of Organic Chemistry, 67(17), 6256–6259.
  • Chen, C.-H., Genapathy, S., Fischer, P. M., & Chan, W. C. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(44), 8841–8849.
  • Junk, L., Ullrich, A., & Kazmaier, U. (2015). Synthesis of Modified Tryptophan Derivatives. In Topics in Heterocyclic Chemistry (pp. 341-381). Springer.
  • Somei, M., et al. (1984). One-Step Synthesis of Indole-3-acetonitriles from Indole-3-carboxaldehydes. Heterocycles, 22(4), 797-801.
  • Phenomenex. Chiral HPLC Separations. [Link]

  • Buller, A. R., & Arnold, F. H. (2017). Tryptophan Synthase: Biocatalyst Extraordinaire.
  • Hicken, E. J., et al. (2017). Tryptophan synthase uses an atypical mechanism to achieve substrate specificity.
  • Zhang, T., et al. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. International Journal of Tryptophan Research, 8, IJTR.S20381.
  • Zhang, T., et al. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. International Journal of Tryptophan Research, 8, 1-5.
  • FooDB. Showing Compound 4-Methoxy-1H-indole-3-acetonitrile (FDB013210). [Link]

  • Fricke, J., et al. (2019). Enzymatic synthesis of 4‐hydroxy‐6‐methyl‐l‐tryptophan by S. enterica tryptophan synthase and subsequent conversion by P. cubensis decarboxylase PsiD, kinase PsiK, and methyltransferase PsiM into 6‐methylnorbaeocystin, 6‐methylbaeocystin, and 6‐methylpsilocybin.
  • PDR-Chiral Inc. The Chiral Notebook. [Link]

  • Kadam, R., et al. (2017). Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses. Scientific Reports, 7(1), 1-9.
  • Zou, Y., et al. (2020). Asymmetric Synthesis of N‐Fmoc‐(S)‐7‐aza‐tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. Asian Journal of Organic Chemistry, 9(6), 886-889.
  • Bhushan, R., & Kumar, V. (2013). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 25(10), 634-639.

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Introduction: The Significance of 4-Methoxy-L-tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Properties of 4-Methoxy-L-tryptophan

This guide provides a comprehensive technical overview of the core spectroscopic properties of this compound, a non-proteinogenic amino acid of significant interest in drug development and natural product synthesis. Designed for researchers, scientists, and professionals in related fields, this document delves into the theoretical underpinnings and practical methodologies for the structural elucidation and characterization of this molecule using UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

This compound is a derivative of the essential amino acid L-tryptophan, distinguished by a methoxy group at the 4th position of the indole ring.[1][2] While not one of the twenty canonical amino acids incorporated into proteins via the genetic code, its unique electronic and structural properties make it a valuable building block in synthetic chemistry and a component of certain bioactive natural products.[3] Understanding its spectroscopic signature is paramount for its identification, quantification, and the study of its interactions in complex biological and chemical systems. This guide provides the foundational knowledge and practical protocols to achieve this.

UV-Vis Absorption Spectroscopy: Probing the Indole Chromophore

The ultraviolet-visible absorption spectrum of this compound is dominated by the π → π* electronic transitions within its indole ring, which acts as the primary chromophore. The parent molecule, L-tryptophan, exhibits a characteristic absorption maximum around 280 nm.[4][5] The introduction of a methoxy (-OCH₃) group at the C4 position, an electron-donating auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system.

Expected Absorption Properties

Based on the known properties of L-tryptophan and related methoxy-substituted aromatics like 4-methoxyphenol, the following absorption characteristics can be predicted.[6][7]

Property Predicted Value Rationale
λmax 1 ~285-290 nmThe primary ¹Lₐ band of the indole ring, red-shifted by the 4-methoxy group.
λmax 2 ~225-230 nmThe higher energy ¹Bₐ band of the indole ring, also influenced by the substituent.
Molar Extinction Coefficient (ε) at λmax 1 ~5,000 - 6,000 M⁻¹cm⁻¹Similar in magnitude to L-tryptophan, but may be slightly altered by the methoxy group.
Experimental Protocol: UV-Vis Spectrum Acquisition

A self-validating protocol ensures accuracy by incorporating a reference standard and system suitability checks.

  • Instrumentation & Setup:

    • Use a calibrated dual-beam UV-Vis spectrophotometer.

    • Perform a system baseline correction with cuvettes containing the analysis solvent (e.g., 0.1 M phosphate buffer, pH 7.0) from 200 nm to 400 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent.

    • Create a dilution to a final concentration that yields an absorbance between 0.5 and 1.0 at the expected λmax to ensure adherence to the Beer-Lambert law. A typical concentration would be ~0.1 mM.

  • Reference Standard:

    • Prepare a solution of L-tryptophan of the same molar concentration to serve as a reference for observing the spectral shift.

  • Data Acquisition:

    • Scan the sample and reference standard from 200 nm to 400 nm.

    • Record the absorbance values, paying close attention to the wavelengths of maximum absorbance (λmax).

  • Validation:

    • The measured λmax of the L-tryptophan standard should be within ±2 nm of the literature value (~280 nm).

    • The blank solvent should show near-zero absorbance across the scanned range.

Workflow for UV-Vis Analysis

UV_Vis_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Prepare Solvent Blank E Run Baseline Correction (Blank) A->E B Prepare 4-Methoxy-L-Trp Sample (~0.1 mM) F Measure Sample & Reference Spectra (200-400 nm) B->F C Prepare L-Trp Reference (~0.1 mM) C->F D Calibrate Spectrophotometer D->E E->F G Identify λmax F->G H Calculate Molar Extinction Coefficient G->H I Compare to Reference G->I

Caption: Workflow for acquiring a UV-Vis absorption spectrum.

Fluorescence Spectroscopy: A Sensitive Probe of the Microenvironment

L-tryptophan is the dominant intrinsic fluorophore in most proteins, with fluorescence properties that are exquisitely sensitive to the polarity of its local environment.[8] In a nonpolar environment, its emission is blue-shifted with a high quantum yield, while in a polar aqueous environment, the emission is red-shifted to ~350 nm and the quantum yield is reduced.[4][9] The 4-methoxy group on this compound is anticipated to further modulate these photophysical properties.

Expected Fluorescence Properties

The electron-donating nature of the methoxy group can influence the energy of the excited state, potentially altering the emission wavelength and quantum yield compared to L-tryptophan.

Property Predicted Value (in 0.1 M Phosphate Buffer, pH 7) Rationale
Excitation λmax ~285-290 nmShould correspond to the main absorption band.
Emission λmax ~355-365 nmA slight red-shift compared to L-tryptophan in water is possible due to the electronic effect of the methoxy group.
Quantum Yield (Φ) 0.10 - 0.15Expected to be in a similar range to L-tryptophan's quantum yield of ~0.12-0.14 in water.[6]
Stokes Shift ~70-75 nmThe energy difference between the excitation and emission maxima, reflecting the energy lost during excited-state relaxation.
Experimental Protocol: Fluorescence Spectrum Measurement
  • Instrumentation & Setup:

    • Use a calibrated spectrofluorometer.

    • Set the excitation wavelength to the determined absorption maximum (e.g., 290 nm) to minimize excitation of other potential fluorophores like tyrosine.

    • Set excitation and emission slit widths to achieve adequate signal without saturating the detector (e.g., 5 nm bandwidth).

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the desired solvent (e.g., 0.1 M phosphate buffer).

    • Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner-filter effects.[6] This typically corresponds to a concentration of ~1-10 µM.

  • Data Acquisition:

    • Record the emission spectrum from ~300 nm to ~500 nm.

    • Acquire a spectrum of the solvent blank and subtract it from the sample spectrum to correct for Raman scattering and other background signals.

  • Validation & Quantum Yield Measurement (Optional):

    • To determine the relative quantum yield, use a well-characterized standard with a similar emission range (e.g., L-tryptophan in water, Φ ≈ 0.13).

    • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the standard under identical conditions. The quantum yield can then be calculated using the comparative method.

Principle of Tryptophan Fluorescence

Fluorescence_Principle cluster_env Environmental Influence S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Excitation (Absorption) ~290 nm S1->S0 Non-Radiative Decay (Vibrational Relaxation) Nonpolar Nonpolar Environment (e.g., Protein Core) S1->Nonpolar Emission (Fluorescence) Blue-Shifted (~330 nm) High Quantum Yield Polar Polar Environment (e.g., Water) S1->Polar Emission (Fluorescence) Red-Shifted (~360 nm) Low Quantum Yield

Caption: Environmental effects on tryptophan fluorescence emission.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of this compound. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following chemical shifts are predicted for this compound in a solvent like DMSO-d₆, based on data for L-tryptophan and related methoxy-substituted indoles.[10][11] The numbering scheme for the indole ring is standard.

Position Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
--NH₂~8.0-8.5-Amine protons, broad, exchangeable.
--COOH~12.0-13.0~173-174Carboxylic acid proton, very broad, exchangeable.
αCα-H~4.0-4.2~55-56Alpha-proton adjacent to amine and carboxyl groups.
βCβ-H₂~3.2-3.4~27-28Diastereotopic protons of the methylene group.
1N1-H~11.0-Indole amine proton, sharp singlet.
2C2-H~7.2-7.3~124-125Proton on the indole ring adjacent to the nitrogen.
3C3--~109-110
4C4--~154-155
5C5-H~6.9-7.0~115-116Aromatic proton.
6C6-H~7.1-7.2~120-121Aromatic proton.
7C7-H~7.4-7.5~118-119Aromatic proton.
3aC3a--~128-129
7aC7a--~136-137
--OCH₃~3.8-3.9~55-56Methoxy group protons, sharp singlet.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation:

    • Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Add a small amount of an internal standard (e.g., TMS or DSS) if precise chemical shift referencing is required.

  • Instrumentation & Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

  • 1D Spectra Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D Spectra Acquisition (for full assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and piecing together the molecular fragments.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Integrate the ¹H signals to determine proton ratios.

    • Use the combination of 1D and 2D spectra to assign all proton and carbon signals definitively.

NMR Data Analysis Workflow

NMR_Workflow A Prepare Sample in Deuterated Solvent B Acquire 1D ¹H Spectrum A->B C Acquire 1D ¹³C Spectrum A->C D Acquire 2D COSY A->D E Acquire 2D HSQC A->E F Acquire 2D HMBC A->F G Process Spectra (FT, Phasing, Baseline) B->G H Assign ¹H Signals (Integration, Multiplicity) B->H C->G I Assign ¹³C Signals C->I D->G J Correlate ¹H-¹H (COSY) D->J E->G K Correlate ¹H-¹³C (HSQC/HMBC) E->K F->G F->K G->H G->I H->J I->K L Final Structure Verification J->L K->L

Caption: Workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry: Accurate Mass and Fragmentation

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and providing structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Molecular Weight and Predicted Fragmentation
  • Monoisotopic Mass: 234.10044 Da[1]

  • Molecular Formula: C₁₂H₁₄N₂O₃

Under electrospray ionization (ESI) in positive mode, the molecule will primarily be observed as the protonated molecular ion [M+H]⁺ at m/z 234.1004. In negative mode, the deprotonated ion [M-H]⁻ at m/z 232.0869 would be seen.

The most common fragmentation pathway for protonated tryptophan analogues involves the loss of the carboxyl group (as H₂O and CO) and cleavage of the Cα-Cβ bond.

  • Key Fragment 1 (loss of H₂O and CO): m/z 188.0971. This corresponds to the loss of the entire carboxylic acid group, leaving the amino group on the side chain.

  • Key Fragment 2 (cleavage of Cα-Cβ bond): m/z 160.0757. This is the characteristic skatole-type fragment (4-methoxy-3-methyl-1H-indole) formed by the cleavage of the bond between the alpha and beta carbons of the amino acid side chain. This is often the base peak in the MS/MS spectrum.

Experimental Protocol: LC-MS Analysis

This protocol couples liquid chromatography (LC) for separation with MS for detection, a standard technique for analyzing amino acids.[12][13]

  • Instrumentation & Setup:

    • Use an HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS) with an ESI source.

    • Select a suitable LC column, such as a C18 reversed-phase column.

  • LC Method:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Develop a gradient elution method to separate the analyte from impurities (e.g., 5% to 95% B over 10 minutes).

    • Set a flow rate appropriate for the column (e.g., 0.4 mL/min).

  • MS Method:

    • Ionization Mode: ESI Positive.

    • Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to detect the [M+H]⁺ ion.

    • Tandem MS (MS/MS): Perform fragmentation analysis on the precursor ion (m/z 234.1). Set a collision energy (e.g., 15-30 eV) to induce fragmentation and record the resulting product ions.

  • Data Analysis:

    • Extract the ion chromatogram for m/z 234.1 to determine the retention time.

    • Analyze the full scan spectrum to confirm the accurate mass of the precursor ion.

    • Analyze the MS/MS spectrum to identify the key fragment ions and confirm the structure.

LC-MS Fragmentation Pathway

MS_Fragmentation Parent [M+H]⁺ m/z 234.1 Fragment1 Loss of H₂O & CO [M+H - 46]⁺ m/z 188.1 Parent->Fragment1 - HCOOH Fragment2 Cα-Cβ Cleavage [M+H - C₂H₄NO₂]⁺ m/z 160.1 (Base Peak) Parent->Fragment2 - (CH(NH₂)COOH)

Caption: Predicted ESI+ fragmentation of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of UV-Vis, fluorescence, NMR, and mass spectrometry. Each technique provides a unique and essential piece of the structural puzzle. UV-Vis and fluorescence spectroscopy offer insights into the electronic properties of the indole ring, while mass spectrometry confirms the molecular formula and provides fragmentation data for structural verification. Ultimately, NMR spectroscopy stands as the definitive tool for complete, unambiguous structural elucidation. The protocols and predicted data within this guide serve as a robust framework for researchers to confidently identify, quantify, and study this important molecule.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. 13 C NMR spectra of 5-(4methoxyphenyl)tryptophan (3c). [Link]

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  • PubChem. 5-Methoxytryptophan. National Center for Biotechnology Information. [Link]

  • Abujrais, S., et al. (2024). Analysis of tryptophan metabolites and related compounds in human and murine tissue. RSC Advances. [Link]

  • Waters Corporation. MetaboQuan-R for the Analysis of Tryptophan and its Metabolites. [Link]

  • Junk, L., Ullrich, A., & Kazmaier, U. (2016). Synthesis of Modified Tryptophan Derivatives. University of Saarland. [Link]

  • Weichel, M., et al. (2009). Steady-state intrinsic tryptophan protein fluorescence spectroscopy in pharmaceutical biotechnology. European Pharmaceutical Review. [Link]

  • ResearchGate. Fluorescence excitation and emission spectra of (a) L-Tryptophan. [Link]

  • Chen, C. H., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry. [Link]

  • Fricke, J., et al. (2019). Formation of 4‐hydroxy‐6‐methyl‐l‐tryptophan by tryptophan synthases. ResearchGate. [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000050 - L-Tryptophan. [Link]

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4-Methoxy-L-tryptophan: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

4-Methoxy-L-tryptophan, a derivative of the essential amino acid L-tryptophan, has emerged as a molecule of significant interest, primarily due to its integral role in the potent biological activities of the natural product, argyrin A. While research on its standalone mechanism of action is nascent, its contribution to the antitumor and immunosuppressive effects of argyrin A provides a compelling foundation for further investigation. This technical guide synthesizes the current understanding of this compound, focusing on its known biological context, its critical role as a pharmacophore, and potential avenues for future research. We will delve into the established metabolic pathways of its parent molecule, L-tryptophan, and explore how the addition of a methoxy group at the 4-position of the indole ring may confer unique biological properties, with a particular focus on the antiproteasomal and immunomodulatory activities observed with argyrin A.

Introduction: The Significance of Indole Ring Modifications

L-tryptophan is an essential amino acid with a multifaceted role in biological systems, serving as a building block for proteins and a precursor for the biosynthesis of critical signaling molecules such as serotonin, melatonin, and niacin.[1] Its metabolism is primarily governed by three major pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway, each leading to a diverse array of bioactive metabolites.[2] The indole ring of tryptophan is a versatile scaffold, and modifications to this structure can dramatically alter the biological activity of the resulting molecule. The introduction of a methoxy group, as seen in this compound, is a prime example of how a subtle chemical modification can unlock novel pharmacological properties. While the endogenous roles of this compound are not well understood, its presence in the cyclic peptide argyrin A has propelled it into the spotlight of drug discovery and development.

The L-Tryptophan Metabolic Landscape: A Foundation for Understanding

To appreciate the potential mechanism of action of this compound, it is crucial to first understand the metabolic fate of its parent compound, L-tryptophan.

The Kynurenine Pathway: The Major Catabolic Route

Over 95% of L-tryptophan is metabolized through the kynurenine pathway, a cascade of enzymatic reactions initiated by indoleamine 2,3-dioxygenase (IDO1) or tryptophan 2,3-dioxygenase (TDO).[1][3] This pathway generates a host of bioactive molecules, including kynurenine, kynurenic acid, and quinolinic acid, which are implicated in immune regulation, neurotransmission, and inflammation.[4][5] Dysregulation of the kynurenine pathway has been linked to various pathological conditions, including cancer and neurodegenerative diseases.[2]

The Serotonin Pathway: A Key Neuromodulatory Route

A smaller but vital fraction of L-tryptophan is converted to serotonin (5-hydroxytryptamine), a neurotransmitter that plays a critical role in mood, sleep, and appetite regulation.[6] This conversion is initiated by the enzyme tryptophan hydroxylase (TPH).[1] Serotonin can be further metabolized to melatonin, a hormone involved in regulating circadian rhythms.

The Indole Pathway: The Gut Microbiome's Contribution

The gut microbiome metabolizes L-tryptophan to produce various indole derivatives, which have been shown to influence gut homeostasis, immune responses, and even the efficacy of cancer therapies.[7]

The introduction of a methoxy group at the 4-position of the indole ring in this compound raises the question of how this modification might influence its entry into and metabolism through these established pathways. It is plausible that the 4-methoxy group could alter the substrate specificity of key enzymes like IDO1 and TPH, potentially leading to a unique metabolic profile and distinct downstream biological effects. However, direct experimental evidence for this is currently lacking.

This compound as a Critical Pharmacophore in Argyrin A

The most significant body of evidence for the biological activity of this compound comes from its role in the natural product argyrin A. Argyrin A is a cyclic octapeptide with potent antitumor and immunosuppressive properties.[8]

Argyrin A's Mechanism of Action: A Dual Threat

Argyrin A exerts its biological effects through at least two distinct mechanisms:

  • Proteasome Inhibition: Argyrin A is a potent inhibitor of the proteasome, the cellular machinery responsible for degrading ubiquitinated proteins.[9] Inhibition of the proteasome leads to the accumulation of misfolded or damaged proteins, ultimately triggering apoptosis (programmed cell death) in cancer cells. This mechanism is the basis for the clinical use of proteasome inhibitors like bortezomib in the treatment of multiple myeloma.[10][11]

  • Inhibition of Mitochondrial Elongation Factor G1 (EF-G1): Argyrin A also targets the mitochondrial elongation factor G1, a key component of the mitochondrial protein synthesis machinery.[8] By inhibiting mitochondrial protein synthesis, argyrin A can induce cell death and modulate immune responses.

The Indispensable Role of the 4-Methoxy Group

Structure-activity relationship (SAR) studies on argyrin A have unequivocally demonstrated that the 4-methoxy group on the tryptophan residue is essential for its potent biological activity. Analogs of argyrin A where the this compound is replaced with unsubstituted L-tryptophan or other tryptophan derivatives show significantly reduced or abolished antitumor and immunosuppressive effects. This highlights the 4-methoxy group as a critical determinant of the molecule's interaction with its biological targets.

Hypothetical Mechanisms of Action of Standalone this compound

While direct evidence is limited, we can hypothesize potential mechanisms of action for this compound as a standalone molecule based on the known activities of related compounds and its role in argyrin A.

Direct Modulation of the Proteasome

It is conceivable that this compound itself could exhibit weak to moderate proteasome inhibitory activity. The 4-methoxy group could facilitate binding to the active sites of the proteasome's catalytic subunits. However, it is more likely that the cyclic peptide scaffold of argyrin A is necessary for high-affinity binding and potent inhibition.

Altered Metabolism and Bioactive Metabolite Production

As previously mentioned, the 4-methoxy group could alter the metabolism of the tryptophan core. This could lead to:

  • Shunting towards a specific pathway: The methoxy group might favor metabolism down a particular pathway (e.g., serotonin-like) over another (e.g., kynurenine).

  • Generation of novel metabolites: The enzymatic machinery of the tryptophan metabolic pathways might process this compound into unique, bioactive metabolites with their own distinct mechanisms of action.

Interaction with Other Cellular Targets

The methoxy group could also confer affinity for other cellular targets not typically associated with L-tryptophan. For instance, other methoxy-indole derivatives have been shown to possess a range of biological activities, including anti-inflammatory and anticancer effects.[12] For example, 5-methoxy-L-tryptophan (5-MTP), also known as cytoguardin, has been shown to inhibit COX-2 expression and exhibit anti-inflammatory and antitumor properties.[13] This suggests that methoxylated tryptophans may represent a class of molecules with unique pharmacological profiles.

Experimental Protocols for Investigating the Mechanism of Action

To elucidate the standalone mechanism of action of this compound, a series of in vitro and in vivo experiments are required.

In Vitro Proteasome Inhibition Assay
  • Objective: To determine if this compound directly inhibits proteasome activity.

  • Methodology:

    • Purify 20S or 26S proteasomes from a relevant cell line (e.g., a cancer cell line).

    • Incubate the purified proteasomes with a fluorogenic peptide substrate specific for one of the proteasome's catalytic activities (chymotrypsin-like, trypsin-like, or caspase-like).

    • Add varying concentrations of this compound to the reaction.

    • Measure the fluorescence generated from the cleavage of the substrate over time using a plate reader.

    • Calculate the IC50 value of this compound for each catalytic activity.

    • Use a known proteasome inhibitor (e.g., bortezomib) as a positive control.

Cell-Based Proliferation and Apoptosis Assays
  • Objective: To assess the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

  • Methodology:

    • Culture cancer cell lines (e.g., multiple myeloma, breast cancer) in 96-well plates.

    • Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo assay.

    • Measure apoptosis by flow cytometry using Annexin V and propidium iodide staining.

    • Perform Western blot analysis to detect the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.

Analysis of Tryptophan Metabolism
  • Objective: To determine if this compound is metabolized through the kynurenine or serotonin pathways.

  • Methodology:

    • Incubate cells (e.g., peripheral blood mononuclear cells for IDO activity, or neuronal cells for TPH activity) with this compound.

    • Collect the cell culture supernatant and cell lysates at various time points.

    • Analyze the samples for the presence of this compound and potential metabolites using liquid chromatography-mass spectrometry (LC-MS).

    • Compare the metabolic profile to that of cells treated with L-tryptophan.

    • Measure the activity of IDO and TPH in the presence of this compound using established assays.

Data Presentation and Visualization

Table 1: Comparative Biological Activities of L-Tryptophan and Methoxy-Tryptophan Derivatives
CompoundPrimary Biological Role/ActivityKey Molecular Target(s)
L-Tryptophan Essential amino acid, precursor for serotonin, melatonin, niacinTryptophan hydroxylase, IDO, TDO
This compound Critical pharmacophore in Argyrin A; standalone activity under investigationProteasome (in Argyrin A), EF-G1 (in Argyrin A)
5-Methoxy-L-tryptophan (Cytoguardin) Anti-inflammatory, antitumorInhibition of COX-2 expression

Signaling Pathways and Experimental Workflows

Diagram 1: The Major Metabolic Pathways of L-Tryptophan

Tryptophan_Metabolism cluster_kynurenine Kynurenine Pathway (>95%) cluster_serotonin Serotonin Pathway (~1-2%) cluster_indole Indole Pathway (Gut Microbiota) Trp L-Tryptophan IDO_TDO IDO1 / TDO TPH TPH Microbiota Microbiota Enzymes Kyn Kynurenine Bioactive_Kyn Bioactive Metabolites (Kynurenic Acid, Quinolinic Acid) IDO_TDO->Kyn Serotonin Serotonin Melatonin Melatonin TPH->Serotonin Indole_Deriv Indole Derivatives ArgyrinA_MoA cluster_proteasome Proteasome Inhibition cluster_mitochondria Mitochondrial Targeting ArgyrinA Argyrin A (contains this compound) Proteasome 26S Proteasome ArgyrinA->Proteasome Inhibits EFG1 Elongation Factor G1 (EF-G1) ArgyrinA->EFG1 Inhibits Protein_Deg Protein Degradation Proteasome->Protein_Deg Apoptosis_P Apoptosis Proteasome->Apoptosis_P Leads to Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Mitochondrion Mitochondrion Mito_Protein_Syn Mitochondrial Protein Synthesis EFG1->Mito_Protein_Syn Apoptosis_M Apoptosis Mito_Protein_Syn->Apoptosis_M Leads to

Caption: Dual mechanism of action of Argyrin A, highlighting its inhibitory effects.

Conclusion and Future Directions

This compound stands as a compelling example of how subtle modifications to a fundamental biological building block can lead to profound changes in biological activity. While its primary significance currently lies in its role as an indispensable component of the potent antitumor and immunosuppressive agent argyrin A, the unique properties conferred by the 4-methoxy group warrant further investigation into its standalone mechanism of action. Future research should focus on elucidating the metabolic fate of this compound, its potential to generate novel bioactive metabolites, and its direct interactions with cellular targets, including the proteasome and key enzymes of the tryptophan metabolic pathways. A deeper understanding of the molecular mechanisms underlying the activity of this compound will not only shed light on the intricate biology of indole derivatives but also pave the way for the design and development of novel therapeutics for a range of diseases.

References

  • Tryptophan. (2023, October 27). In Wikipedia. [Link]

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  • Platten, M., von Knebel Doeberitz, N., Oezen, I., Wick, W., & Ochs, K. (2015).
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  • Sterz, J., von den Hoff, J., & Kalesse, M. (2011). Total Synthesis of the Potent Proteasome Inhibitor Argyrin A.
  • Groll, M., & Huber, R. (2003). Substrate-binding sites in the 20S proteasome core particle: a lesson from synthetic and natural products. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1642(1-2), 3–13.
  • Gao, K., Mu, C.-L., Zhu, W.-Y., & Yang, W.-T. (2020). The gut microbiota and its derived tryptophan metabolites in the progression of colorectal cancer. Frontiers in Cellular and Infection Microbiology, 10, 575775.
  • Trapp, J., & Kalesse, M. (2016). Total Synthesis of the Potent Proteasome Inhibitor Argyrin F. Organic Letters, 18(15), 3642–3645.
  • Jenkins, T. A., Nguyen, J. C. D., Polglaze, K. E., & Bertrand, P. P. (2016). Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis. Nutrients, 8(1), 56.
  • Alm, L., & Kalesse, M. (2018). Total Synthesis of the Immunosuppressive Cyclopeptide Argyrin B. Organic Letters, 20(15), 4563–4566.
  • Chen, Y., & Guillemin, G. J. (2009). Kynurenine pathway metabolites in humans: disease and healthy States. International Journal of Tryptophan Research, 2, 1–19.
  • Ho, C. V., & Kalesse, M. (2018). Total Synthesis of the Potent Proteasome Inhibitor Argyrin A.
  • Tsubaki, K., & Kalesse, M. (2014). Total Synthesis of the Potent Proteasome Inhibitor Argyrin A.
  • Wu, K. K., Cheng, H. H., & Chang, T. C. (2014). 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis. Journal of Biomedical Science, 21(1), 17.
  • Fiore, A., & Murray, P. J. (2021). Tryptophan and indole metabolism in immune regulation. Current Opinion in Immunology, 70, 7–14.
  • Badawy, A. A.-B. (2017). Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects. International Journal of Tryptophan Research, 10, 1178646917691938.
  • Liu, Y., Zhang, Y., & Li, H. (2022). Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review).
  • Liu, M., Wang, T., & Zhou, Y. (2023). The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases. International Journal of Molecular Sciences, 24(6), 5742.
  • Liu, Y., Zhang, Y., & Li, H. (2022). Alterations in Tryptophan Metabolism and the Indole Pathway in Colorectal Cancer Patients: A Systematic Review and Meta-analysis. Journal of Agricultural and Food Chemistry, 70(43), 13916–13928.
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Natural occurrence of 4-Methoxy-L-tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Natural Occurrence of 4-Methoxy-L-tryptophan

Abstract

This compound is a non-proteinogenic amino acid distinguished by a methoxy group at the 4-position of its indole ring. While not incorporated into proteins through the primary genetic code, it serves as a crucial biosynthetic precursor for a class of complex peptide natural products with significant pharmacological potential. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic origins, detailed methodologies for its isolation and characterization, and its role in bioactive compounds. The content is structured to provide both foundational knowledge and actionable protocols for professionals in natural product chemistry and drug development.

Introduction: The Significance of a Modified Tryptophan

The vast chemical diversity of natural products is often achieved through the modification of common metabolic building blocks. L-tryptophan, one of the 20 proteinogenic amino acids, is a precursor not only to proteins but also to a wide array of bioactive molecules, including neurotransmitters and hormones.[1] The enzymatic modification of the tryptophan scaffold gives rise to novel structures with unique biological activities.

This compound is one such derivative, a non-proteinogenic amino acid that is not genetically coded for protein synthesis.[2] Its significance lies in its role as a key structural component in several potent, biologically active natural products.[2] The addition of the 4-methoxy group is often critical for the bioactivity of the parent compounds, making the study of its natural sources and biosynthesis a key area of interest for drug discovery and synthetic biology.[2] This guide will explore the known natural reservoirs of this compound and provide the technical framework required for its study.

Natural Distribution and Biological Relevance

The known natural occurrences of this compound are primarily as a constituent of larger, complex molecules produced by microorganisms. It is a crucial building block in the biosynthesis of several peptide-based natural products that exhibit significant biological activities.[2]

Table 1: Bioactive Natural Products Incorporating this compound

Natural Product ClassProducing Organism (Example)Key Biological ActivityCitation
Argyrins Archangium gephyraAntibacterial, Antiproteasomal[2]
Ohmyungsamycins Streptomyces sp.Potent Antimycobacterial[2]
Ecumicin Nonomuraea sp.Potent Antimycobacterial[2]

The presence of the 4-methoxy group on the tryptophan moiety within these molecules is frequently essential for their therapeutic effects, highlighting the importance of this specific biosynthetic modification.

Biosynthetic Pathway of this compound

While the general biosynthesis of L-tryptophan from chorismate via the shikimate pathway is well-established in plants and microorganisms, the formation of this compound requires additional enzymatic steps.[1][3] Studies in Streptomyces sp., the producer of ohmyungsamycins, have elucidated a key part of this process. The pathway involves the post-modification of a tryptophan precursor.

The proposed enzymatic cascade is as follows:

  • Hydroxylation: A tryptophan 2,3-dioxygenase homolog, OhmK, is believed to hydroxylate the indole ring of a tryptophan precursor at the 4-position.[2]

  • O-Methylation: An O-methyltransferase, OhmJ, then catalyzes the transfer of a methyl group (likely from S-adenosyl methionine, SAM) to the newly installed hydroxyl group, yielding the 4-methoxy moiety.[2]

This sequence transforms a standard tryptophan unit into the specialized this compound building block, which is then incorporated into the larger peptide structure by non-ribosomal peptide synthetases (NRPS).

Biosynthesis of this compound cluster_0 Core Tryptophan Metabolism cluster_1 Modification Pathway in Streptomyces sp. L-Tryptophan L-Tryptophan 4-Hydroxy-L-tryptophan 4-Hydroxy-L-tryptophan L-Tryptophan->4-Hydroxy-L-tryptophan OhmK (Tryptophan Dioxygenase) This compound This compound 4-Hydroxy-L-tryptophan->this compound OhmJ (O-Methyltransferase) + SAM Bioactive Peptides\n(e.g., Ohmyungsamycin) Bioactive Peptides (e.g., Ohmyungsamycin) This compound->Bioactive Peptides\n(e.g., Ohmyungsamycin) NRPS Incorporation

Caption: Proposed biosynthetic pathway for this compound in Streptomyces sp.

Methodologies for Isolation and Characterization

The study of this compound, whether as a free acid or within a larger peptide, requires robust methods for its extraction, purification, and structural elucidation. The following section outlines a comprehensive, self-validating workflow adaptable for its isolation from microbial cultures.

General Experimental Workflow

The logical flow from raw biomass to a pure, characterized compound involves sequential steps of extraction, fractionation, and analysis. Each step serves to enrich the target molecule while removing impurities.

Isolation and Characterization Workflow A Step 1: Microbial Culture & Biomass Harvesting B Step 2: Extraction (Solvent-based, e.g., MeOH/EtOH) A->B C Step 3: Crude Extract Concentration B->C D Step 4: Preliminary Fractionation (e.g., Flash Chromatography) C->D E Step 5: Bioassay-Guided Fraction Selection (Optional) D->E Guidance F Step 6: High-Resolution Purification (Preparative HPLC) D->F E->F G Step 7: Purity Assessment (Analytical HPLC, LC-MS) F->G H Step 8: Structural Elucidation (HRMS, NMR Spectroscopy) G->H I Pure this compound or Peptide H->I

Caption: A generalized workflow for the isolation of natural products like this compound.

Detailed Protocol: Isolation from Streptomyces Culture

This protocol provides a step-by-step methodology for researchers. The causality behind each choice is explained to ensure adaptability and trustworthiness.

Objective: To isolate and characterize this compound-containing peptides from a liquid culture of a producing Streptomyces strain.

Materials:

  • Streptomyces sp. liquid culture (e.g., 10 L)

  • Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Water (H₂O), Acetonitrile (ACN) - all HPLC grade

  • Centrifuge and bottles

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Flash chromatography system with silica gel or C18 columns

  • Preparative and Analytical HPLC systems with C18 columns

  • Mass Spectrometer (ideally High-Resolution, HRMS)

  • NMR Spectrometer

Protocol Steps:

  • Biomass Separation and Extraction:

    • Action: Centrifuge the liquid culture (e.g., 8,000 x g for 20 min) to separate the mycelial biomass from the supernatant. The target compound may be intracellular or extracellular, so both phases should be processed.

    • Rationale: This initial separation simplifies the subsequent extraction by reducing the complexity of the matrix.

    • Action: Extract the mycelial pellet with methanol (3 x 500 mL), sonicating to ensure cell lysis. Extract the supernatant by passing it through a large C18 SPE cartridge to capture secreted metabolites.

    • Rationale: Methanol is an effective solvent for extracting a broad range of polar to moderately nonpolar compounds from cells.[4] C18 SPE is ideal for capturing organic molecules from a large aqueous volume like the culture supernatant.

  • Concentration and Initial Fractionation:

    • Action: Combine the methanolic extracts and the SPE eluate. Concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

    • Rationale: Removing the extraction solvent is necessary to prepare the sample for chromatography.

    • Action: Subject the crude extract to flash chromatography on a C18 column, using a stepwise gradient of H₂O to MeOH.

    • Rationale: Reversed-phase (C18) flash chromatography is an excellent first pass for separating compounds based on polarity. It is less harsh than normal-phase (silica) chromatography for sensitive peptide structures.

  • High-Resolution Purification:

    • Action: Analyze the fractions from the flash chromatography using analytical LC-MS, looking for masses corresponding to the known or suspected target compounds.

    • Rationale: LC-MS provides rapid screening, correlating chromatographic peaks with molecular weights, allowing for the targeted selection of promising fractions for further purification.

    • Action: Pool the fractions containing the target mass(es). Purify to homogeneity using preparative HPLC on a C18 column with a shallow gradient of ACN in H₂O (often with 0.1% formic acid).

    • Rationale: Preparative HPLC offers the high resolution needed to separate structurally similar compounds. A shallow gradient enhances the separation of closely eluting peaks.

  • Structural Characterization and Validation:

    • Action: Confirm the purity of the isolated compound using analytical HPLC-UV and LC-MS.

    • Rationale: This step validates the success of the purification, ensuring a single component is present before committing to extensive structural analysis.

    • Action: Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and calculate the elemental formula.

    • Rationale: HRMS provides unambiguous confirmation of the molecular formula, a critical piece of data for identifying a compound.

    • Action: Perform a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to elucidate the full chemical structure, including the position of the methoxy group and the stereochemistry of the amino acid.

    • Rationale: NMR spectroscopy is the definitive method for determining the precise connectivity and three-dimensional structure of an unknown molecule.

Future Perspectives

The discovery of this compound in potent antimycobacterial agents underscores the vast, untapped potential of microbial metabolism for producing novel drug leads. Future research should focus on genome mining of microbial strains to identify biosynthetic gene clusters similar to those that produce ohmyungsamycins and ecumicin. This approach could rapidly uncover new natural products built with this unique amino acid. Furthermore, the enzymatic machinery responsible for its synthesis (OhmK and OhmJ) represents valuable tools for synthetic biology, potentially enabling the engineered production of novel tryptophan analogs for incorporation into new-to-nature peptides.

Conclusion

This compound is a naturally occurring, modified amino acid of significant scientific interest due to its integral role in powerful bioactive peptides. While its known sources are currently limited to specific microorganisms, the methodologies for its isolation and characterization are well-established within the field of natural product chemistry. This guide provides the foundational knowledge and a practical, validated workflow to empower researchers to explore the natural world for this and other novel building blocks, paving the way for the next generation of therapeutics.

References

  • Medical News Today. (n.d.). 8 foods that boost serotonin naturally. Retrieved from [Link]

  • Wikipedia. (n.d.). Tryptophan. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2024, March 26). BIOSYNTHESIS OF AMINO ACIDS-Aromatic family (Tryptophan, Phenylalanine, Tyrosine). Retrieved from [Link]

  • ResearchGate. (2019, October). Formation of 4‐hydroxy‐6‐methyl‐l‐tryptophan (9) by tryptophan synthases. Retrieved from [Link]

  • Richard, D. M., et al. (2009). L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications. International Journal of Tryptophan Research, 2, 45–60. Retrieved from [Link]

  • Health.com. (2023, December 7). 15 Foods High in Tryptophan for Better Sleep. Retrieved from [Link]

  • Szopa, A., et al. (2017). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Molecules, 22(12), 2087. Retrieved from [Link]

  • ResearchGate. (2014, August). 5-methoxyindole metabolites of L-tryptophan: Control of COX-2 expression, inflammation and tumorigenesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural Characterization of New Microcystins Containing Tryptophan and Oxidized Tryptophan Residues. Retrieved from [Link]

  • PubMed. (n.d.). Tryptophan Biosynthesis in the Marine Luminous Bacterium Vibrio Harveyi. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Natural proteins: Sources, isolation, characterization and applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, October 18). Chemical Defense in Marine Organisms. Retrieved from [Link]

  • PubMed. (2024, May 24). The Fate of Dietary Tryptophan in Fish: Unveiling Its Sources, Transport, Metabolism, and Multifaceted Impacts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dietary Tryptophan Induces Opposite Health-Related Responses in the Senegalese Sole (Solea senegalensis) Reared at Low or High Stocking Densities With Implications in Disease Resistance. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Analytical Methods of Isolation and Identification. Retrieved from [Link]

Sources

A Technical Guide to Preliminary Studies on 4-Methoxy-L-tryptophan: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the foundational aspects of 4-Methoxy-L-tryptophan. As a non-proteinogenic amino acid, its significance lies not as a direct constituent of genetically coded proteins, but as a crucial building block in the biosynthesis of complex, biologically active natural products.[1] This guide moves beyond a simple recitation of facts to explain the causality behind experimental design, ensuring a framework of self-validating protocols and authoritative scientific grounding.

Introduction: The Significance of a Modified Amino Acid

This compound (4-MeO-L-Trp) is a derivative of the essential amino acid L-tryptophan, distinguished by a methoxy group at the 4-position of the indole ring.[2] Unlike the 20 common amino acids, non-proteinogenic amino acids like 4-MeO-L-Trp are incorporated into natural products, often via non-ribosomal peptide synthetase (NRPS) machinery. Its presence is critical to the biological activities of several complex macrocyclic peptides, including the argyrins, which exhibit potent antibacterial and antiproteasomal properties, and the ohmyungsamycins, known for their antimycobacterial effects.[1][3] The 4-methoxy functional group has been identified as a key structural motif for these activities, making the synthesis and study of this amino acid a topic of significant interest in medicinal chemistry and drug discovery.[3]

Physicochemical Properties

A precise understanding of the molecule's physical and chemical properties is the foundation for all subsequent experimental work, from synthesis to biological assays.

PropertyValueSource
IUPAC Name (2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid[2]
Molecular Formula C₁₂H₁₄N₂O₃[2]
Molecular Weight 234.25 g/mol [2]
CAS Number 406938-53-2
InChIKey VYXPKRIKQJEAOO-QMMMGPOBSA-N
Physical Form Off-white to light yellow solid
Storage Temperature 0-8 °C

Synthesis of this compound: Chemical and Enzymatic Strategies

The generation of enantiomerically pure 4-MeO-L-Trp is a critical first step for any research endeavor. Both chemical and enzymatic routes have been established, each with distinct advantages. The choice of method is often dictated by the required scale, available resources, and desired purity profile.

Chemical Synthesis Strategy

Chemical synthesis offers versatility and scalability. A common challenge in synthesizing α-amino acids is the control of stereochemistry at the α-carbon. Modern approaches utilize chiral auxiliaries to direct the formation of the desired L-enantiomer, ensuring high enantiomeric excess.

cluster_0 Preparation cluster_1 Core Reaction cluster_2 Workup & Purification cluster_3 Validation Start 4-Methoxyindole React Gramine Synthesis or Direct Alkylation Start->React Aux Chiral Auxiliary (e.g., Schöllkopf) Couple Asymmetric Alkylation Aux->Couple React->Couple Electrophile Deprotect Acid Hydrolysis (Cleavage of Auxiliary) Couple->Deprotect Purify Chromatography (e.g., Ion Exchange) Deprotect->Purify Validate Characterization (NMR, MS, Chiral HPLC) Purify->Validate

Caption: High-level workflow for the chemical synthesis of 4-MeO-L-Trp.

This protocol is based on the principles of alkylating a chiral glycine equivalent with a suitable 4-methoxyindole electrophile. The causality for using a chiral auxiliary is to enforce stereocontrol, which is paramount for biological activity.

  • Preparation of Electrophile: Convert 4-methoxyindole to a more reactive electrophile, such as its N-protected 3-(bromomethyl) derivative. This is a necessary activation step as the indole ring itself is not sufficiently electrophilic for this reaction.

  • Deprotonation of Chiral Auxiliary: Prepare a solution of the chosen chiral auxiliary (e.g., a Schöllkopf bis-lactim ether derived from L-valine) in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon). Cool the solution to -78 °C.

  • Anion Formation: Add a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) dropwise. The extremely low temperature is critical to prevent side reactions and maintain the stability of the resulting anion. The successful formation of the lithiated anion is the key to its subsequent nucleophilic attack.

  • Asymmetric Alkylation: Slowly add the prepared 4-methoxyindole electrophile to the solution of the chiral anion at -78 °C. The steric bulk of the chiral auxiliary physically blocks one face of the planar anion, forcing the incoming electrophile to attack from the opposite face, thereby inducing the desired (S)-configuration.

  • Reaction Quench: After allowing the reaction to proceed for several hours, quench it by adding a proton source, such as a saturated aqueous solution of ammonium chloride.

  • Auxiliary Cleavage: Remove the chiral auxiliary by acid hydrolysis (e.g., with 0.1 M HCl). This step must be carefully controlled to avoid racemization of the newly formed stereocenter.

  • Purification: Purify the resulting crude 4-MeO-L-Trp. Ion-exchange chromatography is often the method of choice, as it effectively separates the zwitterionic amino acid from uncharged organic impurities and salts.

  • Validation: Confirm the structure and purity of the final product using NMR (¹H and ¹³C) and mass spectrometry. Crucially, determine the enantiomeric purity using chiral HPLC or by derivatization with a chiral agent. An enantiomeric excess >98% is typically required for biological studies.

Enzymatic Synthesis Strategy

Enzymatic synthesis provides a green chemistry alternative, offering exceptional stereospecificity under mild reaction conditions. Tryptophan synthase is an adaptable enzyme capable of catalyzing the condensation of substituted indoles with L-serine.[1]

The rationale for this approach is to leverage the inherent stereoselectivity of the enzyme, bypassing the need for chiral auxiliaries and harsh reagents.

  • Enzyme Preparation: Obtain or prepare a purified, active form of tryptophan synthase (TrpS). The β-subunit (TrpB) is responsible for the final condensation step.

  • Reaction Setup: Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-8.0) containing the substrates: 4-methoxyindole and an excess of L-serine. The use of excess L-serine helps to drive the reaction equilibrium towards product formation.

  • Cofactor Addition: Add the essential cofactor pyridoxal-5'-phosphate (PLP). PLP is covalently bound to a lysine residue in the enzyme's active site and is mechanistically essential for the formation of the amino-acrylate intermediate from L-serine.

  • Enzymatic Reaction: Add the tryptophan synthase to the reaction mixture. Incubate at the optimal temperature for the enzyme (typically 25-37 °C) with gentle agitation for 12-24 hours.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them via HPLC to quantify the formation of 4-MeO-L-Trp and the consumption of 4-methoxyindole.

  • Reaction Termination & Purification: Terminate the reaction by denaturing the enzyme (e.g., by heat or addition of an organic solvent like ethanol). Remove the precipitated protein by centrifugation. The supernatant can then be purified using similar chromatographic methods as described for the chemical synthesis (e.g., ion-exchange chromatography) to isolate the final product.

Analytical Characterization

Rigorous analytical validation is non-negotiable. The primary technique for the characterization and quantification of 4-MeO-L-Trp, especially in complex biological matrices, is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

This protocol is designed for trustworthiness through the use of a stable isotope-labeled internal standard, which co-extracts with the analyte and corrects for variations in sample preparation and instrument response.[4]

  • Sample Preparation (Protein Precipitation):

    • Thaw a 50 µL plasma sample on ice.

    • Add 10 µL of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d₅, of a known concentration. The SIL-IS is the cornerstone of a self-validating system, as its behavior mimics the analyte of interest.

    • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. The acid helps to maintain analyte stability and improve ionization efficiency.

    • Vortex for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to an LC vial for analysis.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm) is typically used for separating tryptophan and its metabolites.[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, hold for a brief wash, and then re-equilibrate at the starting conditions. The gradient must be optimized to ensure separation from isomeric compounds (e.g., 5-Methoxy-L-tryptophan).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Detection (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The basic nitrogen atoms in the amino group and indole ring are readily protonated.

    • Detection Mode: Multiple Reaction Monitoring (MRM). This highly specific mode increases the signal-to-noise ratio by monitoring a specific precursor-to-product ion transition.

    • MRM Transitions (Hypothetical):

      • 4-MeO-L-Trp: Q1 (Precursor Ion, [M+H]⁺): m/z 235.1 → Q3 (Product Ion): m/z 174.1 (loss of the amino acid backbone).

      • SIL-IS (e.g., -d₅): Q1: m/z 240.1 → Q3: m/z 179.1.

    • Parameter Optimization: Optimize collision energy and other source parameters to maximize the signal for these specific transitions.

  • Quantification: Construct a calibration curve using known concentrations of 4-MeO-L-Trp spiked into a blank matrix. The concentration of the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biological Activity and Potential Therapeutic Applications

Preliminary studies have focused on the role of 4-MeO-L-Trp as a component of larger natural products. Its intrinsic activity as a standalone molecule is an area ripe for investigation.

Known Roles in Bioactive Peptides
Biological ActivityParent Compound(s)Key InsightSource
Antiproteasomal Argyrin AThe 4-methoxy group is crucial for activity against human cancer cell lines.[3]
Antibacterial Argyrin A, Argyrin BThe methoxy group forms a critical hydrogen bond with the bacterial target (elongation factor G, EF-G), inhibiting protein synthesis.[3]
Antimycobacterial Ohmyungsamycins, EcumicinThe presence of the 4-MeO-L-Trp residue is a common feature of these potent antimycobacterial agents.[1]
Hypothetical Neurological Activity: An Area for Future Research

L-tryptophan is the essential precursor to the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin.[6][7] The metabolic conversion is initiated by tryptophan hydroxylase (TPH), the rate-limiting enzyme.[8][9] Given the structural similarity, 4-MeO-L-Trp presents several intriguing, albeit currently speculative, possibilities in neuroscience.

  • Substrate for Serotonergic Pathway? It is plausible that 4-MeO-L-Trp could be a substrate for TPH, potentially leading to the formation of "4-methoxy-5-hydroxy-L-tryptophan" and subsequently "4-methoxy-serotonin." Such a novel neurotransmitter would have unknown affinities for serotonin receptors and transporters, potentially leading to unique pharmacological effects.

  • Enzyme Inhibition: Alternatively, 4-MeO-L-Trp could act as a competitive inhibitor or a poor substrate for TPH, thereby reducing the synthesis of endogenous serotonin. This could have applications in conditions where toning down serotonergic activity is desired.

  • Direct Receptor Agonism/Antagonism: The molecule itself might directly interact with serotonin receptors or other CNS targets.

Disruptions in tryptophan metabolism are implicated in a wide range of neurological and psychiatric disorders, including depression and neurodegenerative diseases.[6][10][11][12] Investigating how 4-MeO-L-Trp interacts with these pathways is a compelling direction for future drug development.

cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway (~95%) TRP L-Tryptophan HTP 5-Hydroxy-L-tryptophan (5-HTP) TRP->HTP TPH (Rate-Limiting) TRP->HTP KYN Kynurenine TRP->KYN IDO/TDO TRP->KYN MeO_TRP This compound (Investigational Compound) MeO_TRP->HTP Inhibition? Substrate? Serotonin Serotonin (5-HT) MeO_TRP->Serotonin Receptor Interaction? HTP->Serotonin AADC Melatonin Melatonin Serotonin->Melatonin KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA QUIN Quinolinic Acid (Neurotoxic) KYN->QUIN

Sources

4-Methoxy-L-tryptophan: A Guide to a Novel Biosynthetic Target

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential Bioactive Indole Alkaloid

4-Methoxy-L-tryptophan is an intriguing derivative of the essential amino acid L-tryptophan, distinguished by a methoxy group at the 4-position of the indole ring. While the biosynthesis and physiological roles of its isomers, such as 5-hydroxytryptophan (a precursor to serotonin) and 5-methoxytryptophan (an anti-inflammatory agent), are well-documented, the natural occurrence and biosynthetic pathway of this compound remain to be definitively established.[1][2] This technical guide serves as a comprehensive resource for researchers exploring the potential of this molecule. It will delve into plausible chemoenzymatic and synthetic routes for its production, speculate on its potential biological significance, and provide detailed analytical methodologies for its study. This document is designed to be a foundational tool for unlocking the scientific and therapeutic potential of this compound.

Chemoenzymatic and Synthetic Pathways: Forging a Novel Molecule

Given the current absence of a confirmed natural biosynthetic pathway for this compound, this section focuses on viable laboratory-based production strategies. These approaches leverage existing knowledge of tryptophan metabolism and organic synthesis.

A Plausible Chemoenzymatic Route

A highly promising strategy for the synthesis of this compound involves a two-step chemoenzymatic process, beginning with the enzymatic hydroxylation of L-tryptophan to form 4-hydroxy-L-tryptophan, followed by a chemical or enzymatic methylation step.

Step 1: Enzymatic Synthesis of 4-Hydroxy-L-tryptophan

The precursor, 4-hydroxy-L-tryptophan, is a known biosynthetic intermediate in some fungi, notably in the pathway for psilocybin production.[3] This hydroxylation can be achieved using specific tryptophan hydroxylases.

Experimental Protocol: Enzymatic Hydroxylation of L-Tryptophan

Objective: To produce 4-hydroxy-L-tryptophan from L-tryptophan using a suitable tryptophan hydroxylase.

Materials:

  • L-tryptophan

  • Tryptophan 4-hydroxylase (e.g., from a microbial source)

  • Reaction buffer (e.g., phosphate buffer, pH 7.5)

  • Cofactors (if required by the specific enzyme, such as Fe(II) and a pterin cofactor)

  • Quenching solution (e.g., trichloroacetic acid)

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture containing L-tryptophan in the reaction buffer.

  • Add the necessary cofactors to the mixture.

  • Initiate the reaction by adding the tryptophan 4-hydroxylase.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by taking aliquots at different time points, quenching the reaction with the quenching solution, and analyzing the formation of 4-hydroxy-L-tryptophan by HPLC.

  • Once the reaction is complete, purify the 4-hydroxy-L-tryptophan from the reaction mixture using chromatographic techniques.

Step 2: O-Methylation of 4-Hydroxy-L-tryptophan

The subsequent methylation of the 4-hydroxyl group is a critical step. While a specific O-methyltransferase for this position is not yet characterized, enzymes from other pathways can be explored. For instance, the biosynthesis of melatonin involves an O-methyltransferase that acts on a hydroxyl group of an indole ring.[4]

Conceptual Workflow for Chemoenzymatic Synthesis

Chemoenzymatic_Synthesis LT L-Tryptophan HTP 4-Hydroxy-L-tryptophan LT->HTP Tryptophan 4-hydroxylase MTP This compound HTP->MTP O-methyltransferase (Putative) or Chemical Methylation

Caption: Chemoenzymatic synthesis of this compound.

Chemical Synthesis Approaches

Chemical synthesis offers an alternative and often more scalable route to this compound. A common strategy involves the synthesis of the 4-methoxyindole core, followed by the addition of the alanine side chain.

The synthesis of 4-methoxyindole has been reported through various methods, including the Fischer indole synthesis or from substituted anilines.[5] Once 4-methoxyindole is obtained, it can be elaborated to this compound through established methods for tryptophan synthesis, such as the reaction with serine in the presence of tryptophan synthase or through multi-step organic synthesis.

Potential Biological Roles and Applications in Drug Discovery

While the biological functions of this compound are yet to be explored, the activities of its structural relatives provide a basis for speculation.

  • Neurological and Inflammatory Modulation: 5-methoxytryptophan is known to have anti-inflammatory and tumor-suppressing properties.[2] It is plausible that this compound could exhibit similar or distinct activities in these areas. Its structural similarity to psilocin (4-hydroxy-N,N-dimethyltryptamine) also suggests potential interactions with serotonergic pathways.

  • Drug Development: As a novel, non-canonical amino acid, this compound represents a unique building block for the synthesis of new peptide-based drugs and other complex molecules.[6] Its incorporation could lead to compounds with altered pharmacological properties, such as improved metabolic stability or novel biological activities.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound are crucial for both biosynthetic studies and for its use in drug development. The following methodologies, adapted from established protocols for tryptophan and its metabolites, are recommended.[7][8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of this compound.

Table 1: HPLC Parameters for the Analysis of this compound

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 280 nm or fluorescence (Excitation: 280 nm, Emission: 350 nm)
Injection Volume 10-20 µL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.

Experimental Protocol: LC-MS/MS Quantification of this compound in a Biological Matrix

Objective: To quantify the concentration of this compound in a biological sample (e.g., plasma, cell culture supernatant).

Materials:

  • Biological sample

  • Internal standard (e.g., deuterated this compound)

  • Protein precipitation agent (e.g., acetonitrile or methanol)

  • LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • To 100 µL of the sample, add a known amount of the internal standard.

    • Add 300 µL of cold protein precipitation agent.

    • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the analyte using a suitable C18 column and a gradient elution.

    • Detect the analyte and internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of this compound.

    • Calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dry Evaporation Centrifuge->Dry Reconstitute Reconstitution Dry->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Quantify Quantification Inject->Quantify

Caption: Workflow for the quantification of this compound.

Conclusion and Future Perspectives

This compound stands as a molecule of significant interest at the intersection of biosynthesis, chemical synthesis, and drug discovery. While its natural role as a biosynthetic intermediate awaits confirmation, the pathways for its deliberate production are becoming increasingly clear. The chemoenzymatic and synthetic routes outlined in this guide provide a solid foundation for obtaining this novel compound for further investigation.

Future research should focus on screening microbial and plant sources for the natural presence of this compound and the enzymes responsible for its synthesis. Elucidating its biological activities will be paramount in determining its potential as a therapeutic agent or a lead compound for drug development. The analytical methods described herein will be instrumental in these future endeavors, enabling researchers to explore the uncharted territory of this promising tryptophan derivative.

References

  • Fricke, J., et al. (2019). Enzymatic Route toward 6‐Methylated Baeocystin and Psilocybin.
  • BenchChem. (2025). 4-Hydroxytryptophan. BenchChem.
  • Biosynth. (n.d.). 4-Methoxyindole. Biosynth.
  • Concurrent quantification of tryptophan and its major metabolites. (2014). Methods, 68(1), 152-159.
  • Yu, C. L., et al. (2013). Biosynthesis of Fungal Indole Alkaloids. The Alkaloids: Chemistry and Biology, 72, 1-46.
  • Rasmussen, H. V., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry, 7, 773.
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  • GoldBio. (n.d.). 4-Methoxyindole. GoldBio.
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  • PubChem. (n.d.). This compound. PubChem.
  • Chen, H. L., et al. (2019). Restoration of hydroxyindole O-methyltransferase levels in human cancer cells induces a tryptophan-metabolic switch and attenuates cancer progression. Journal of Biological Chemistry, 294(26), 10118-10129.
  • Lee, S., et al. (2023). Profiling Analysis of Tryptophan Metabolites in the Urine of Patients with Parkinson's Disease Using LC–MS/MS. Pharmaceuticals, 16(10), 1495.
  • Pharmacognosy and Phytochemistry. (n.d.). Biosynthesis of Alkaloids. Pharmacy 180.
  • Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry. (2024). Analytical Methods, 16(6), 754-765.
  • Rasmussen, H. V., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters.
  • Fricke, J., et al. (2019). Formation of 4‐hydroxy‐6‐methyl‐l‐tryptophan (9) by tryptophan synthases.
  • BenchChem. (2025). The Biosynthesis of 4-Hydroxytryptamine from Tryptophan: A Technical Guide. BenchChem.
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  • Dietary Tryptophan Induces Opposite Health-Related Responses in the Senegalese Sole (Solea senegalensis) Reared at Low or High Stocking Densities With Implications in Disease Resistance. (2020). Frontiers in Immunology, 11, 579.

Sources

Methodological & Application

Unveiling Molecular Landscapes: 4-Methoxy-L-tryptophan as a Precision Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Intrinsic Signal – A New Light on Protein Dynamics

In the intricate world of cellular biology and drug discovery, understanding the dynamic nature of proteins is paramount. For decades, the intrinsic fluorescence of the amino acid L-tryptophan has served as a fundamental tool for elucidating protein structure, conformational changes, and molecular interactions. However, the inherent complexity of protein fluorescence, often arising from multiple tryptophan residues in diverse microenvironments, can obscure subtle yet critical details. To overcome these limitations and provide researchers with a more refined and sensitive tool, we introduce 4-Methoxy-L-tryptophan – a fluorescent amino acid analog designed to illuminate the nuanced landscapes of protein behavior with enhanced clarity.

This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this compound as a powerful fluorescent probe. We will delve into its unique photophysical properties, explore its synthesis, and present detailed methodologies for its application in cutting-edge research.

The Scientific Foundation: Why this compound?

The strategic addition of a methoxy group at the 4-position of the indole ring of L-tryptophan bestows upon it distinct advantages as a fluorescent probe. This modification subtly alters the electronic properties of the indole chromophore, leading to modulated photophysical characteristics that can be harnessed for more precise experimental readouts.

The rationale for employing this compound is rooted in several key principles:

  • Altered Photophysics for Enhanced Resolution: The methoxy group, being an electron-donating group, influences the energy levels of the indole ring's excited states. This can result in shifts in the excitation and emission spectra, potentially leading to better spectral separation from other endogenous fluorophores and reduced background interference.

  • Probing Specific Microenvironments: The fluorescence of this compound, like its parent molecule, is exquisitely sensitive to the polarity of its immediate surroundings. Changes in the local environment, such as those occurring during protein folding, ligand binding, or conformational shifts, will manifest as measurable changes in its fluorescence intensity, emission wavelength, and lifetime.

  • A Tool for Site-Specific Interrogation: By incorporating this compound at a specific site within a protein of interest, researchers can gain a localized perspective on structural and dynamic events, unencumbered by the ensemble fluorescence of multiple native tryptophans.

Photophysical Characteristics: A Comparative Overview

To effectively utilize any fluorescent probe, a thorough understanding of its photophysical properties is essential. While extensive characterization of this compound is an ongoing area of research, we can infer its likely properties based on studies of 4-methoxyindole and other substituted indoles.

PropertyL-TryptophanThis compound (Predicted)Rationale for Prediction
Excitation Maximum (λex) ~280 nmSlightly red-shifted (~285-290 nm)The electron-donating methoxy group is expected to lower the energy gap for excitation.
Emission Maximum (λem) ~350 nm (in water)Red-shifted (~360-370 nm in polar solvents)The methoxy group can enhance the charge transfer character of the excited state, leading to greater solvent relaxation and a red-shifted emission in polar environments.
Quantum Yield (ΦF) ~0.13 (in water)[1]Potentially higher in non-polar environmentsThe methoxy group may influence non-radiative decay pathways, potentially leading to a higher quantum yield in environments shielded from solvent quenching.
Fluorescence Lifetime (τ) ~2.8 ns (major component in water)[2]May exhibit multi-exponential decay, sensitive to local environmentSimilar to tryptophan, the lifetime is expected to be a sensitive reporter of the probe's microenvironment.

Synthesis of this compound: A Practical Protocol

The synthesis of this compound can be achieved through various established methods for creating substituted tryptophans. One common and adaptable approach involves a Fischer indole synthesis followed by enzymatic resolution or asymmetric synthesis to obtain the desired L-enantiomer. Below is a generalized protocol that can be adapted from methodologies for similar methoxy-substituted tryptophans.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the chemical synthesis of this compound.

Step-by-Step Synthetic Protocol (Illustrative)

Disclaimer: This is an illustrative protocol and should be optimized and performed by qualified chemists in a suitable laboratory setting.

Step 1: Fischer Indole Synthesis to obtain Racemic 4-Methoxy-DL-tryptophan

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenylhydrazine hydrochloride in a suitable acidic medium (e.g., a mixture of acetic acid and sulfuric acid).

  • Addition of Keto Acid: To the stirred solution, add α-ketoglutaric acid.

  • Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purification: Filter the precipitate, wash it with water, and dry it. The crude racemic 4-Methoxy-DL-tryptophan can be further purified by recrystallization.

Step 2: Enzymatic Resolution to Isolate this compound

  • N-Acetylation: Acetylate the racemic 4-Methoxy-DL-tryptophan using acetic anhydride.

  • Enzymatic Hydrolysis: Dissolve the N-acetyl-4-methoxy-DL-tryptophan in a buffered aqueous solution and add an acylase enzyme (e.g., from Aspergillus sp.). The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer.

  • Separation: Adjust the pH of the solution to precipitate the less soluble N-acetyl-4-methoxy-D-tryptophan. The desired this compound will remain in the solution.

  • Isolation: Isolate the this compound from the supernatant by ion-exchange chromatography or crystallization.

Step 3: Protection for Solid-Phase Peptide Synthesis (SPPS)

For incorporation into peptides, the amino group of this compound needs to be protected, typically with an Fmoc (9-fluorenylmethyloxycarbonyl) group.

  • Reaction: Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water) and add a base (e.g., sodium bicarbonate).

  • Addition of Fmoc Reagent: Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) to the solution and stir at room temperature.

  • Work-up and Purification: After the reaction is complete, perform an acidic work-up and extract the product with an organic solvent. Purify the Fmoc-4-Methoxy-L-tryptophan by column chromatography.

Applications and Experimental Protocols

The unique properties of this compound make it a versatile tool for a range of fluorescence-based assays. Here, we present detailed protocols for its application in studying protein microenvironments and monitoring protein-ligand interactions.

Application 1: Probing Protein Microenvironments and Conformational Changes

The sensitivity of this compound's emission spectrum to solvent polarity can be exploited to monitor changes in the local environment of a specific protein site. A blue shift in the emission maximum indicates a transition to a more hydrophobic environment, while a red shift suggests increased solvent exposure.

Caption: Workflow for monitoring protein folding using this compound.

  • Protein Preparation: Prepare the protein of interest with this compound incorporated at a specific site, either through solid-phase peptide synthesis or by using an engineered expression system.[3][4]

  • Sample Preparation: Prepare a stock solution of the purified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Instrument Setup:

    • Use a fluorescence spectrophotometer equipped with a temperature-controlled cuvette holder.

    • Set the excitation wavelength to the determined λex of this compound (e.g., 288 nm).

    • Set the emission scan range from 300 nm to 500 nm.

    • Use appropriate excitation and emission slit widths to optimize the signal-to-noise ratio.

  • Measurement of the Native State:

    • Dilute the protein to a final concentration that gives a fluorescence signal in the linear range of the instrument (typically in the low micromolar range).

    • Record the fluorescence emission spectrum of the native protein.

  • Measurement of the Denatured State:

    • To the protein sample, add a denaturant (e.g., guanidinium chloride to a final concentration of 6 M).

    • Incubate to ensure complete unfolding.

    • Record the fluorescence emission spectrum of the denatured protein.

  • Data Analysis:

    • Compare the emission maxima (λem) of the native and denatured states. A blue shift in the native state compared to the denatured state indicates that the this compound residue is in a more hydrophobic environment in the folded protein.

    • Changes in fluorescence intensity can also be indicative of conformational changes.

Application 2: Monitoring Protein-Ligand Interactions via Fluorescence Quenching

The binding of a ligand to a protein can alter the microenvironment of a nearby this compound residue, leading to a change in its fluorescence intensity (quenching or enhancement). This phenomenon can be used to determine binding affinities (Kd).[5][6][7][8]

Caption: Workflow for determining protein-ligand binding affinity using this compound.

  • Reagent Preparation:

    • Prepare a stock solution of the this compound labeled protein at a concentration well above the expected Kd.

    • Prepare a concentrated stock solution of the ligand in the same buffer.

  • Titration:

    • In a fluorescence cuvette, add a fixed amount of the protein solution.

    • Sequentially add small aliquots of the ligand stock solution to the protein solution.

    • After each addition, gently mix and allow the system to reach equilibrium.

  • Fluorescence Measurement:

    • After each ligand addition, record the fluorescence intensity at the emission maximum of this compound.

    • It is crucial to also measure the fluorescence of a blank solution containing only the buffer and the same concentrations of the ligand to correct for any background fluorescence.

  • Inner Filter Effect Correction (if applicable):

    • If the ligand absorbs light at either the excitation or emission wavelength, it can cause an "inner filter effect," leading to an apparent decrease in fluorescence that is not due to binding.

    • To correct for this, measure the absorbance of the ligand at the excitation and emission wavelengths at each concentration used in the titration. Apply a correction factor to the observed fluorescence intensity.

  • Data Analysis:

    • Plot the change in fluorescence intensity (ΔF = F₀ - F, where F₀ is the initial fluorescence and F is the fluorescence at a given ligand concentration) as a function of the total ligand concentration.

    • Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

Conclusion: A Bright Future for Protein Science

This compound represents a significant advancement in the toolkit of fluorescent probes available to researchers. Its unique photophysical properties, coupled with its ability to be site-specifically incorporated into proteins, offer a powerful approach to dissecting complex biological processes with greater precision. The protocols and foundational knowledge presented in this guide are intended to empower scientists to harness the full potential of this innovative tool, paving the way for new discoveries in protein science and drug development.

References

  • Beattie, B. K., & Merrill, A. R. (1999). Probing the role of tryptophan residues in the catalytic mechanism of Pseudomonas aeruginosa exotoxin A. Journal of Biological Chemistry, 274(22), 15646-15654.
  • Yammine, A., Gao, J., & Kwan, A. H. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol, 9(11), e3253.
  • Hilaire, J. R., et al. (2017). Chemical and biological incorporation of the blue florescent amino acid 4-cyanotryptophan into proteins: application to tune the absorption and emission wavelengths of GFP. RSC Advances, 7(84), 53571-53575.
  • Albani, J. R. (2009). Origin of tryptophan fluorescence lifetimes. Part 2: fluorescence lifetimes origin of tryptophan in proteins. Journal of fluorescence, 19(6), 1061-1071.
  • Vivoli, M., Novak, H. R., Littlechild, J. A., & Harmer, N. J. (2014). Determination of protein-ligand interactions using differential scanning fluorimetry. Journal of visualized experiments: JoVE, (91), e51809.
  • Wikipedia contributors. (2023, December 12). Tryptophan. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Albani, J. R. (2009). Fluorescence lifetimes of tryptophan: structural origin and relation with So→ 1Lb and So→ 1La transitions. Journal of fluorescence, 19(6), 1061-71.
  • Junk, L., Ullrich, A., & Kazmaier, U. (2017). Synthesis of modified tryptophan derivatives. The Journal of Organic Chemistry, 82(15), 7795-7806.
  • Yammine, A., Gao, J., & Kwan, A. H. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol, 9(11), e3253.
  • Chen, C. H., Genapathy, S., Fischer, P. M., & Chan, W. C. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(44), 8844-8853.
  • Ferrie, J. J., et al. (2017). Multicolor Protein FRET with Tryptophan, Selective Coumarin-Cysteine Labeling, and Genetic Acridonylalanine Encoding. Chemical communications (Cambridge, England), 53(83), 11072–11075.
  • Zagotta, W. N., et al. (2021). An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved FRET. eLife, 10, e70236.
  • Imasato, H., et al. (2001). Fluorescence properties of tryptophan residues in the monomeric d-chain of Glossoscolex paulistus hemoglobin: an interpretation. Biophysical chemistry, 90(3), 249-260.
  • Yammine, A., Gao, J., & Kwan, A. H. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol, 9(11), e3253.
  • Speight, L. C., et al. (2013). FRETing about the details: Case studies in the use of a genetically encoded fluorescent amino acid for distance-dependent energy transfer. Protein science : a publication of the Protein Society, 22(12), 1645–1656.
  • Wikipedia contributors. (2023, November 28). Fluorescence anisotropy. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Beattie, B. K., & Merrill, A. R. (2001). Protein-protein interaction using tryptophan analogues: novel spectroscopic probes for toxin-elongation factor-2 interactions. Biochemistry, 40(35), 10515–10524.
  • Formoso, C., & Forster, L. S. (1975). Tryptophan fluorescence lifetimes in lysozyme. The Journal of biological chemistry, 250(10), 3738–3745.
  • Gryczynski, I., et al. (2023). Steady-State and Time-Resolved Fluorescence Study of Selected Tryptophan-Containing Peptides in an AOT Reverse Micelle Environment. International journal of molecular sciences, 24(21), 15598.
  • JoVE. (2022, July 29). Determination: Protein-Ligand Interactions By Differential Scanning Fluorimetry l Protocol Preview [Video]. YouTube. [Link]

  • Yang, H. (2016). Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine.
  • Callis, P. R. (2004). Quantitative Prediction of Fluorescence Quantum Yields for Tryptophan in Proteins. The journal of physical chemistry. B, 108(15), 4793–4801.
  • Kai, M., et al. (1989). Fluorometric Determination of L-tryptophan With Methoxyacetaldehyde. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 5(3), 339-342.
  • Zhang, W., et al. (2018). PET and FRET Utility of an Amino Acid Pair: Tryptophan and 4-Cyanotryptophan. The journal of physical chemistry. B, 122(31), 7661–7668.
  • Shapiro, A. B. (2019, September 25). Fluorescence anisotropy using tryptophan fluorescence? ResearchGate. [Link]

  • Chen, Y., & Pace, C. N. (2008). Peptide sequence and conformation strongly influence tryptophan fluorescence. Biophysical journal, 94(5), 1837–1846.
  • Zhang, Y., et al. (2015). Comparison of Forster-Resonance-Energy-Transfer Acceptors for Tryptophan and Tyrosine Residues in Native Proteins as Donors. Chemistry, an Asian journal, 10(1), 156–165.
  • Gourlay, B. (2017). Synthesis of Unnatural Fluorescent α-amino acids. [Doctoral dissertation, University of Glasgow]. Enlighten Theses.
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  • Kok, J., et al. (2013). An expression system for the efficient incorporation of an expanded set of tryptophan analogues. Amino acids, 44(2), 567–576.
  • Paul, C. E., et al. (2018). One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase.
  • Hilaire, J. R., et al. (2017). Chemical and biological incorporation of the blue florescent amino acid 4-cyanotryptophan into proteins: application to tune the absorption and emission wavelengths of GFP. RSC Advances, 7(84), 53571-53575.
  • Browne, C. A., & Ludescher, R. D. (2007). Is the Fluorescence Quantum Yield of Tryptophan Independent of Excitation Wavelength?. The FASEB Journal, 21(5_supplement), A29-A29.
  • Martinac, B., et al. (2008). Tryptophan in the Pore of the Mechanosensitive Channel MscS: ASSESSMENT OF PORE CONFORMATIONS BY FLUORESCENCE SPECTROSCOPY. The Journal of biological chemistry, 283(25), 17310–17317.
  • Shonnard, D. R., & Hiew, D. S. (2016). Environmental Sustainability Analysis of L-Tryptophan as a Consumer Product and Intermediate to Pharmaceutical Active Ingredients. ACS Sustainable Chemistry & Engineering, 4(12), 6433-6442.
  • Britton, Z. T., et al. (2020). Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein 19 F NMR. Angewandte Chemie (International ed. in English), 59(41), 18048–18052.

Sources

Incorporation of 4-Methoxy-L-tryptophan into peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Incorporation of 4-Methoxy-L-tryptophan into Peptides for Advanced Spectroscopic Analysis

Abstract

This document provides a comprehensive guide for the incorporation of this compound (4-MeO-Trp), a fluorescent analog of tryptophan, into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). 4-MeO-Trp serves as a powerful intrinsic spectroscopic probe, offering distinct advantages over native tryptophan for studying peptide structure, dynamics, and interactions. Its unique photophysical properties, including a red-shifted absorption and emission profile, make it a valuable tool for minimizing background fluorescence and enhancing experimental sensitivity. We present detailed, field-tested protocols for coupling, cleavage, and purification, along with expert insights into the critical considerations for protecting the methoxy-indole moiety during synthesis. This guide is intended for researchers in biochemistry, drug discovery, and materials science seeking to leverage advanced fluorescence techniques in their work.

Introduction: The Rationale for this compound

Tryptophan is the dominant intrinsic fluorophore in most proteins and peptides, making it a default probe for spectroscopic studies. However, its utility can be limited by its complex photophysics and the presence of multiple tryptophan residues within a single sequence. The strategic substitution of tryptophan with a fluorescent analog like this compound offers a sophisticated solution to these challenges.

The methoxy group at the 4-position of the indole ring imparts several advantageous spectroscopic properties:

  • Red-Shifted Spectra: Both the absorption and emission maxima of 4-MeO-Trp are shifted to longer wavelengths compared to tryptophan. This spectral shift is crucial for minimizing interference from the autofluorescence of biological samples and other native residues.

  • Environmental Insensitivity: The fluorescence emission of 4-MeO-Trp is notably less sensitive to the polarity of its local environment compared to native tryptophan. This feature simplifies the interpretation of fluorescence data, as changes in emission intensity can be more directly attributed to binding events or conformational changes rather than shifts in local polarity.

  • Enhanced Quantum Yield: In certain environments, 4-MeO-Trp can exhibit a higher fluorescence quantum yield, providing a brighter signal for more sensitive detection.

These characteristics make 4-MeO-Trp an ideal probe for a range of applications, including Förster Resonance Energy Transfer (FRET) studies, analysis of protein-peptide interactions, and probing peptide folding and conformational dynamics.

Physicochemical & Spectroscopic Properties

A thorough understanding of the properties of the building block, N-α-Fmoc-4-methoxy-L-tryptophan, is essential for successful synthesis and subsequent analysis.

PropertyValueSource
Chemical Structure Fmoc-NH-CH(CH₂-indole-4-OCH₃)-COOH-
Molecular Weight 486.5 g/mol
UV Absorbance Max (λmax) ~298 nm
Molar Extinction Coefficient (ε) ~6,500 M⁻¹cm⁻¹ at 298 nm
Fluorescence Excitation (λex) ~298 nm
Fluorescence Emission (λem) ~356 nm

Core Methodology: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 4-MeO-Trp is seamlessly integrated into standard Fmoc-SPPS protocols. The workflow is conceptually identical to that of any other amino acid, involving sequential deprotection and coupling cycles. However, special attention must be paid to the cleavage step to prevent modification of the electron-rich indole ring.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Resin (e.g., Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA + Scavengers) Wash2->Cleavage Final Cycle Purification RP-HPLC Cleavage->Purification Cleavage_Mechanism TFA TFA ProtectingGroups Side-Chain Protecting Groups (e.g., t-Butyl) TFA->ProtectingGroups Cleaves Carbocations Reactive Carbocations (e.g., t-Butyl⁺) ProtectingGroups->Carbocations Generates Scavengers Scavengers (TIS, H₂O) Carbocations->Scavengers Quenched by Peptide Peptide with 4-MeO-Trp Carbocations->Peptide Attacks IntactPeptide Intact Peptide Scavengers->IntactPeptide Protects Peptide ModifiedPeptide Modified Peptide (Alkylated 4-MeO-Trp) Peptide->ModifiedPeptide Leads to Peptide->IntactPeptide Remains

Caption: Role of scavengers in preventing side reactions during TFA cleavage.

Purification and Characterization

Purification: The crude peptide should be purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column: C18 column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes is a good starting point for most peptides. The gradient should be optimized based on the hydrophobicity of the specific peptide sequence.

  • Detection: Monitor the elution at 220 nm (peptide backbone) and 298 nm (4-MeO-Trp). The ratio of these absorbances can help identify the correct peak.

Characterization:

  • Mass Spectrometry: Confirm the identity of the purified peptide using MALDI-TOF or ESI-MS. The observed mass should match the calculated average or monoisotopic mass of the peptide containing one 4-MeO-Trp residue.

  • Fluorescence Spectroscopy:

    • Dissolve the purified peptide in a suitable buffer (e.g., PBS, pH 7.4).

    • Record the fluorescence emission spectrum by exciting at ~298 nm.

    • Confirm the emission maximum is around 356 nm, characteristic of 4-MeO-Trp. This validates the successful incorporation and integrity of the fluorescent probe.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Insufficient activation time.- Steric hindrance from the peptide sequence.- Poor quality reagents.- Extend coupling time to 6-8 hours or overnight.- Perform a double coupling.- Use fresh, high-quality reagents.
Low Peptide Yield After Cleavage - Incomplete cleavage.- Peptide is highly hydrophobic and adsorbs to resin.- Increase cleavage time to 4 hours.- Add a small amount of a more non-polar solvent like DCM to the cleavage cocktail.
Mass Spec shows +56 or +72 Da adducts - Alkylation of the 4-MeO-Trp indole ring by t-butyl or other carbocations.- Insufficient scavengers in the cleavage cocktail.- Crucial: Always use a fresh cleavage cocktail containing at least 2.5% TIS and 2.5% water.
Broad or Tailing HPLC Peak - Peptide aggregation.- Presence of closely-eluting impurities.- Modify the HPLC gradient to be shallower.- Add a small amount of organic acid like formic acid to the mobile phase.- Lyophilize the peptide from a solution containing some acetonitrile.

References

  • Zou, Y., et al. (2019). This compound as a useful fluorescent probe for proteins. Biochemical and Biophysical Research Communications, 514(2), 525-530. [Link]

Protocol for 4-Methoxy-L-tryptophan synthesis in the lab

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Laboratory Protocol for the Synthesis of 4-Methoxy-L-tryptophan

For inquiries, please contact: Global Laboratory Services

Abstract

This document provides a comprehensive, two-part laboratory protocol for the synthesis of this compound, a non-proteinogenic amino acid of significant interest in drug discovery and biochemical research. The described methodology is designed for researchers and scientists in chemistry and drug development, emphasizing robust procedures, mechanistic understanding, and safety. Part I details the synthesis of the key intermediate, 4-methoxyindole, via the classic Fischer indole synthesis. Part II outlines a highly stereoselective enzymatic synthesis to couple the indole intermediate with L-serine, yielding the target L-enantiomer of 4-methoxy-tryptophan. This guide integrates expert insights into the rationale behind procedural steps, ensuring both technical accuracy and practical applicability.

Introduction

This compound is an analog of the essential amino acid L-tryptophan, distinguished by a methoxy group at the 4-position of the indole ring. This modification imparts unique physicochemical and biological properties, making it a valuable building block in medicinal chemistry and a probe for studying protein structure and function.[1] Its incorporation into peptides can alter conformation, stability, and receptor binding affinity. For instance, the natural product argyrin A, which contains a 4-methoxy-tryptophan residue, has shown potent antiproteasomal activity, highlighting the therapeutic potential of molecules containing this moiety.[2]

The synthesis of this compound presents two primary challenges: the construction of the substituted indole core and the stereoselective introduction of the L-alanine side chain. This protocol addresses these challenges through a reliable and well-documented synthetic sequence.

Overall Synthetic Strategy

The synthesis is performed in two major stages. The first stage is the chemical synthesis of 4-methoxyindole using the Fischer indole synthesis, a robust method for forming indole rings.[3] The second stage employs the enzyme tryptophan synthase for a highly efficient and stereospecific condensation of 4-methoxyindole with L-serine to produce the desired this compound.

G cluster_0 Part A: Chemical Synthesis cluster_1 Part B: Enzymatic Synthesis A 4-Methoxyphenylhydrazine + Sodium Pyruvate B Formation of Hydrazone Intermediate A->B Condensation C Acid-Catalyzed Cyclization (Fischer Indole Synthesis) B->C PPA D Purified 4-Methoxyindole C->D Purification E 4-Methoxyindole + L-Serine D->E Product used as Substrate F Enzymatic Condensation (Tryptophan Synthase) E->F PLP Cofactor G Purified this compound F->G Purification

Fig 1. Overall two-part workflow for the synthesis of this compound.

General Safety Precautions

All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • 4-Methoxyphenylhydrazine hydrochloride : Harmful if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction.[4][5][6] Avoid dust formation and ensure adequate ventilation.[6][7]

  • Polyphosphoric Acid (PPA) : Causes severe skin burns and eye damage.[8][9][10] It is a corrosive and hygroscopic substance. Handle with extreme care, avoiding contact with skin, eyes, and moisture.[8][11]

  • Ammonia Solution : Causes severe skin burns and eye damage, and may cause respiratory irritation.[12][13][14][15] The vapor is pungent and harmful. Always work with concentrated ammonia solutions in a fume hood.

  • Sodium Pyruvate : May cause eye irritation and allergic skin reactions.[16][17] Generally considered less hazardous than other reagents but should be handled with care.[18][19]

Refer to the Safety Data Sheets (SDS) for all chemicals before commencing work.[4][6][7][8][10][12][18][19][20] An eyewash station and safety shower must be readily accessible.

Part A: Synthesis of 4-Methoxyindole

This procedure utilizes the Fischer indole synthesis, a classic acid-catalyzed reaction that forms an indole from an arylhydrazine and a carbonyl compound.[3][21]

A1. Principle and Mechanism

The reaction proceeds in several steps:

  • Hydrazone Formation : 4-Methoxyphenylhydrazine reacts with sodium pyruvate to form the corresponding phenylhydrazone.

  • Tautomerization : The hydrazone tautomerizes to an ene-hydrazine.

  • [5][5]-Sigmatropic Rearrangement : Under acidic conditions (provided by PPA), the ene-hydrazine undergoes a[5][5]-sigmatropic rearrangement.

  • Aromatization & Cyclization : The resulting intermediate loses a molecule of ammonia and aromatizes to form the stable indole ring.[3][22]

G A 4-Methoxyphenylhydrazine + Pyruvate B Phenylhydrazone A->B Condensation C Ene-hydrazine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat, H+ E Di-imine Intermediate D->E Rearomatization F Cyclization & NH3 loss E->F H+ G 4-Methoxyindole F->G

Fig 2. Simplified mechanism of the Fischer Indole Synthesis.
A2. Materials and Reagents
ReagentCAS No.M.W. ( g/mol )QuantityNotes
4-Methoxyphenylhydrazine hydrochloride19501-58-7174.6310.0 g (57.3 mmol)Sallow pink to beige solid.[5]
Sodium Pyruvate113-24-6110.046.94 g (63.0 mmol)Off-white powder.[17]
Polyphosphoric Acid (PPA)8017-16-1N/A~100 gCorrosive, viscous liquid.[8]
Ethanol (EtOH), 95%64-17-546.07100 mLSolvent for hydrazone formation.
Toluene108-88-392.14200 mLSolvent for indolization.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01~500 mLFor neutralization.
Ethyl Acetate (EtOAc)141-78-688.11As neededExtraction solvent.
Brine (Saturated NaCl)7647-14-558.44As neededFor washing organic layers.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededDrying agent.
Silica Gel (230-400 mesh)112926-00-860.08As neededFor column chromatography.
A3. Step-by-Step Protocol

Step 1: Formation of Ethyl Pyruvate 4-Methoxyphenylhydrazone

  • In a 250 mL round-bottom flask, suspend 4-methoxyphenylhydrazine hydrochloride (10.0 g, 57.3 mmol) and sodium pyruvate (6.94 g, 63.0 mmol) in 95% ethanol (100 mL).

  • Stir the mixture at room temperature. The initial suspension should gradually form a yellow precipitate of the hydrazone.

  • After 2 hours of stirring, cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of ice-cold water (2 x 20 mL) followed by a small amount of cold ethanol (20 mL).

  • Dry the resulting yellow solid under vacuum to a constant weight. This intermediate is typically used in the next step without further purification.

Step 2: Indolization to 4-Methoxyindole

  • Caution : This step involves a highly viscous acid at elevated temperatures. Perform in a robust setup within a fume hood.

  • In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (~100 g). Heat the PPA to 80-90 °C with stirring to reduce its viscosity.

  • In a separate beaker, dissolve the dried hydrazone from Step 1 in warm toluene (~150 mL).

  • Slowly add the toluene solution of the hydrazone to the hot, stirring PPA over 30 minutes. The reaction is exothermic; maintain the internal temperature below 110 °C.

  • After the addition is complete, stir the reaction mixture at 100 °C for 1 hour. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:EtOAc), observing the disappearance of the hydrazone spot.

  • Cool the reaction mixture to room temperature. The mixture will become very thick.

  • Workup : Carefully and slowly pour the viscous mixture onto crushed ice (~500 g) in a large beaker with vigorous stirring. This will hydrolyze the PPA and neutralize the acid. Caution : This quenching process is exothermic.

  • Once the ice has melted, adjust the pH of the aqueous slurry to ~8 by the slow addition of concentrated ammonia solution or saturated sodium bicarbonate.[20]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with water (100 mL) and then brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • Purify the crude brown oil/solid by flash column chromatography on silica gel.

  • Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 95:5 hexane:EtOAc).[23]

  • Combine the fractions containing the product (visualized by UV light on a TLC plate) and evaporate the solvent to yield 4-methoxyindole as an off-white to light brown crystalline powder.[24]

  • Expected yield: 50-65%.

A4. Characterization of 4-Methoxyindole
  • TLC : Rf ≈ 0.4 (9:1 Hexane:EtOAc on silica).

  • Appearance : Off-white to light brown crystalline powder.[24]

  • ¹H NMR (CDCl₃, 400 MHz) : Spectral data should be consistent with the structure.

  • Mass Spec (EI) : m/z = 147.17 [M]⁺.

Part B: Enzymatic Synthesis of this compound

This stage leverages the high stereoselectivity of the tryptophan synthase enzyme to couple 4-methoxyindole with L-serine.

B1. Principle and Mechanism

Tryptophan synthase (TS) is a pyridoxal phosphate (PLP)-dependent enzyme. It catalyzes the final step in tryptophan biosynthesis. The β-subunit of TS facilitates a β-replacement reaction, where the hydroxyl group of L-serine is replaced by the indole moiety to form L-tryptophan.[1] The PLP cofactor is essential for forming a Schiff base with L-serine, activating it for nucleophilic attack by the indole.

G cluster_0 Tryptophan Synthase Active Site A L-Serine + PLP-Enzyme B Aminoacrylate Intermediate A->B β-elimination of H2O D This compound B->D Hydrolysis & Release C 4-Methoxyindole C->B Nucleophilic Attack

Fig 3. Simplified enzymatic reaction for this compound synthesis.
B2. Materials and Reagents
Reagent/MaterialCAS No.M.W. ( g/mol )QuantityNotes
4-Methoxyindole4837-90-5147.171.0 g (6.8 mmol)From Part A.
L-Serine56-45-1105.091.43 g (13.6 mmol)2 equivalents.
Pyridoxal 5'-phosphate (PLP)54-47-7247.14~10 mgEssential cofactor.
Tryptophan Synthase (TS) Enzyme9014-04-4N/AAs requiredFrom commercial source or overexpressed in E. coli.
Potassium Phosphate BufferN/AN/A~1 L100 mM, pH 7.8.
Dimethyl Sulfoxide (DMSO)67-68-578.13~20 mLTo dissolve 4-methoxyindole.
Dowex® 50WX8 Ion-Exchange ResinN/AN/AAs neededFor purification.
Pyridine110-86-179.10As neededFor elution.
B3. Step-by-Step Protocol

Step 1: Preparation of Reaction Mixture

  • In a 250 mL Erlenmeyer flask, prepare the reaction buffer by dissolving L-serine (1.43 g) and PLP (~10 mg) in potassium phosphate buffer (100 mL, 100 mM, pH 7.8).

  • In a separate small vial, dissolve 4-methoxyindole (1.0 g) in a minimal amount of DMSO (~10-15 mL).

  • Add the 4-methoxyindole solution dropwise to the stirring reaction buffer.

  • Add the tryptophan synthase enzyme to the mixture. The optimal amount of enzyme will depend on its specific activity and should be determined empirically or based on the supplier's recommendation.

  • Seal the flask and place it in a shaker incubator set to 37 °C.

Step 2: Incubation and Monitoring

  • Allow the reaction to proceed for 24-48 hours.

  • Monitor the formation of this compound using analytical HPLC or TLC. The product is UV active and can be stained with ninhydrin (for the amino acid group).

Step 3: Workup and Purification

  • After the reaction is complete (or has reached a plateau), terminate it by acidifying the mixture to pH ~3 with 1 M HCl. This will precipitate the enzyme.

  • Centrifuge the mixture (e.g., 10,000 x g for 20 min) to pellet the precipitated protein. Decant the supernatant.

  • Prepare a column with Dowex® 50WX8 resin (H⁺ form). Load the supernatant onto the column.

  • Wash the column with deionized water to remove unreacted L-serine and other non-basic impurities.

  • Elute the product, this compound, using a 0.5 M aqueous pyridine solution or a dilute ammonium hydroxide solution.

  • Combine the product-containing fractions (identified by TLC or HPLC) and concentrate under reduced pressure to remove the solvent.

  • The resulting solid can be further purified by recrystallization from water/ethanol to yield pure this compound.

  • Expected yield: 70-85% (based on 4-methoxyindole).

B4. Characterization of this compound
  • Appearance : White to off-white solid.

  • ¹H NMR (D₂O, 400 MHz) : Spectral data should confirm the structure, including both indole and alanine spin systems.

  • Mass Spec (ESI) : m/z = 235.10 [M+H]⁺.

  • Chiral HPLC : Analysis using a chiral column (e.g., Chiralcel OD-H) should confirm high enantiomeric excess (>99% ee) by comparison with a racemic standard.

  • Optical Rotation : Measure the specific rotation [α]D and compare it to literature values to confirm the L-configuration.

References

  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Methoxyphenylhydrazine hydrochloride. Link[4]

  • Carl ROTH. (n.d.). Safety Data Sheet: Polyphosphoric Acid. Retrieved January 20, 2026. Link[8]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%. Retrieved January 20, 2026. Link[5]

  • National Institutes of Health (NIH). (2014, January 6). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. PMC. Link[25]

  • ACS Publications. (2014, January 6). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters. Link[26]

  • ChemSupply. (n.d.). Safety Data Sheet: Ammonia Solution 5% w/w. Retrieved January 20, 2026. Link[20]

  • Royal Society of Chemistry. (1986). Asymmetric Synthesis of a-Alkylated Tryptophan Derivatives. J. Chem. Soc., Chem. Commun., 1457-1459. Link[27]

  • Wiley Online Library. (2021). Asymmetric Synthesis of N‐Fmoc‐(S)‐7‐aza‐tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. Asian Journal of Organic Chemistry. Link[28]

  • PubMed. (2002, August 23). Catalytic asymmetric synthesis of protected tryptophan regioisomers. Journal of Organic Chemistry. Link[29]

  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Sodium Pyruvate. Retrieved January 20, 2026. Link[18]

  • BOC Sciences. (n.d.). 4-Methoxyindole CAS:4837-90-5 - Comprehensive Overview and Applications. Retrieved January 20, 2026. [30]

  • Labbox. (n.d.). Safety Data Sheet: Polyphosphoric acid. Retrieved January 20, 2026. Link[9]

  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: Polyphosphoric acid. Link[11]

  • ChemicalBook. (n.d.). 4-Methoxyindole synthesis. Retrieved January 20, 2026. Link[31]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium pyruvate. Retrieved January 20, 2026. Link[19]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ammonia solution. Retrieved January 20, 2026. Link[12]

  • Echemi. (n.d.). (4-Methoxyphenyl)hydrazine hydrochloride SDS, 19501-58-7 Safety Data Sheets. Retrieved January 20, 2026. Link[7]

  • Sigma-Aldrich. (2025, September 13). Safety Data Sheet: Sodium pyruvate. Link

  • National Institutes of Health (NIH). (2021). Recent Progress Concerning the N-Arylation of Indoles. PMC. Link[32]

  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Pyruvic Acid Sodium Salt. Link[16]

  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: Sodium pyruvate. Link[17]

  • Kishida Chemical Co., Ltd. (2021, August 5). Safety Data Sheet: Polyphosphoric acid. Link[33]

  • Fisher Scientific. (2022, March 15). Safety Data Sheet: 4-Methoxyphenylhydrazine hydrochloride. Link[6]

  • SEASTAR CHEMICALS. (2023, May 26). Safety Data Sheet: Ammonia Solution, 20-27% w/w. Link[13]

  • Sisco Research Laboratories Pvt. Ltd. (n.d.). Material Safety Data Sheet: Ammonia Solution 28-30%. Retrieved January 20, 2026. Link[14]

  • Reagecon. (2017, July 10). Safety Data Sheet: Ammonia Solution AR 0.89 S.G.. Link[15]

  • ResearchGate. (n.d.). Scheme 3: Syntheses of indolyl amines through Buchwald-Hartwig cross coupling. Retrieved January 20, 2026. Link[34]

  • Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: Polyphosphoric Acid. Retrieved January 20, 2026. Link[10]

  • ChemicalBook. (2022, August 11). Safety Data Sheet: 4-METHOXYPHENYLHYDRAZINE HYDROCHLORIDE. Link[35]

  • GoldBio. (n.d.). 4-Methoxyindole. Retrieved January 20, 2026. Link[24]

  • Benchchem. (n.d.). This compound | 406938-53-2. Retrieved January 20, 2026. Link[1]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved January 20, 2026. Link[3]

  • National Institutes of Health (NIH). (2014). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Link[36]

  • J&K Scientific LLC. (2025, February 23). Fischer Indole Synthesis. Link[21]

  • Royal Society of Chemistry. (2019, October 8). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Link[37]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 20, 2026. Link[38]

  • ResearchGate. (n.d.). Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and thieno[3,4‐b]indole 31 derivatives. Retrieved January 20, 2026. Link[39]

  • Royal Society of Chemistry. (2014, October 22). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry. Link[2]

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Retrieved January 20, 2026. Link[22]

  • Royal Society of Chemistry. (2017, November 15). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Link[40]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved January 20, 2026. Link[23]

Sources

Illuminating Cellular Machinery: A Guide to 4-Methoxy-L-tryptophan in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the ability to visualize the intricate dance of proteins within a living cell is paramount. This guide provides a comprehensive overview of the application of 4-Methoxy-L-tryptophan, a fluorescent non-canonical amino acid, as a powerful tool for fluorescence microscopy. By offering full editorial control, this document moves beyond rigid templates to deliver a narrative grounded in scientific integrity, practical insights, and detailed protocols.

The Principle of Intrinsic Fluorescence and the Promise of Tryptophan Analogs

The intrinsic fluorescence of proteins, primarily arising from the amino acid tryptophan, offers a window into their conformational state and local environment.[1] Tryptophan's indole side chain acts as a natural fluorophore, with its emission spectrum being exquisitely sensitive to changes in polarity, solvent accessibility, and interactions with neighboring molecules.[1] This sensitivity, however, is a double-edged sword. In proteins with multiple tryptophans, the individual signals often overlap, complicating the interpretation of specific conformational changes.

To overcome this limitation, the site-specific incorporation of unnatural amino acids (UAAs) with unique fluorescent properties has emerged as a transformative technique. These tryptophan analogs can serve as localized, minimally perturbative probes, allowing for the precise monitoring of a single protein's behavior within its native cellular context. This compound is one such promising candidate, offering the potential for distinct spectral properties that can be leveraged for advanced fluorescence microscopy applications.

Unveiling the Photophysical Potential of this compound

While direct, comprehensive experimental data on the photophysical properties of this compound is not extensively documented in current literature, we can infer its likely characteristics based on the well-understood behavior of tryptophan and related methoxy-substituted indoles.

The addition of a methoxy group to the indole ring is expected to modulate its electronic properties, leading to shifts in its absorption and emission spectra. Studies on 5-methoxyindole have shown a fluorescence quantum yield of 0.29 in water and 0.63 in a nonpolar solvent like cyclohexane, with corresponding fluorescence lifetimes of 4.0 ns and 6.7 ns. This suggests that this compound will also exhibit significant environmental sensitivity, a desirable trait for a fluorescent probe.

Table 1: Estimated and Comparative Photophysical Properties of Fluorescent Amino Acids

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Key Attributes
L-Tryptophan ~280~350 (in water)~0.13 (in water)0.5 - 3.1 (biexponential)Natural amino acid, highly sensitive to environment.
This compound (Estimated) ~285-295~355-365~0.2-0.4 (in water)~3-5Expected environmental sensitivity, potential for spectral distinction from native tryptophan.
5-Hydroxytryptophan ~300-320~330-350Lower than tryptophan-Red-shifted absorption.
7-Azatryptophan ~288~370~0.4-0.6~4-6Larger Stokes shift, reduced environmental sensitivity.
Acridonylalanine (Acd) ~420~530HighLong, single-exponentialVisible light excitation, excellent for time-resolved studies.[2]

Note: The properties for this compound are estimations based on related compounds and fundamental principles. Experimental verification is a crucial first step.

The anticipated red-shift in the excitation and emission spectra of this compound, even if modest, could provide a crucial advantage in distinguishing its signal from the background fluorescence of native tryptophan residues, which are excited maximally around 280 nm.

Site-Specific Incorporation of this compound into Proteins

The cornerstone of utilizing this compound for cellular imaging is its site-specific incorporation into a protein of interest. This is achieved through the powerful technique of genetic code expansion, which involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid.

The Workflow: A Conceptual Overview

The process begins with the generation of a mutant aminoacyl-tRNA synthetase that uniquely recognizes this compound and charges it onto an orthogonal tRNA. This tRNA, in turn, is engineered to recognize a "blank" codon, typically the amber stop codon (UAG), that has been introduced into the gene of the protein of interest at the desired labeling site. When this machinery is expressed in a host cell and this compound is supplied in the culture medium, the ribosome will insert the fluorescent amino acid at the UAG codon, producing a full-length, site-specifically labeled protein.

workflow cluster_engineering I. Engineering the Machinery cluster_expression II. Cellular Expression cluster_imaging III. Fluorescence Microscopy Synthetase_Library Aminoacyl-tRNA Synthetase Library Directed_Evolution Directed Evolution & Screening Synthetase_Library->Directed_Evolution Orthogonal_tRNA Orthogonal tRNA (recognizes UAG) Specific_Synthetase 4-MeO-Trp specific Synthetase Directed_Evolution->Specific_Synthetase Plasmids Plasmids: - Protein of Interest (with UAG) - Specific Synthetase - Orthogonal tRNA Transfection Transfection Plasmids->Transfection Mammalian_Cell Mammalian Host Cell Mammalian_Cell->Transfection UAA_Addition Add this compound to medium Transfection->UAA_Addition Expression Protein Expression UAA_Addition->Expression Labeled_Protein Site-Specifically Labeled Protein Expression->Labeled_Protein Microscopy Fluorescence Microscopy Labeled_Protein->Microscopy Data_Analysis Image & Data Analysis Microscopy->Data_Analysis

Figure 1: Conceptual workflow for the incorporation and imaging of this compound.

Protocol: Site-Specific Incorporation in Mammalian Cells

This protocol provides a general framework. Optimization of plasmid concentrations, transfection reagents, and UAA concentration will be necessary for specific cell lines and proteins of interest.

A. Plasmid Construction:

  • Protein of Interest (POI) Plasmid:

    • Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired labeling site within the coding sequence of your POI.

    • Ensure the plasmid contains a suitable promoter for expression in mammalian cells (e.g., CMV) and a selectable marker.

  • Synthetase/tRNA Plasmid:

    • Obtain or construct a plasmid expressing the engineered this compound-specific aminoacyl-tRNA synthetase and the orthogonal tRNA. As a specific synthetase may not be commercially available, this may require initial development through directed evolution.

B. Cell Culture and Transfection:

  • Plate mammalian cells (e.g., HEK293T or HeLa) in a suitable format for microscopy (e.g., glass-bottom dishes) to achieve 50-70% confluency on the day of transfection.

  • Co-transfect the cells with the POI-TAG plasmid and the synthetase/tRNA plasmid using a standard transfection reagent according to the manufacturer's instructions.

  • Allow the cells to recover for 4-6 hours post-transfection.

C. Induction of Labeled Protein Expression:

  • After the recovery period, replace the culture medium with fresh medium supplemented with this compound. A starting concentration of 1 mM is recommended, but this should be optimized.

  • Culture the cells for 24-48 hours to allow for the expression of the labeled protein.

D. Verification of Incorporation:

  • Before proceeding to microscopy, it is crucial to verify the successful incorporation of this compound. This can be achieved by:

    • Western Blotting: Compare the expression levels of the full-length protein in the presence and absence of this compound. A significant increase in the full-length product in the presence of the UAA indicates successful incorporation.

    • Mass Spectrometry: For a more definitive confirmation, purify the protein and analyze it by mass spectrometry to confirm the mass shift corresponding to the incorporation of this compound.

Fluorescence Microscopy of this compound Labeled Proteins

The successful incorporation of this compound opens the door to a wide range of fluorescence microscopy experiments.

Protocol: Live-Cell Imaging
  • Sample Preparation:

    • Gently wash the cells expressing the labeled protein twice with pre-warmed, phenol red-free imaging medium (e.g., FluoroBrite DMEM).

    • Maintain the cells at 37°C and 5% CO₂ during imaging using a stage-top incubator.

  • Microscope Configuration:

    • Use an inverted fluorescence microscope equipped with a high-sensitivity camera (e.g., sCMOS or EMCCD).

    • Excitation: Utilize a laser line or a filtered lamp source centered around the estimated excitation maximum of this compound (~290 nm). A UV-capable objective is required.

    • Emission: Select an emission filter that captures the expected fluorescence of this compound (~360 nm) while blocking the excitation light. A bandpass filter of 360/40 nm is a reasonable starting point.

    • Dichroic Mirror: Use a dichroic mirror that reflects the excitation wavelength and transmits the emission wavelength.

  • Image Acquisition:

    • Use the lowest possible excitation power and shortest exposure times to minimize phototoxicity and photobleaching.

    • Acquire images of both the labeled cells and control cells (not supplemented with this compound) to assess background fluorescence.

microscopy_setup Light_Source UV Light Source (~290 nm) Excitation_Filter Excitation Filter (e.g., 290/20 nm) Light_Source->Excitation_Filter Dichroic_Mirror Dichroic Mirror Excitation_Filter->Dichroic_Mirror Objective UV-compatible Objective Dichroic_Mirror->Objective Emission_Filter Emission Filter (e.g., 360/40 nm) Dichroic_Mirror->Emission_Filter Objective->Dichroic_Mirror Sample Live Cells with Labeled Protein Objective->Sample Sample->Objective Detector Detector (sCMOS/EMCCD Camera) Emission_Filter->Detector

Figure 2: A simplified schematic of a fluorescence microscope setup for imaging this compound.

Potential Applications in Drug Development and Research

The ability to track a specific protein in real-time opens up numerous avenues for investigation:

  • Protein Trafficking and Localization: Follow the movement of your protein of interest between different cellular compartments in response to stimuli or drug treatment.

  • Conformational Changes: The environmental sensitivity of this compound's fluorescence can be used to monitor conformational changes upon ligand binding, protein-protein interactions, or post-translational modifications.

  • Förster Resonance Energy Transfer (FRET): this compound can potentially serve as a FRET donor to an acceptor fluorophore, enabling the measurement of intramolecular or intermolecular distances.

Challenges and Future Directions

The application of this compound in fluorescence microscopy is a nascent field with several challenges to address. The primary hurdle is the lack of a readily available, validated orthogonal synthetase/tRNA pair. The development and characterization of such a system is a critical first step for widespread adoption.

Furthermore, a thorough photophysical characterization of this compound, both as a free amino acid and when incorporated into proteins, is essential to fully understand its capabilities and limitations as a fluorescent probe.

Despite these challenges, the potential of this compound and other fluorescent non-canonical amino acids to provide unprecedented insights into the dynamic world of cellular proteins is undeniable. As the tools and techniques for genetic code expansion continue to evolve, we can expect to see these powerful probes become increasingly integral to the fields of cell biology and drug discovery.

References

  • Chatterjee, A., Sun, S. B., Furman, J. L., Xiao, H., & Schultz, P. G. (2013). A versatile platform for encoding unnatural amino acids in E. coli. Biochemistry, 52(10), 1828–1837.
  • Jones, D. S., et al. (2021). An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET. eLife, 10, e71249.
  • Vivian, J. T., & Callis, P. R. (2001). Mechanisms of tryptophan fluorescence shifts in proteins. Biophysical journal, 80(5), 2093–2109.

Sources

Unveiling Molecular Dialogues: A Guide to 4-Methoxy-L-tryptophan for Elucidating Protein-Ligand Interactions

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of cellular life, the precise interactions between proteins and their binding partners—ligands—govern nearly every biological process. Understanding these molecular dialogues is paramount for fundamental research and is the cornerstone of modern drug discovery. This guide provides an in-depth exploration of 4-Methoxy-L-tryptophan, a powerful and versatile tool for dissecting protein-ligand interactions with enhanced sensitivity and clarity. We will delve into the theoretical underpinnings of its utility, provide detailed protocols for its application in fluorescence and Nuclear Magnetic Resonance (NMR) spectroscopy, and touch upon its synergy with computational modeling.

The Rationale: Why this compound?

The intrinsic fluorescence of the natural amino acid L-tryptophan has long been a workhorse for studying protein structure and dynamics.[1][2] Its indole side chain is exquisitely sensitive to the polarity of its microenvironment; a change in protein conformation or the binding of a ligand can alter its fluorescence emission spectrum, providing a window into these molecular events.[3][4][5] However, native tryptophan has its limitations. Its relatively low quantum yield and complex photophysics can sometimes lead to ambiguous interpretations.[6]

Enter this compound (4-MeO-L-Trp), a synthetically accessible analog that offers distinct advantages. The introduction of a methoxy group at the 4-position of the indole ring subtly alters its electronic properties, resulting in enhanced fluorescence quantum yield and a blue-shifted emission spectrum compared to its natural counterpart. This seemingly minor modification has profound implications for studying protein-ligand interactions:

  • Enhanced Signal-to-Noise: The higher quantum yield of 4-MeO-L-Trp provides a brighter signal, improving the sensitivity of fluorescence-based assays and allowing for the use of lower protein concentrations.

  • Reduced Overlap with Background Fluorescence: The blue-shifted emission helps to minimize interference from other endogenous fluorophores within complex biological samples.

  • A Unique Spectroscopic Handle: The distinct spectral properties of 4-MeO-L-Trp make it an excellent probe for Förster Resonance Energy Transfer (FRET) studies when paired with an appropriate acceptor.[4]

  • A Sensitive NMR Probe: While not as common as fluorinated amino acids, the methoxy group can serve as a unique NMR handle to probe local environmental changes upon ligand binding.[7]

These attributes make this compound an invaluable tool for researchers seeking to gain a more nuanced understanding of the forces that drive molecular recognition.

Core Applications and Methodologies

This compound can be leveraged across a suite of biophysical techniques to characterize protein-ligand interactions. Here, we focus on two primary applications: fluorescence spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Fluorescence Spectroscopy: A Quantitative Look at Binding

Fluorescence quenching is a powerful technique to quantify the binding affinity between a protein and a ligand.[3] The principle is straightforward: the binding of a ligand to a protein containing 4-MeO-L-Trp can lead to a change in the fluorophore's environment, resulting in a decrease (quenching) or, in some cases, an increase in its fluorescence intensity.[2] By systematically titrating a ligand into a solution of the protein and monitoring the fluorescence change, one can determine the dissociation constant (Kd), a measure of binding affinity.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare Protein Solution (with 4-MeO-L-Trp) titration Titrate Ligand into Protein Solution prep_protein->titration prep_ligand Prepare Ligand Stock Solution prep_ligand->titration measurement Measure Fluorescence Intensity after each addition titration->measurement correction Correct for Inner Filter Effect measurement->correction binding_curve Plot Fluorescence Change vs. Ligand Concentration correction->binding_curve fitting Fit Data to a Binding Model (e.g., one-site binding) binding_curve->fitting kd Determine Dissociation Constant (Kd) fitting->kd

Figure 1. Workflow for a fluorescence quenching experiment to determine protein-ligand binding affinity.

Materials:

  • Purified protein containing site-specifically incorporated this compound.

  • Ligand of interest.

  • Appropriate buffer (e.g., PBS, Tris-HCl) filtered and degassed.

  • Fluorometer with temperature control.

  • Quartz cuvettes.

Procedure:

  • Protein and Ligand Preparation:

    • Prepare a stock solution of the 4-MeO-L-Trp-labeled protein in the desired buffer. The concentration should be high enough to be diluted to a final concentration that gives a stable and measurable fluorescence signal.

    • Prepare a concentrated stock solution of the ligand in the same buffer.

  • Instrument Setup:

    • Set the excitation wavelength of the fluorometer to the absorption maximum of 4-MeO-L-Trp (typically around 290 nm).

    • Set the emission wavelength to the emission maximum of 4-MeO-L-Trp (typically around 340-350 nm).

    • Equilibrate the sample holder to the desired experimental temperature.

  • Fluorescence Titration:

    • Add a known volume of the protein solution to the cuvette and record the initial fluorescence intensity (F₀).

    • Make sequential additions of small aliquots of the ligand stock solution to the protein solution.

    • After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence intensity (F).

  • Inner Filter Effect Correction:

    • The ligand itself may absorb at the excitation or emission wavelengths, leading to an artificial quenching effect known as the inner filter effect.[3]

    • To correct for this, perform a control titration by adding the ligand to a solution of a non-binding fluorophore with similar spectral properties (e.g., N-acetyl-L-tryptophanamide, NATA) at the same concentration as the protein.[3]

    • Use the data from the control titration to correct the experimental fluorescence values.

  • Data Analysis:

    • Plot the change in fluorescence (ΔF = F₀ - F) or the fractional fluorescence change ((F₀ - F) / F₀) as a function of the total ligand concentration.

    • Fit the resulting binding curve to an appropriate binding model (e.g., the one-site binding isotherm) to determine the dissociation constant (Kd).

Table 1: Spectral Properties of Tryptophan and its Analogs

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
L-Tryptophan~280~350~0.13
This compound~290~340-350> 0.2 (Varies with environment)
5-Hydroxy-L-tryptophan~295~335~0.2

Note: Exact spectral properties can vary depending on the local environment within the protein.

NMR Spectroscopy: A High-Resolution View of the Binding Site

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-resolution information about molecular structure and dynamics.[8][9] By incorporating 4-MeO-L-Trp into a protein, the methoxy group protons (¹H) or the carbon (¹³C) can serve as sensitive probes of the local chemical environment.[7] Ligand binding can induce chemical shift perturbations (CSPs) in the signals from the 4-MeO-L-Trp residue, providing direct evidence of binding and mapping the interaction site.[10][11]

G cluster_prep Sample Preparation cluster_exp NMR Experiment cluster_analysis Data Analysis prep_protein Prepare ¹³C/¹⁵N-labeled Protein (with 4-MeO-L-Trp) acquire_free Acquire 2D ¹H-¹⁵N HSQC Spectrum of Free Protein prep_protein->acquire_free prep_ligand Prepare Ligand Stock Solution titration Titrate Ligand into Protein Sample prep_ligand->titration acquire_free->titration acquire_bound Acquire 2D ¹H-¹⁵N HSQC Spectra at each titration point titration->acquire_bound overlay Overlay and Compare Spectra acquire_bound->overlay csp Calculate Chemical Shift Perturbations (CSPs) overlay->csp mapping Map CSPs onto the Protein Structure csp->mapping kd Determine Kd from Titration Data csp->kd

Figure 2. Workflow for an NMR chemical shift perturbation experiment to map the ligand binding site.

Materials:

  • Purified, isotopically labeled (¹⁵N or ¹³C/¹⁵N) protein with site-specifically incorporated 4-MeO-L-Trp.

  • Ligand of interest.

  • NMR buffer (e.g., phosphate buffer in D₂O or H₂O/D₂O).

  • NMR spectrometer with a cryoprobe.

Procedure:

  • Sample Preparation:

    • Prepare a concentrated and stable solution of the labeled protein in the NMR buffer.

    • Prepare a stock solution of the ligand in the same buffer.

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free protein. This spectrum serves as the reference.

    • Add a sub-stoichiometric amount of the ligand to the protein sample.

    • Acquire another 2D ¹H-¹⁵N HSQC spectrum.

    • Continue this titration until the protein is saturated with the ligand, acquiring a spectrum at each titration point.

  • Data Analysis:

    • Overlay the spectra from the titration series.

    • Identify the cross-peaks that shift or change in intensity upon ligand addition. The cross-peak corresponding to the indole nitrogen of the 4-MeO-L-Trp will be of particular interest.

    • Calculate the chemical shift perturbation (CSP) for each affected residue using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor.

    • Map the residues with significant CSPs onto the three-dimensional structure of the protein to identify the binding site.

    • By plotting the CSPs as a function of ligand concentration, the dissociation constant (Kd) can also be determined.

Synergy with Computational Modeling

Experimental data obtained using this compound can be powerfully complemented by computational modeling approaches.[12][13][14] Techniques such as molecular docking and molecular dynamics (MD) simulations can provide a structural and energetic rationale for the observed experimental results.[15][16]

  • Molecular Docking: Can predict the preferred binding pose of a ligand in the protein's active site. The experimental identification of the binding site using NMR CSPs with 4-MeO-L-Trp can be used to guide and validate docking simulations.

  • Molecular Dynamics (MD) Simulations: Can provide insights into the conformational changes that occur upon ligand binding, helping to explain the observed changes in the fluorescence of 4-MeO-L-Trp.

G cluster_exp Experimental cluster_comp Computational cluster_analysis Integrated Analysis fluorescence Fluorescence Quenching (Determine Kd) model Develop a Comprehensive Model of Interaction fluorescence->model nmr NMR CSP Mapping (Identify Binding Site) validation Validate Docking with NMR Data nmr->validation docking Molecular Docking (Predict Binding Pose) docking->validation md MD Simulations (Analyze Conformational Changes) correlation Correlate MD with Fluorescence Changes md->correlation validation->model correlation->model

Sources

Application Note: Quantitative LC-MS/MS Analysis of 4-Methoxy-L-tryptophan and Its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxy-L-tryptophan is a synthetically modified amino acid with potential applications in drug development and metabolic research. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for evaluating its efficacy and safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules and their metabolites in complex biological matrices.[1][2] This application note provides a comprehensive and robust protocol for the analysis of this compound and its predicted metabolites in plasma, urine, and tissue homogenates. The methodologies described herein are grounded in established principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity and reliability for researchers, scientists, and drug development professionals.[3][4][5]

Predicted Metabolic Pathways of this compound

While the specific metabolic fate of this compound is not extensively documented, its metabolism can be predicted based on the known biotransformation pathways of L-tryptophan and other methoxy-containing indole compounds.[6] The primary metabolic routes are expected to involve O-demethylation, hydroxylation, and further metabolism via the kynurenine and serotonin-like pathways.

The following diagram illustrates the predicted metabolic cascade of this compound:

parent This compound met1 4-Hydroxy-L-tryptophan parent->met1 O-demethylation (CYP450) met2 N-Formyl-4-methoxykynurenine parent->met2 IDO/TDO met4 4-Methoxytryptamine parent->met4 Decarboxylation met3 4-Methoxykynurenine met2->met3 Formamidase met5 4-Methoxyindole-3-acetic acid met4->met5 MAO, ALDH

Caption: Predicted metabolic pathways of this compound.

Experimental Protocols

This section details the step-by-step methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation

The choice of sample preparation method is critical for removing matrix interferences and ensuring accurate quantification. Protein precipitation is a simple and effective method for plasma and tissue homogenates.[1]

Materials:

  • Human plasma (K2-EDTA)

  • Urine

  • Tissue homogenate (e.g., liver, brain) in phosphate-buffered saline (PBS)

  • Acetonitrile (LC-MS grade) containing 0.1% formic acid

  • Internal Standard (IS) solution (e.g., this compound-d3)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol for Plasma and Tissue Homogenates:

  • To 100 µL of plasma or tissue homogenate in a microcentrifuge tube, add 20 µL of internal standard solution.

  • Add 300 µL of ice-cold acetonitrile (0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol for Urine:

  • To 100 µL of urine in a microcentrifuge tube, add 20 µL of internal standard solution.

  • Add 100 µL of deionized water.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following method is a starting point and should be optimized for the specific instrument and analytes of interest.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution Time (min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Tandem Mass Spectrometry (MS/MS) Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Gas Flow Rates Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

Predicted MRM Transitions:

The following table provides predicted MRM transitions for this compound and its major predicted metabolites. These should be optimized by infusing individual standards.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound235.1174.1, 218.115, 10
4-Hydroxy-L-tryptophan221.1160.1, 204.115, 10
4-Methoxykynurenine239.1194.1, 176.120, 25
4-Methoxytryptamine191.1174.115
4-Methoxyindole-3-acetic acid206.1146.120
This compound-d3 (IS)238.1177.115

Method Validation and Quality Control

A robust bioanalytical method requires thorough validation to ensure its reliability.[3][4][5] The following parameters should be assessed according to FDA and EMA guidelines.

System Suitability Test (SST): Before each analytical run, a system suitability test should be performed to ensure the LC-MS/MS system is performing optimally. This typically involves injecting a standard mixture to check for retention time, peak area, and signal-to-noise ratio.

Calibration Curve: A calibration curve should be prepared in the same biological matrix as the samples, using at least six non-zero standards. The curve should be linear over the expected concentration range of the analytes.

Quality Control (QC) Samples: QC samples should be prepared at a minimum of three concentration levels (low, medium, and high) and analyzed with each batch of samples.

Acceptance Criteria for QC Samples:

ParameterAcceptance Criteria
Accuracy The mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ).[7]
Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[7]

Data Analysis and Interpretation

Data acquisition and processing should be performed using the instrument manufacturer's software. The concentration of each analyte in the unknown samples is determined by interpolating the peak area ratio (analyte/internal standard) against the calibration curve.

Workflow Diagram

The following diagram outlines the complete analytical workflow from sample collection to data analysis.

cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis A Biological Sample (Plasma, Urine, Tissue) B Add Internal Standard A->B C Protein Precipitation (for Plasma/Tissue) B->C D Dilution (for Urine) B->D E Centrifugation C->E D->E F Collect Supernatant E->F G Inject Sample F->G H Chromatographic Separation G->H I Mass Spectrometric Detection (MRM) H->I J Peak Integration I->J K Calibration Curve Generation J->K L Quantification of Analytes K->L M Data Review & Reporting L->M

Caption: LC-MS/MS analytical workflow.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound and its predicted metabolites in various biological matrices. By adhering to the principles of bioanalytical method validation and employing robust LC-MS/MS techniques, researchers can obtain high-quality, reliable data to advance their understanding of the metabolic fate and potential therapeutic applications of this compound.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/1922217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Sadok, I., et al. (2017). Chromatographic analysis of tryptophan metabolites. Journal of Separation Science, 40(14), 2885-2901. [Link]

  • Chang, Q., et al. (2019). LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice. Journal of Chromatography B, 1114-1115, 107-115. [Link]

  • BioPharma Services Inc. (n.d.). Bioanalysis Considerations for Endogenous Substance Drug Products. [Link]

  • Sadok, I., et al. (2017). Chromatographic Analysis of Tryptophan Metabolites. Journal of Separation Science, 40(14), 2885-2901. [Link]

  • A. Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone. (2024). Molecules, 29(9), 2145. [Link]

  • Profiling Analysis of Tryptophan Metabolites in the Urine of Patients with Parkinson’s Disease Using LC–MS/MS. (2023). Pharmaceuticals, 16(10), 1495. [Link]

  • Waters Corporation. (n.d.). MetaboQuan-R for the Analysis of Tryptophan and its Metabolites. [Link]

  • A Novel Liquid Chromatography–Tandem Mass Spectrometry Method to Quantify Tryptophan and Its Major Metabolites in Serum to Support Biomarker Studies in Patients with Cancer Undergoing Immunotherapy. (2024). International Journal of Molecular Sciences, 25(1), 543. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. (2018). Journal of Pharmaceutical and Biomedical Analysis, 159, 329-340. [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (2019). LCGC Europe, 32(11), 614-620. [Link]

  • Analysis of tryptophan metabolites and related compounds in human and murine tissue. (2024). Analytical and Bioanalytical Chemistry, 416(4), 931-944. [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (2019). LCGC International. [Link]

  • Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. (2018). Analyst, 143(10), 2375-2383. [Link]

  • Analysis of tryptophan metabolites and related compounds in human and murine tissue. (2024). Analytical and Bioanalytical Chemistry, 416(4), 931–944. [Link]

  • Rapid LC-MS/MS-based quantitative serum tryptophan metabolomics platform identifies and monitors novel biomarkers for diabetic kidney disease. (2024). Clinica Chimica Acta, 553, 117735. [Link]

  • Pharmaceutical and Medical Devices Agency. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]

  • Todkar, P., & Todkar, S. (2020). Bioanalytical Method Development and Validation: A Review. World Journal of Pharmaceutical Research, 9(5), 2420-2449. [Link]

  • Zhu, W., et al. (2011). Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 401(9), 2873-2882. [Link]

  • Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. (2007). Journal of Proteome Research, 6(10), 3952-3961. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Avula, B., et al. (2015). Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography–Accurate QToF Mass Spectrometry. Journal of AOAC International, 98(4), 874-883. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

  • Boleda, M. R., et al. (2011). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. [Link]

  • Clark, J. (2022). mass spectra - fragmentation patterns. Chemguide. [Link]

  • Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review). (2023). International Journal of Oncology, 63(5), 1-1. [Link]

Sources

Application Notes and Protocols for Cellular Imaging with 4-Methoxy-L-tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Illuminating Cellular Processes with a Fluorescent Tryptophan Analog

Tryptophan, an essential amino acid, is not only a fundamental building block for protein synthesis but also a precursor to a host of bioactive molecules, including the neurotransmitter serotonin and metabolites of the kynurenine pathway.[1][2] Its intrinsic fluorescence has long been exploited as a natural probe to study protein structure and dynamics.[3] The advent of synthetic fluorescent amino acid analogs offers a powerful extension of this principle, enabling researchers to visualize and track specific cellular processes with greater precision and control.

This guide provides a comprehensive experimental framework for the use of 4-Methoxy-L-tryptophan, a fluorescent analog of L-tryptophan, for live-cell imaging applications. By substituting the native tryptophan with this analog, researchers can potentially monitor its uptake, trafficking, and incorporation, shedding light on amino acid transport, protein synthesis, and metabolic pathways in real-time. The methoxy group at the 4-position of the indole ring is expected to modulate the fluorescence properties, offering a distinct spectral signature for imaging.

We will delve into the underlying principles of experimental design, provide detailed step-by-step protocols for cell culture, loading, and imaging, and discuss critical validation steps to ensure data integrity. This document is intended for researchers, scientists, and drug development professionals seeking to employ this compound as a tool for cellular imaging.

Scientific Principles and Experimental Design

A successful cellular imaging experiment with this compound hinges on a thorough understanding of its physicochemical properties, its interaction with cellular machinery, and the principles of fluorescence microscopy.

Fluorescence Properties of this compound

While the precise excitation and emission maxima of this compound are not extensively documented in publicly available literature, we can infer its likely spectral characteristics from its chemical structure. The fluorophore of this compound is the 4-methoxyindole group. The fluorescence of indole and its derivatives is well-characterized.[4][5][6] L-tryptophan typically excites around 280 nm and emits in the range of 300-350 nm.[3] The methoxy substitution on the indole ring is expected to cause a red-shift in both the excitation and emission spectra. Studies on other methoxyindole derivatives support this expectation.[7]

Recommendation: Prior to cellular experiments, it is imperative to perform a spectrofluorometric analysis of this compound in a relevant buffer (e.g., PBS, pH 7.4) to determine its optimal excitation and emission wavelengths. This will be crucial for configuring the microscope for maximal signal detection and minimal background.

Cellular Uptake and Transport

L-tryptophan and its analogs are primarily transported into mammalian cells by amino acid transporters. The main systems involved are:

  • System L: This is a sodium-independent transporter responsible for the uptake of large neutral amino acids, including tryptophan. The LAT1 isoform is a major player in this process.[8]

  • High-Affinity Tryptophan-Selective System: A distinct, high-affinity transport system has been identified, particularly in human macrophages, that is highly selective for tryptophan.[9]

The experimental design for loading cells with this compound must consider these transport mechanisms. The concentration of the analog and the incubation time will need to be optimized to achieve sufficient intracellular signal without inducing cytotoxicity.

Metabolic Fate and Interpretation of Signal

Once inside the cell, this compound can potentially be utilized in several ways:

  • Incorporation into Proteins: If recognized by aminoacyl-tRNA synthetases, it may be incorporated into newly synthesized proteins in place of L-tryptophan.

  • Metabolism: It could serve as a substrate for enzymes in the serotonin or kynurenine pathways. The 4-methoxy substitution may alter the efficiency of these enzymatic conversions.

  • Free Pool: A portion will likely remain in the cytosolic pool.

The observed fluorescence signal will be a composite of these different localizations. Advanced imaging techniques, such as fluorescence lifetime imaging microscopy (FLIM), can help distinguish between these different environments.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key stages of a cellular imaging experiment using this compound.

Protocol 1: Determination of Optimal Spectral Properties

Objective: To determine the excitation and emission maxima of this compound.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO or a suitable buffer).

  • Dilute the stock solution in PBS to a working concentration (e.g., 10-100 µM).

  • Excitation Spectrum: Set the emission wavelength to an estimated value (e.g., 360 nm) and scan a range of excitation wavelengths (e.g., 250-340 nm). The peak of this scan is the optimal excitation wavelength.

  • Emission Spectrum: Set the excitation wavelength to the determined optimum and scan a range of emission wavelengths (e.g., 320-500 nm). The peak of this scan is the optimal emission wavelength.

  • Record the optimal excitation and emission maxima for use in microscopy setup.

Protocol 2: Cell Culture and Seeding

Objective: To prepare cells for imaging.

Recommended Cell Lines:

  • Human Fibroblasts (e.g., BJ, MRC-5): Well-characterized for amino acid transport studies.

  • Human Macrophages (differentiated from THP-1 or primary monocytes): Express high-affinity tryptophan transporters.

  • Cancer Cell Lines (e.g., HeLa, A375 melanoma, MDA-MB-231 breast cancer): Often exhibit altered tryptophan metabolism.[10]

Procedure:

  • Culture the chosen cell line in its recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • For imaging, seed cells onto glass-bottom dishes or chamber slides suitable for microscopy. Seed at a density that will result in 60-80% confluency on the day of the experiment.

  • Allow cells to adhere and grow for at least 24 hours before proceeding with the labeling protocol.

Protocol 3: Cellular Loading with this compound

Objective: To introduce the fluorescent analog into the cells.

Materials:

  • Cultured cells on glass-bottom dishes

  • This compound stock solution

  • Live-cell imaging medium (e.g., phenol red-free DMEM/F-12)

Procedure:

  • Prepare a range of working concentrations of this compound in pre-warmed live-cell imaging medium. A starting range of 10-200 µM is recommended.

  • Aspirate the growth medium from the cells and wash once with pre-warmed PBS.

  • Add the this compound-containing imaging medium to the cells.

  • Incubate the cells for a defined period. A starting point of 30-60 minutes is recommended. This will need to be optimized.

  • After incubation, wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess unincorporated analog.

  • Add fresh, pre-warmed live-cell imaging medium to the cells. The cells are now ready for imaging.

Protocol 4: Live-Cell Fluorescence Microscopy

Objective: To visualize the intracellular distribution of this compound.

Equipment:

  • Inverted fluorescence microscope equipped with an environmental chamber (to maintain 37°C and 5% CO2).

  • Light source (e.g., LED, laser) and filter sets appropriate for the determined excitation and emission wavelengths of this compound.

  • High-sensitivity camera (e.g., sCMOS, EMCCD).

Procedure:

  • Place the glass-bottom dish with the labeled cells onto the microscope stage within the environmental chamber.

  • Allow the temperature and atmosphere to equilibrate for at least 15 minutes.

  • Using the determined optimal excitation and emission wavelengths, acquire fluorescence images.

  • It is critical to minimize phototoxicity by using the lowest possible excitation light intensity and the shortest exposure times that provide an adequate signal-to-noise ratio.[11][12][13][14][15]

  • Acquire images from multiple fields of view and from different experimental conditions.

  • For dynamic studies, acquire time-lapse image series.

Validation and Controls

To ensure the scientific rigor of the imaging data, several validation steps and controls are essential.

Cytotoxicity Assessment

It is crucial to determine the concentration range of this compound that is non-toxic to the cells.

Protocol 5: Cytotoxicity Assay

Objective: To determine the non-toxic concentration range of this compound.

Method: A variety of commercial cytotoxicity assays can be used, such as those based on the release of lactate dehydrogenase (LDH) or the use of membrane-impermeable DNA dyes (e.g., Propidium Iodide). Alternatively, a fluorescent assay that measures the release of a protease from dead cells can be employed.[16]

General Procedure:

  • Seed cells in a 96-well plate.

  • Treat the cells with a range of this compound concentrations for the intended duration of the imaging experiment.

  • Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (untreated cells).

  • Perform the cytotoxicity assay according to the manufacturer's instructions.

  • Determine the highest concentration of this compound that does not significantly increase cell death compared to the negative control. This will define the working concentration range for imaging experiments.

Control Experiments
  • Autofluorescence Control: Image unlabeled cells under the same imaging conditions to assess the level of endogenous cellular fluorescence.

  • Competition Control: Co-incubate cells with this compound and a large excess of natural L-tryptophan. A significant reduction in the fluorescence signal would indicate that the uptake is mediated by specific amino acid transporters.

Data Analysis and Interpretation

The analysis of the acquired images will depend on the specific research question. Common analyses include:

  • Qualitative Assessment: Visual inspection of the subcellular localization of the fluorescence signal (e.g., diffuse cytosolic, punctate, nuclear, perinuclear).

  • Quantitative Analysis: Measurement of fluorescence intensity in different cellular compartments or over time.

  • Co-localization Studies: If using other fluorescent markers, co-localization analysis can reveal the proximity of this compound to specific organelles or proteins.

Table 1: Summary of Recommended Experimental Parameters (Starting Points for Optimization)

ParameterRecommended RangeRationale
This compound Concentration 10 - 200 µMBalance between sufficient signal and potential cytotoxicity.
Incubation Time 30 - 120 minutesAllow for cellular uptake and distribution.
Excitation Wavelength To be determined experimentallyMaximize signal from the fluorophore.
Emission Wavelength To be determined experimentallyCapture the peak fluorescence emission.
Cell Confluency 60 - 80%Ensure healthy cells and sufficient number for imaging.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Signal - Inefficient uptake- Low concentration of the analog- Incorrect excitation/emission settings- Increase incubation time or concentration (within non-toxic limits)- Verify spectral properties of the analog- Use a more sensitive camera or increase exposure time (balance with phototoxicity)
High Background - Incomplete washout of the analog- Autofluorescence- Increase the number and duration of washes- Image an unlabeled control to determine background levels and perform background subtraction
Phototoxicity - High excitation light intensity- Long exposure times- Reduce laser/light power- Use shorter exposure times- Acquire images less frequently in time-lapse experiments
Signal Localization Unclear - Diffuse signal due to free pool- Use co-localization markers for specific organelles- Consider advanced techniques like FLIM to probe the molecular environment

Conclusion

This compound presents a promising tool for the real-time visualization of amino acid dynamics in living cells. By carefully designing experiments, optimizing protocols, and including appropriate controls, researchers can leverage this fluorescent analog to gain valuable insights into cellular transport, metabolism, and protein synthesis. The methodologies outlined in this guide provide a robust starting point for the successful application of this compound in cellular imaging studies.

Visualizations

ExperimentalWorkflow Experimental Workflow for this compound Cellular Imaging cluster_prep Preparation cluster_exp Experiment cluster_valid Validation & Analysis Spec 1. Determine Spectral Properties (Excitation/Emission Maxima) Culture 2. Cell Culture & Seeding (Glass-bottom dish) Spec->Culture Load 3. Cellular Loading (Incubate with 4-MeO-L-Trp) Culture->Load Wash 4. Wash Cells (Remove excess probe) Load->Wash Image 5. Live-Cell Imaging (Confocal/Fluorescence Microscopy) Wash->Image Analysis 6. Data Analysis (Localization, Intensity, Dynamics) Image->Analysis Cyto Cytotoxicity Assay (Determine non-toxic concentration) Cyto->Load Informs Concentration Controls Control Experiments (Autofluorescence, Competition) Controls->Image Validate Specificity

Caption: Overview of the experimental workflow for cellular imaging with this compound.

TryptophanMetabolism Potential Cellular Fates of this compound cluster_cell Cell cluster_pathways Metabolic Pathways Extracellular 4-MeO-L-Trp (Extracellular) Transporter Amino Acid Transporters (e.g., LAT1) Extracellular->Transporter Intracellular 4-MeO-L-Trp (Intracellular Pool) Transporter->Intracellular Protein Protein Synthesis Intracellular->Protein Serotonin Serotonin Pathway Intracellular->Serotonin Kynurenine Kynurenine Pathway Intracellular->Kynurenine Image Total Fluorescence Signal Intracellular->Image Free Pool Signal Protein->Image Incorporated Signal Serotonin->Image Metabolite Signal Kynurenine->Image Metabolite Signal

Caption: Potential metabolic pathways and fates of this compound within a cell.

References

  • Icha, J., Weber, M., Prokazov, Y., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. BioEssays, 39(8), 1700003. [Link]

  • Tinevez, J.-Y., et al. (2019). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Biology, 218(9), 3149-3161. [Link]

  • Icha, J., Weber, M., Prokazov, Y., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. MPI-CBG Publications. [Link]

  • Andor Technology. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. [Link]

  • Burianova, V. K., et al. (2025). Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions. Chemical Communications. [Link]

  • Lifanov, D., et al. (2024). Method for determining of cytotoxicity based on the release of fluorescent proteins. BMC Molecular and Cell Biology, 25(1), 16. [Link]

  • Seymour, R. L., et al. (2024). The high-affinity tryptophan uptake transport system in human cells. Amino Acids, 56(5), 45. [Link]

  • Dahl, H. A., et al. (2015). Tryptophan Transport in Human Fibroblast Cells—A Functional Characterization. PLoS ONE, 10(10), e0140257. [Link]

  • Fukunaga, M., et al. (2007). A high-affinity, tryptophan-selective amino acid transport system in human macrophages. The Journal of Immunology, 179(4), 2497-2505. [Link]

  • Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. Biochemical Journal, 107(2), 225-237. [Link]

  • An, H., et al. (2013). Investigation of tryptophan-NADH interactions in live human cells using three-photon fluorescence lifetime imaging and Förster resonance energy transfer microscopy. Journal of Biomedical Optics, 18(6), 060501. [Link]

  • Valeur, B., & Weber, G. (1977). Solvent effects on the fluorescent states of indole derivatives–dipole moments. Photochemistry and Photobiology, 25(5), 441-444. [Link]

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  • Aralez Bio. (n.d.). Tryptophan Analogs. [Link]

  • Junk, L., Ullrich, A., & Kazmaier, U. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. University of Saarland. [Link]

  • Gordon, S. A., & Paleg, L. G. (1957). Intracellular Localization of the Tryptophan-indoleacetate Enzyme System. Physiologia Plantarum, 10(2), 379-389. [Link]

  • Eftink, M. R., et al. (1990). Photophysics of indole derivatives: experimental resolution of L a and L b transitions and comparison with theory. SPIE Proceedings. [Link]

  • Chattopadhyay, A., & Rawat, S. S. (2006). Membrane interfacial localization of aromatic amino acids and membrane protein function. Journal of Biosciences, 31(3), 351-362. [Link]

  • Prahl, S. (2017). Tryptophan. Oregon Medical Laser Center. [Link]

  • Yang, H., et al. (2016). Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine. Atlantis Press. [Link]

  • Carlino, F., et al. (2024). Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics. Journal of Pharmaceutical and Biomedical Analysis, 241, 115978. [Link]

  • Udenfriend, S., et al. (1959). Fluorometric Determination of L-tryptophan With Methoxyacetaldehyde. Journal of Biological Chemistry, 234(4), 843-847. [Link]

  • Wikipedia. (n.d.). Tryptophan. [Link]

  • PubChemLite. (n.d.). 4-methoxyindole (C9H9NO). [Link]

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Site-Specific Protein Labeling with 4-Methoxy-L-tryptophan: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the site-specific incorporation of the non-canonical amino acid (ncAA) 4-Methoxy-L-tryptophan (4-MeO-Trp) into proteins using an Escherichia coli expression system. Furthermore, it details a subsequent chemoselective bioconjugation strategy, enabling precise labeling for applications in fundamental research and drug development.

Introduction & Principle

1.1 The Power of Site-Specific Labeling The ability to introduce specific chemical modifications at defined locations within a protein is a cornerstone of modern chemical biology and biopharmaceutical development. Site-specific labeling allows researchers to attach probes, such as fluorophores, biotin, or drug payloads, without the heterogeneity and potential loss of function associated with traditional methods that target abundant residues like lysine or cysteine. This precision is critical for studying protein structure and dynamics, mapping protein-protein interactions, and constructing next-generation therapeutics like antibody-drug conjugates (ADCs).

1.2 Non-Canonical Amino Acids (ncAAs) as Tools for Protein Engineering Expanding the genetic code to include ncAAs provides a powerful toolkit for protein engineering.[1] By moving beyond the 20 canonical amino acids, scientists can introduce novel chemical functionalities, such as bioorthogonal handles, photo-crosslinkers, or spectroscopic probes, directly into the protein backbone during ribosomal synthesis.[2]

1.3 Why this compound? this compound is a valuable analog of the natural amino acid tryptophan. Its key features include:

  • A Unique Spectroscopic Signature: The methoxy group subtly alters the electronic properties of the indole side chain, leading to distinct fluorescence characteristics compared to native tryptophan.[3] This allows it to serve as a sensitive reporter of the local microenvironment, useful for studying protein folding and conformational changes.[4]

  • A Handle for Chemoselective Chemistry: While not a classic "click" chemistry handle, the electron-rich indole ring of tryptophan and its analogs can be selectively modified using specific organometallic chemistry, providing a route for bioorthogonal ligation.[5][6]

1.4 The Auxotrophic Host Strategy: A Streamlined Approach One of the most straightforward methods for incorporating tryptophan analogs is the use of an amino acid auxotrophic expression host.[7][8] These bacterial strains are engineered to be incapable of synthesizing their own tryptophan.[9] Consequently, they are entirely dependent on tryptophan supplied in the growth medium. By controlling the supply of amino acids—first growing the cells with natural L-tryptophan and then switching to a medium containing only 4-MeO-Trp during protein expression—we can effectively force the cell's translational machinery to incorporate the analog at every tryptophan codon in the target protein.[10]

Core Workflow Overview

The overall process involves two main stages: first, the incorporation of 4-MeO-Trp into the target protein using a tryptophan auxotrophic E. coli strain, and second, the chemoselective labeling of the incorporated analog.

Workflow cluster_0 Stage 1: ncAA Incorporation cluster_1 Stage 2: Bioconjugation & Analysis A Transform Trp-Auxotroph E. coli with Plasmid B Grow in Minimal Medium + L-Tryptophan A->B C Harvest & Wash Cells (Remove L-Trp) B->C D Induce Protein Expression in Minimal Medium + 4-MeO-Trp C->D E Purify 4-MeO-Trp Containing Protein D->E F Chemoselective Labeling (e.g., Rhodium Carbenoid) E->F G Purify Labeled Protein F->G H Characterization (MS, Spectroscopy) G->H

Caption: High-level workflow for protein labeling with 4-MeO-Trp.

Materials and Reagents

  • Bacterial Strain: Tryptophan auxotrophic E. coli strain, e.g., BL21(DE3)/NK7402.[10]

  • Expression Plasmid: A suitable vector containing the gene of interest, preferably under a tightly controlled promoter (e.g., pBAD or T7).

  • Amino Acids: L-Tryptophan (Sigma-Aldrich), this compound (contact supplier for availability).

  • Media Components: M63 minimal medium salts, Glucose (or other carbon source), Glycerol, appropriate antibiotics.

  • Inducer: L-Arabinose or IPTG, depending on the plasmid promoter.

  • Purification: Appropriate chromatography resin (e.g., Ni-NTA for His-tagged proteins).

  • Labeling Reagents: Dirhodium(II) acetate (Rh₂(OAc)₄), vinyl-diazo compound probe (custom synthesis or commercial supplier).

  • Buffers: K-HEPES, NaCl, and other standard laboratory buffers.

Detailed Experimental Protocols

4.1 Protocol 1: Transformation of Tryptophan-Auxotrophic E. coli This initial step introduces the gene of interest into the specialized host cells.

  • Prepare electrocompetent or chemically competent Trp-auxotrophic E. coli cells using standard laboratory protocols.

  • Transform the competent cells with 10-50 ng of your expression plasmid via electroporation or heat shock.

  • Recover the cells in a rich medium (e.g., SOB) for 1 hour at 37°C.

  • Plate the transformation mixture on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

4.2 Protocol 2: Expression and Incorporation of this compound This two-stage culture protocol is the core of the incorporation method.[9][10] The initial growth phase builds cell mass, while the second phase, devoid of natural tryptophan, ensures high-efficiency incorporation of the analog.

  • Starter Culture: Inoculate a single colony from the transformation plate into 5 mL of a rich medium (e.g., SOB) with antibiotic and 2% glucose. Grow for 1 hour at 37°C.

  • Initial Growth (Phase 1): Transfer the starter culture into 1 L of M63 minimal medium supplemented with 2.0% glucose, 0.4% glycerol, the required antibiotic, and 0.25 mM L-Tryptophan.

  • Incubate the culture at 37°C with vigorous shaking (220 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.7.

  • Cell Harvest and Wash (Critical Step): Pellet the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The complete removal of residual L-tryptophan is essential for high incorporation efficiency.

  • Discard the supernatant and gently resuspend the cell pellet in 500 mL of M63 medium (containing no amino acids).

  • Repeat the centrifugation and wash step one more time.

  • Induction (Phase 2): Resuspend the final washed cell pellet in 1 L of fresh M63 medium supplemented with 0.6% glycerol, the antibiotic, and 1 mM this compound .

  • Allow the cells to acclimate for 20-30 minutes at 37°C to deplete any remaining intracellular tryptophan stores.

  • Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.5 mM).

  • Reduce the incubation temperature to 18-25°C and continue expression for 12-16 hours.

  • Final Harvest: Pellet the cells by centrifugation and store the pellet at -80°C or proceed directly to purification.

ParameterRecommended ValueRationale
Growth OD₆₀₀ 0.5 - 0.7Ensures cells are in the logarithmic growth phase for efficient induction.
L-Tryptophan (Phase 1) 0.25 mMSufficient for cell growth without being excessive, which would require more washing.
4-MeO-Trp (Phase 2) 1 mMA higher concentration helps to outcompete any trace amounts of L-Trp and saturate the tRNA synthetase.
Induction Temperature 18-25°CLower temperatures often improve protein solubility and folding.
Induction Time 12-16 hoursAllows for sufficient protein accumulation at lower temperatures.
Table 1: Typical Growth and Induction Parameters.

4.3 Protocol 3: Protein Purification Purification is performed using standard chromatography techniques based on the properties of the target protein (e.g., affinity tags, isoelectric point, or size). A standard method for His-tagged proteins is provided.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM K-HEPES, 300 mM NaCl, 10 mM imidazole, pH 7.5) and lyse the cells using sonication or a microfluidizer.

  • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

  • Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

  • Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

4.4 Protocol 4: Characterization of Incorporation Efficiency Validation is a self-validating step to ensure the protocol was successful.

  • 4.4.1 Mass Spectrometry: This is the definitive method to confirm incorporation.

    • Analyze a sample of the purified protein using Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Calculate the expected mass difference between L-tryptophan (204.23 g/mol ) and this compound (234.25 g/mol ). The difference is +30.02 Da for each incorporated analog.

    • Deconvolute the resulting mass spectrum. A single major peak corresponding to the mass of the protein with all tryptophan sites occupied by 4-MeO-Trp confirms high incorporation efficiency.

  • 4.4.2 Fluorescence Spectroscopy: The intrinsic fluorescence of the 4-MeO-Trp can be used for characterization.

    • Measure the fluorescence emission spectrum of the purified protein. Excite the protein at a wavelength that preferentially excites the analog over native tryptophan (e.g., ~295-310 nm, determine empirically).[11]

    • The emission maximum of 4-MeO-Trp will be sensitive to its environment and can be compared to the emission of wild-type protein (if available) to confirm a spectral shift.[12]

Post-Incorporation Bioorthogonal Labeling

5.1 Introduction to Indole-Directed Bioconjugation The electron-rich indole side chain of tryptophan is a unique target for chemoselective modification. Transition metal-catalyzed reactions, particularly those using rhodium carbenoids, have been developed to selectively label tryptophan residues in aqueous solutions under mild conditions.[13]

5.2 Mechanism: Rhodium-Carbenoid Mediated Labeling The reaction proceeds via the formation of a rhodium carbenoid intermediate from a diazo compound and a Rh(II) catalyst. This highly reactive species then attacks the indole ring of the tryptophan residue, forming a stable covalent bond.[5][14]

Caption: Simplified mechanism of Rh-carbenoid labeling on a Trp residue.

5.3 Protocol 5: Chemoselective Labeling of 4-MeO-Trp Residues This protocol is adapted from established methods for tryptophan labeling.[14][15]

  • Prepare Protein Solution: In a microcentrifuge tube, prepare the purified 4-MeO-Trp-containing protein at a concentration of 10-50 µM in a suitable buffer (e.g., 20 mM MES, pH 6.0).

  • Prepare Reagents:

    • Prepare a stock solution of the vinyl diazo compound probe (e.g., 10-20 mM in an organic solvent like ethylene glycol).

    • Prepare a fresh stock solution of Rh₂(OAc)₄ (e.g., 100 µM in water).

  • Initiate Reaction: Add the Rh₂(OAc)₄ catalyst to the protein solution to a final concentration of 50-100 µM.

  • Add the vinyl diazo compound to the reaction mixture to a final concentration of 1-5 mM.

  • Incubate: Incubate the reaction at room temperature or slightly elevated temperatures (e.g., 37°C) for 1-4 hours. The reaction progress can be monitored by the disappearance of the diazo compound's color or by LC-MS analysis of aliquots.

  • Quench and Purify: Quench the reaction by adding an excess of a scavenger like β-mercaptoethanol. Remove the excess labeling reagents and catalyst by buffer exchange using a desalting column or dialysis.

  • Verify Labeling: Confirm successful labeling by ESI-MS, observing the mass addition corresponding to the attached probe.

Applications in Research and Development

  • Probing Protein Structure and Dynamics: The unique fluorescence of 4-MeO-Trp can be used to report on ligand binding or conformational changes that alter the polarity of its local environment.

  • FRET and Fluorescence-Based Assays: When combined with another fluorescent label (e.g., on a cysteine residue), the 4-MeO-Trp can serve as a FRET (Förster Resonance Energy Transfer) partner to measure molecular distances and dynamics.[10]

  • Development of Biotherapeutics: The indole ring serves as a non-traditional conjugation site for creating ADCs or other protein therapeutics, which is particularly useful for proteins that lack accessible cysteine residues or where lysine modification is undesirable.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Protein Yield Toxicity of 4-MeO-Trp to cells; Inefficient incorporation stalling translation.Lower the induction temperature and/or inducer concentration. Optimize the concentration of 4-MeO-Trp.
Low Incorporation Efficiency Incomplete removal of L-Tryptophan; Insufficient concentration of 4-MeO-Trp.Ensure wash steps are thorough. Increase the concentration of 4-MeO-Trp in the induction medium.
No Labeling in Stage 2 Incorporated 4-MeO-Trp residue is not solvent-accessible; Inactive catalyst or diazo reagent.If possible, mutate the Trp site to a more exposed location. Use freshly prepared labeling reagents. Optimize reaction pH and temperature.[14]
Non-Specific Labeling Reaction conditions are too harsh.Decrease reaction temperature or time. Ensure proper quenching of the reaction.
Table 2: Common Problems and Solutions.

References

  • Antos, J. M., & Francis, M. B. (2006). Chemoselective Tryptophan Labeling with Rhodium Carbenoids at Mild pH. Journal of the American Chemical Society.

  • Antos, J. M., & Francis, M. B. (2008). Chemoselective Tryptophan Labeling with Rhodium Carbenoids at Mild pH. NIH Public Access.

  • Antos, J. M., & Francis, M. B. (2006). Chemoselective Tryptophan Labeling with Rhodium Carbenoids at Mild pH. ACS Figshare.

  • Antos, J. M., & Francis, M. B. (2004). Selective tryptophan modification with rhodium carbenoids in aqueous solution. PubMed.

  • Wu, T., & Joseph, S. (2021). A Simple Method to Dual Site-Specifically Label a Protein Using Tryptophan Auxotrophic Escherichia coli. bioRxiv.

  • Wu, T., & Joseph, S. (2021). A Simple Method to Dual Site-Specifically Label a Protein Using Tryptophan Auxotrophic Escherichia coli. bioRxiv.

  • Dougherty, D. A. (2017). Incorporation of non-canonical amino acids. PubMed Central.

  • Fu, Y., et al. (2021). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI.

  • Hoesl, M. G., & Budisa, N. (2025). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Chemical Reviews.

  • Adkins, Z. R., et al. (2024). Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. Chemical Reviews.

  • Adkins, Z. R., et al. (2024). Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. NIH.

  • Richmond, M. L., & Ellington, A. D. (2000). Selection and Characterization of Escherichia coli Variants Capable of Growth on an Otherwise Toxic Tryptophan Analogue. NIH.

  • Arnold, F. H. (2021). Noncanonical Amino Acid Synthesis by Evolved Tryptophan Synthases. ProQuest.

  • BenchChem. (2025). Site-Specific Incorporation of 4-Hydroxytryptophan into Proteins: Application Notes and Protocols. BenchChem.

  • Alexandrov, A., et al. (2008). Multiple-Site Labeling of Proteins with Unnatural Amino Acids. SciSpace.

  • Oregon Medical Laser Center. Tryptophan. OMLC.

  • Nature. (2024). A chemical method for selective labelling of the key amino acid tryptophan. PubMed.

  • ResearchGate. (2014). ¹³C NMR spectra of 5-(4methoxyphenyl)tryptophan (3c). ResearchGate.

  • BenchChem. (2025). Application Notes and Protocols for Fluorescence Spectroscopy Using 4-Hydroxytryptophan. BenchChem.

  • Edinburgh Instruments. Tryptophan Fluorescence as a Research and Diagnostics Tool. Edinburgh Instruments.

  • Vasicek, O., et al. (2021). Strong Dependence between Tryptophan-Related Fluorescence of Urine and Malignant Melanoma. PubMed Central.

  • Spring, D. (2024). Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules. David Spring's group.

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Application Notes and Protocols: 4-Methoxy-L-tryptophan as a Tool in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Kynurenine Pathway as a Therapeutic Target

The catabolism of the essential amino acid L-tryptophan plays a pivotal role in a diverse range of physiological and pathological processes.[1] While a minor fraction of tryptophan is utilized in the synthesis of serotonin and melatonin, the vast majority, over 95%, is metabolized through the kynurenine pathway.[1][2] The initial and rate-limiting step of this pathway is the oxidation of L-tryptophan to N-formylkynurenine, a reaction catalyzed by two distinct enzymes: indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2).[1][3]

IDO1 and TDO2 have emerged as critical targets in drug discovery, particularly in the field of immuno-oncology.[1][4] In the tumor microenvironment, the upregulation of these enzymes leads to the depletion of tryptophan, an amino acid essential for T-cell proliferation and function.[3][5] Concurrently, the accumulation of kynurenine and its downstream metabolites exerts direct immunosuppressive effects, contributing to the evasion of anti-tumor immunity by cancer cells.[4][5] Consequently, the development of small molecule inhibitors targeting IDO1 and TDO2 is a highly pursued strategy to restore immune surveillance against cancer.[4]

4-Methoxy-L-tryptophan, a derivative of L-tryptophan, represents a valuable chemical tool for researchers investigating the kynurenine pathway and screening for novel IDO1/TDO2 inhibitors. Its structural similarity to the natural substrate allows it to interact with the active sites of these enzymes, making it a suitable candidate for use as a reference compound or a competitive inhibitor in various assay formats. This document provides detailed application notes and protocols for the utilization of this compound in biochemical and cell-based assays designed to assess the activity of IDO1 and TDO2.

Mechanism of Action: IDO1 and TDO2 in Tryptophan Catabolism

IDO1 and TDO2 are heme-containing dioxygenases that, despite their different tissue distribution and regulation, catalyze the same initial step in the kynurenine pathway.[3] IDO1 is an extrahepatic enzyme inducible by pro-inflammatory cytokines such as interferon-gamma (IFN-γ), while TDO2 is primarily expressed in the liver and regulates systemic tryptophan levels.[3] Both enzymes facilitate the oxidative cleavage of the indole ring of L-tryptophan to produce N-formylkynurenine, which is subsequently converted to kynurenine.[6]

The depletion of tryptophan and the accumulation of kynurenine in the local microenvironment have profound effects on the immune system. Tryptophan starvation arrests T-cell proliferation, while kynurenine and its metabolites induce T-cell apoptosis and promote the differentiation of immunosuppressive regulatory T-cells (Tregs).[5] This dual mechanism of immune suppression makes the inhibition of IDO1 and TDO2 an attractive therapeutic strategy for a variety of cancers.[4]

Kynurenine_Pathway Figure 1: The Role of IDO1/TDO2 in the Kynurenine Pathway cluster_EnzymeInhibition Therapeutic Intervention L-Tryptophan L-Tryptophan N-Formylkynurenine N-Formylkynurenine L-Tryptophan->N-Formylkynurenine IDO1 / TDO2 T-Cell Proliferation T-Cell Proliferation L-Tryptophan->T-Cell Proliferation Essential for Kynurenine Kynurenine N-Formylkynurenine->Kynurenine Immunosuppression Immunosuppression Kynurenine->Immunosuppression Induces Tregs, T-Cell Apoptosis This compound This compound IDO1 / TDO2 IDO1 / TDO2 This compound->IDO1 / TDO2 Inhibits

Caption: Simplified schematic of the IDO1/TDO2-mediated kynurenine pathway and the inhibitory role of compounds like this compound.

Application 1: Biochemical Inhibition Assay for IDO1 and TDO2

This protocol describes a biochemical assay to determine the inhibitory activity of this compound against purified recombinant human IDO1 and TDO2 enzymes. The assay measures the production of kynurenine from L-tryptophan in the presence and absence of the inhibitor.

Materials and Reagents
  • Recombinant human IDO1 and TDO2 enzymes

  • L-Tryptophan

  • This compound

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5, containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

  • Trichloroacetic acid (TCA) solution (30% w/v)

  • Ehrlich's Reagent: 2% (w/v) p-dimethylaminobenzaldehyde in glacial acetic acid.

  • 96-well microplate

  • Microplate reader

Experimental Protocol

Biochemical_Assay_Workflow Figure 2: Workflow for the Biochemical IDO1/TDO2 Inhibition Assay A Prepare serial dilutions of this compound B Add enzyme (IDO1 or TDO2), L-tryptophan, and inhibitor to wells A->B C Incubate at 37°C for a defined time (e.g., 60 minutes) B->C D Stop the reaction with TCA solution C->D E Add Ehrlich's Reagent to develop color D->E F Measure absorbance at 480 nm E->F G Calculate % inhibition and determine IC50 value F->G

Caption: Step-by-step workflow for the biochemical assessment of IDO1/TDO2 inhibition.

  • Prepare Inhibitor Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Setup: In a 96-well microplate, add the following components in the specified order:

    • Assay Buffer

    • This compound or vehicle control

    • Recombinant IDO1 or TDO2 enzyme

  • Initiate Reaction: Add L-tryptophan to each well to initiate the enzymatic reaction. The final concentration of L-tryptophan should be close to its Km value for the respective enzyme.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding TCA solution to each well.

  • Color Development: Add Ehrlich's Reagent to each well. This reagent reacts with the kynurenine produced to form a yellow-colored complex.

  • Absorbance Measurement: Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterRepresentative Value
L-Tryptophan Concentration10-50 µM
Enzyme Concentration50-100 nM
Incubation Time30-60 minutes
Incubation Temperature37°C

Table 1: Representative Parameters for Biochemical IDO1/TDO2 Inhibition Assay

Application 2: Cell-Based Assay for IDO1/TDO2 Inhibition

This protocol outlines a cell-based assay to evaluate the ability of this compound to inhibit IDO1 or TDO2 activity in a cellular context. This assay measures the production of kynurenine in the cell culture supernatant.

Materials and Reagents
  • Cancer cell line endogenously expressing IDO1 (e.g., SKOV3 ovarian cancer cells) or TDO2 (e.g., A172 glioma cells).[7]

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Interferon-gamma (IFN-γ) for inducing IDO1 expression.

  • This compound

  • Reagents for kynurenine measurement (as in the biochemical assay or using LC-MS/MS).

  • 96-well cell culture plate

Experimental Protocol

Cell_Based_Assay_Workflow Figure 3: Workflow for the Cell-Based IDO1/TDO2 Inhibition Assay A Seed cells in a 96-well plate and allow to adhere B For IDO1, stimulate cells with IFN-γ to induce expression A->B C Treat cells with serial dilutions of this compound B->C D Incubate for a defined period (e.g., 48-72 hours) C->D E Collect cell culture supernatant D->E G Determine cell viability (e.g., MTT assay) D->G F Measure kynurenine concentration in the supernatant E->F H Calculate % inhibition and determine IC50 value F->H

Caption: Step-by-step workflow for the cell-based assessment of IDO1/TDO2 inhibition.

  • Cell Seeding: Seed the chosen cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • IDO1 Induction (if applicable): For cell lines expressing inducible IDO1, treat the cells with an optimal concentration of IFN-γ to induce enzyme expression.

  • Inhibitor Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control.

  • Incubation: Incubate the plate for a suitable duration (e.g., 48-72 hours) to allow for tryptophan metabolism.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Kynurenine Measurement: Determine the concentration of kynurenine in the supernatant using either the colorimetric method with Ehrlich's Reagent as described in the biochemical assay, or for higher sensitivity and specificity, by using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9]

  • Cell Viability Assay: Assess the viability of the cells treated with this compound using a standard method such as the MTT assay to rule out cytotoxic effects.

  • Data Analysis: Calculate the percentage of inhibition of kynurenine production for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ParameterRepresentative Condition
Cell Seeding Density1 x 10^4 to 5 x 10^4 cells/well
IFN-γ Concentration (for IDO1)50-100 ng/mL
Incubation Time48-72 hours
L-Tryptophan in MediumStandard medium concentration or supplemented

Table 2: Representative Parameters for Cell-Based IDO1/TDO2 Inhibition Assay

Data Interpretation and Further Applications

The IC50 values obtained from these assays will provide a quantitative measure of the potency of this compound as an inhibitor of IDO1 and TDO2. By comparing the IC50 values for both enzymes, the selectivity of the compound can be determined.

As a tool compound, this compound can be utilized in several downstream applications:

  • Structure-Activity Relationship (SAR) Studies: Serve as a reference compound for comparing the potency and selectivity of newly synthesized tryptophan analogs.[6]

  • Mechanism of Action Studies: Investigate the mode of inhibition (e.g., competitive, non-competitive) through kinetic studies.

  • In Vivo Target Validation: In animal models of cancer, this compound could be used to probe the therapeutic potential of IDO1/TDO2 inhibition.

Conclusion

This compound is a valuable tool for researchers in the field of drug discovery, particularly those focused on the development of inhibitors for the immunosuppressive enzymes IDO1 and TDO2. The protocols detailed in this document provide a framework for the biochemical and cell-based evaluation of this and other tryptophan analogs. Through the systematic application of these methodologies, researchers can gain crucial insights into the potency, selectivity, and cellular activity of potential drug candidates targeting the kynurenine pathway, ultimately advancing the development of novel cancer immunotherapies.

References

  • Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. MDPI. [Link]

  • A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients. PMC. [Link]

  • Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. PubMed Central. [Link]

  • The therapeutic potential of targeting tryptophan catabolism in cancer. PubMed. [Link]

  • Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review). PubMed Central. [Link]

  • Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. NIH. [Link]

  • Determination of l-tryptophan and l-kynurenine in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS. NIH. [Link]

  • Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase. NIH. [Link]

  • Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. PubMed. [Link]

  • 5-methoxyindole metabolites of L-tryptophan: Control of COX-2 expression, inflammation and tumorigenesis. ResearchGate. [Link]

  • LC–MS/MS-Based Quantification of Kynurenine Metabolites, Tryptophan, Monoamines and Neopterin in Plasma, Cerebrospinal Fluid and Brain. ResearchGate. [Link]

  • Tryptophan metabolism and disposition in cancer biology and immunotherapy. PMC. [Link]

  • Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. ResearchGate. [Link]

  • Phytochemical treatments target kynurenine pathway induced oxidative stress. ResearchGate. [Link]

  • Redefining Roles: A Paradigm Shift in Tryptophan–Kynurenine Metabolism for Innovative Clinical Applications. MDPI. [Link]

  • Determination of Tryptophan and Kynurenine by LC-MS/MS by Using Amlodipine as an Internal Standard. PubMed. [Link]

  • Parallel discovery of selective and dual inhibitors of tryptophan dioxygenases IDO1 and TDO2 with a newly-modified enzymatic assay. ResearchGate. [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. PubMed Central. [Link]

  • Design, synthesis and evaluation of inhibitors for tryptophan indole-lyase, tyrosine phenol-lyase and enzymatic synthesis of tryptophan from glycerol using tryptophan indole-lyase. UGA Open Scholar. [Link]

  • L-tryptophan metabolism: the methoxyindole and kynurenine pathways. A... ResearchGate. [Link]

  • Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects. PMC. [Link]

  • Design, synthesis, and biological evaluation of 4‐methoxy‐3‐arylamido‐N‐(substitutedphenyl)benzamide derivatives as potential antiplatelet agents. ResearchGate. [Link]

  • The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases. MDPI. [Link]

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Application Note: High-Sensitivity Quantification of 4-Methoxy-L-tryptophan in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Methoxy-L-tryptophan Quantification

Tryptophan (Trp) is an essential amino acid that serves as a fundamental building block in protein synthesis.[1][2] Beyond this primary role, its metabolic pathways produce a host of bioactive molecules that are critical for human physiology.[3][4] The major metabolic routes for tryptophan include the kynurenine pathway, the serotonin pathway, and the indole pathway mediated by gut microbiota.[3] Imbalances in these pathways and their metabolites are increasingly recognized as key factors in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and autoimmune conditions.[3][4][5][6]

This compound is a methoxy-substituted derivative of L-tryptophan. While less studied than its parent compound, methoxylated tryptophans and their metabolites are gaining interest for their potential roles in modulating biological systems. Accurate quantification of such metabolites in complex biological matrices like plasma is paramount for elucidating their physiological functions, identifying their potential as biomarkers for disease, and assessing the metabolism of related drug candidates.

This application note provides a detailed, field-proven protocol for the robust, sensitive, and selective quantification of this compound in human plasma. The methodology is centered around the gold-standard technique of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers unparalleled specificity and sensitivity for low-abundance analytes in complex sample matrices.[7] The protocol herein is designed to be a self-validating system, incorporating rigorous sample preparation and adherence to bioanalytical method validation principles as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[7][8][9][10]

Analytical Strategy: Why LC-MS/MS is the Method of Choice

Quantifying endogenous small molecules like this compound in plasma presents several analytical challenges:

  • Low Endogenous Concentrations: The analyte is expected to be present at low ng/mL or even pg/mL levels, requiring highly sensitive instrumentation.

  • High Matrix Complexity: Plasma is a dense matrix containing vast quantities of proteins, lipids, salts, and other metabolites that can interfere with the analysis.[11]

  • Structural Similarity: The presence of structurally similar isomers and related tryptophan metabolites necessitates a highly selective detection method.

LC-MS/MS is uniquely suited to overcome these challenges. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) provides excellent separation of the target analyte from other matrix components.[12] Tandem mass spectrometry (MS/MS) then offers two layers of mass filtering, providing exceptional selectivity and sensitivity by monitoring a specific fragmentation pattern unique to this compound. This combination minimizes the risk of interference and ensures that the measured signal is genuinely from the analyte of interest.[6]

Detailed Application Protocol

This protocol outlines a complete workflow for the quantification of this compound in human plasma, from sample receipt to final data analysis.

Principle

Human plasma samples are first subjected to protein precipitation using an organic solvent to remove the bulk of high-molecular-weight interferences.[13][14] To further enhance sample cleanliness and reduce matrix effects, the supernatant is then passed through a solid-phase extraction (SPE) plate.[15][16] The purified extract is then injected into a UHPLC system for chromatographic separation, followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard (SIL-IS), plotted against a calibration curve.

Materials and Reagents
  • Analytes: this compound analytical standard, this compound-d5 (Internal Standard).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic Acid (FA) (Optima grade), Ultrapure water.

  • Plasma: Blank human plasma (K2-EDTA).

  • Consumables: 96-well collection plates, plate seals, autosampler vials, Captiva EMR—Lipid 96-well plates or equivalent for protein precipitation, and Oasis MCX (Mixed-Mode Cation Exchange) µElution plates or equivalent for SPE.

Instrumentation
  • UHPLC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 6500+, Waters Xevo TQ-XS, or equivalent triple quadrupole mass spectrometer.

  • Nitrogen Generator: For source and collision gases.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (50 µL) is_spike 2. Spike with Internal Standard (IS) plasma->is_spike ppt 3. Protein Precipitation (ACN + 1% FA) is_spike->ppt vortex_cent 4. Vortex & Centrifuge ppt->vortex_cent supernatant 5. Transfer Supernatant vortex_cent->supernatant spe 6. Solid-Phase Extraction (Mixed-Mode Cation Exchange) supernatant->spe elute 7. Elute & Evaporate spe->elute reconstitute 8. Reconstitute in Mobile Phase A elute->reconstitute inject 9. Inject into UHPLC reconstitute->inject separation 10. Chromatographic Separation inject->separation ionization 11. Electrospray Ionization (ESI+) separation->ionization detection 12. MS/MS Detection (MRM) ionization->detection quant 13. Peak Integration & Quantification detection->quant

Caption: Workflow for this compound quantification.

Step-by-Step Sample Preparation Protocol
  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquot: In a 96-well plate, aliquot 50 µL of each sample.

  • Spike Internal Standard: Add 10 µL of the internal standard working solution (this compound-d5 at 500 ng/mL) to all wells except for the double-blank samples.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 1% formic acid to each well.[17]

    • Causality: Acetonitrile is a highly efficient solvent for precipitating plasma proteins.[13] The addition of formic acid ensures the analyte and IS, which are basic, remain protonated (positively charged), which is crucial for retention on the mixed-mode cation exchange SPE sorbent in the next step.[15]

  • Mix and Centrifuge: Seal the plate and vortex for 2 minutes. Centrifuge at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Transfer the supernatant to an Oasis MCX µElution plate.

    • Wash the plate with 200 µL of 2% formic acid in water.

    • Wash the plate with 200 µL of methanol.

    • Elute the analytes with 2 x 50 µL of 5% ammonium hydroxide in acetonitrile.

    • Causality: The mixed-mode cation exchange (MCX) sorbent retains the protonated basic analyte while allowing neutral and acidic interferences to be washed away. The final elution with a basic organic solution neutralizes the analyte, releasing it from the sorbent. This provides a significantly cleaner sample than protein precipitation alone.[15]

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge the plate at 1000 x g for 2 minutes and place it in the autosampler for injection.

LC-MS/MS Method Parameters

The following tables provide typical starting parameters that must be optimized for the specific instrumentation used.

Table 1: UHPLC Parameters

Parameter Value Rationale
Column Waters ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) C18 chemistry provides excellent retention for moderately polar analytes like tryptophan derivatives.
Mobile Phase A 0.1% Formic Acid in Water Acidified mobile phase improves peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic solvent for reversed-phase chromatography.
Flow Rate 0.5 mL/min Appropriate for a 2.1 mm ID column, providing good efficiency and reasonable run times.
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min A gradient is necessary to elute the analyte with good peak shape and clear late-eluting matrix components.
Column Temp 40 °C Elevated temperature reduces viscosity and can improve peak shape and reproducibility.

| Injection Vol | 5 µL | Balances sensitivity against potential overloading of the column. |

Table 2: Mass Spectrometer Parameters

Parameter Value Rationale
Ionization Mode Electrospray Ionization (ESI), Positive Tryptophan derivatives contain a basic amine group that is readily protonated and detected in positive mode.
MRM Transition (Analyte) e.g., 235.1 → 176.1 Q1 (Precursor) is the protonated molecular ion [M+H]+. Q3 (Product) is a stable, high-intensity fragment ion.
MRM Transition (IS) e.g., 240.1 → 181.1 The mass shift of +5 Da corresponds to the five deuterium atoms on the internal standard.
Capillary Voltage 3.5 kV Optimized for maximum ion generation.
Source Temp 150 °C Standard temperature to aid desolvation.
Desolvation Temp 500 °C High temperature required to evaporate the mobile phase and release ions into the gas phase.

| Collision Energy | Optimize via infusion | Must be empirically determined to maximize the intensity of the product ion. |

Note: MRM transitions are hypothetical and must be determined empirically by infusing the analytical standard.

Method Validation: Ensuring Trustworthiness

For the protocol to be considered trustworthy and reliable for supporting research or clinical studies, it must undergo formal validation. This process establishes through objective evidence that the method is fit for its intended purpose.[7][18] Key validation parameters are summarized below, based on FDA guidance.[7][9]

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) response.
Calibration Curve To define the relationship between concentration and instrument response. At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter. Measured at LLOQ and at least 3 QC levels (low, mid, high). Mean concentration should be within ±15% of nominal; precision (%CV) should be ≤15%.
Recovery To assess the efficiency of the extraction process. Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples. Should be consistent and reproducible.
Matrix Effect To evaluate the ion suppression or enhancement caused by co-eluting matrix components.[16] Compare analyte response in post-extraction spiked samples to a neat solution. The IS-normalized matrix factor should be consistent across lots of matrix.

| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentration of stability samples should be within ±15% of nominal baseline samples. |

Alternative Methodologies

While LC-MS/MS is the preferred technique, other methods can be considered depending on available instrumentation and required sensitivity.

Table 4: Comparison of Analytical Techniques

Technique Principle Advantages Disadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection of specific precursor-product ion transitions. Highest sensitivity and selectivity; gold standard for bioanalysis.[7] High capital and maintenance costs; requires specialized expertise.
HPLC-FLD Chromatographic separation followed by detection of native fluorescence of the indole ring.[5][12] Good sensitivity for fluorescent compounds; lower cost than MS. Less selective than MS/MS; potential for interference from other fluorescent compounds.[12]

| HPLC-UV | Chromatographic separation followed by UV absorbance detection.[12][19] | Simple, robust, and widely available. | Lower sensitivity and selectivity compared to FLD and MS; not suitable for trace-level quantification.[12] |

Conclusion

This application note provides a comprehensive and robust framework for the quantification of this compound in human plasma. By combining an optimized sample preparation strategy of protein precipitation and solid-phase extraction with the unparalleled sensitivity and selectivity of UHPLC-MS/MS, this method is capable of delivering accurate and precise data suitable for demanding research and drug development applications. Adherence to the principles of bioanalytical method validation is critical to ensure the generation of trustworthy and defensible results.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass Laboratories Inc. Retrieved January 21, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bioanalytical & Biomarker Services. Retrieved January 21, 2026, from [Link]

  • USFDA guidelines for bioanalytical method validation. (n.d.). SlideShare. Retrieved January 21, 2026, from [Link]

  • M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. (n.d.). Frontage Laboratories. Retrieved January 21, 2026, from [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. (n.d.). U.S. Food and Drug Administration. Retrieved January 21, 2026, from [Link]

  • Xue, Y. J., Liu, J., & Unger, S. (2006). A simplified protein precipitation/mixed-mode cation-exchange solid-phase extraction, followed by high-speed liquid chromatography/mass spectrometry, for the determination of a basic drug in human plasma. Rapid Communications in Mass Spectrometry, 20(18), 2660–2668. [Link]

  • De Nys, H., & Van Eeckhaut, A. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. The Analyst, 139(6), 1215–1233. [Link]

  • Practical tips on preparing plasma samples for drug analysis using SPME. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Gheorghe, A., et al. (2013). Concurrent quantification of tryptophan and its major metabolites. Analytical Biochemistry, 443(2), 222-231. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. Retrieved January 21, 2026, from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved January 21, 2026, from [Link]

  • Gilar, M., et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Peptide Science, 26(9), e3272. [Link]

  • Concurrent quantification of tryptophan and its major metabolites. (2013). Johns Hopkins University. Retrieved January 21, 2026, from [Link]

  • Pinhati, F. M., et al. (2014). Quantification of tryptophan in plasma by high performance liquid chromatography. Química Nova, 37(6), 1058-1062. [Link]

  • Using Ambient Ionization Techniques to Enable Polymer Characterization. (2026). Spectroscopy Online. Retrieved January 21, 2026, from [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies. Retrieved January 21, 2026, from [Link]

  • Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • QUANTIFICATION OF TRYPTOPHAN TRANSPORT AND METABOLISM IN LUNG TUMORS USING POSITRON EMISSION TOMOGRAPHY. (2013). PMC. Retrieved January 21, 2026, from [Link]

  • Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. (2019). Frontiers in Chemistry. Retrieved January 21, 2026, from [Link]

  • Quantification of tryptophan in plasma by high performance liquid chromatography. (n.d.). SciELO. Retrieved January 21, 2026, from [Link]

  • Chang, Q., et al. (2019). LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice. Journal of Chromatography B, 1114-1115, 1-9. [Link]

  • Quantifying Metabolites in Human Plasma Using UHPLC–MS. (2025). LCGC International. Retrieved January 21, 2026, from [Link]

  • A Novel Liquid Chromatography–Tandem Mass Spectrometry Method to Quantify Tryptophan and Its Major Metabolites in Serum to Support Biomarker Studies in Patients with Cancer Undergoing Immunotherapy. (2024). MDPI. Retrieved January 21, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Liu, X., et al. (2023). Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review). International Journal of Oncology, 62(5), 54. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-L-tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic and biocatalytic synthesis. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of 4-Methoxy-L-tryptophan. As a non-canonical amino acid integral to the development of novel therapeutics and bioactive peptides, its efficient synthesis is critical. This document provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying causality of experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound with high yield and purity?

There are two predominant strategies for synthesizing this compound: traditional chemical synthesis, most notably the Fischer Indole Synthesis, and modern biocatalytic methods using enzymes like Tryptophan Synthase (TrpS).

  • Chemical Synthesis (Fischer Indole Route): This classic method involves the acid-catalyzed reaction of 4-methoxyphenylhydrazine with a suitable keto-acid or aldehyde equivalent, followed by cyclization to form the indole ring.[1][2] While versatile, this route can be plagued by issues with regioselectivity, harsh reaction conditions leading to byproduct formation, and challenges in achieving high enantiopurity for the L-isomer.

  • Biocatalytic Synthesis (TrpB Enzyme): This approach utilizes the β-subunit of tryptophan synthase (TrpB) to catalyze the condensation of 4-methoxyindole and L-serine.[3] This method is highly attractive due to its exceptional stereoselectivity, producing the desired L-enantiomer exclusively. Furthermore, it operates under mild, aqueous conditions. Recent advances in directed evolution have produced TrpB variants with significantly improved activity towards substituted indoles, making this a powerful strategy for boosting yields.[4][5]

Q2: Why is the Fischer Indole Synthesis often problematic for methoxy-substituted tryptophans?

The position of the methoxy group on the phenylhydrazine precursor critically influences the reaction's outcome. Methoxy groups are strongly electron-donating, which can alter the regioselectivity of the cyclization step. For instance, studies on 2-methoxyphenylhydrazones have shown that under certain acidic conditions, an "abnormal" cyclization can occur, leading to chlorinated or rearranged indole products instead of the expected isomer.[2] This necessitates careful selection of the acid catalyst and rigorous control of reaction temperature to suppress these side reactions and favor the desired 4-methoxyindole core formation.

Q3: What are the definitive advantages of an enzymatic approach using TrpB for this synthesis?

The enzymatic route offers three compelling advantages rooted in the inherent precision of biocatalysis:

  • Pristine Stereocontrol: TrpB is stereospecific for L-serine and produces only the L-enantiomer of 4-Methoxy-tryptophan, eliminating the need for chiral auxiliaries or subsequent resolution steps that are often required in chemical synthesis and can significantly lower the overall yield.[4]

  • Mild Reaction Conditions: The synthesis occurs in an aqueous buffer at or near physiological pH and moderate temperatures (e.g., 37-75 °C).[5] This avoids the harsh acidic conditions and high temperatures of the Fischer route, which can lead to degradation of the starting materials or product.

  • Improved Yield for Challenging Substrates: Through directed evolution, variants of TrpB have been engineered to overcome the low reactivity of electron-rich or sterically hindered indoles.[3][5] These optimized enzymes can dramatically increase conversion rates and final product yields.

Q4: How can I reliably analyze the purity and confirm the identity of my final this compound product?

A multi-faceted analytical approach is essential.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is the primary tool for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water and a UV detector (monitoring at ~280 nm) is standard.[6] Chiral HPLC columns are necessary to confirm enantiomeric excess (% ee).

  • Mass Spectrometry (MS): LC-MS provides confirmation of the molecular weight (C11H12N2O3, Molar Mass: 234.24 g/mol ), confirming the product's identity.[7]

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation, confirming the correct substitution pattern on the indole ring and the integrity of the amino acid backbone.

Troubleshooting Guide: Yield Improvement

This section addresses specific experimental failures in a question-and-answer format, providing probable causes and actionable solutions.

Scenario 1: Low to No Product Formation in Fischer Indole Synthesis

Q: I'm attempting a Fischer Indole Synthesis using 4-methoxyphenylhydrazine hydrochloride and a protected amino-aldehyde. My yield is negligible. What's going wrong?

Probable Causes & Solutions:

  • Inadequate Hydrazone Formation: The initial condensation to form the phenylhydrazone is a critical equilibrium-driven step.

    • Solution: Ensure the pH is correctly buffered (typically pH 4-5) to facilitate nucleophilic attack by the hydrazine while minimizing protonation of the hydrazine nitrogen. Ensure anhydrous conditions if your aldehyde equivalent is water-sensitive.

  • Incorrect Acid Catalyst for Indolization: The choice and concentration of the acid catalyst are paramount. Strong acids can lead to substrate degradation or abnormal cyclization.[2]

    • Solution: Screen a variety of Brønsted and Lewis acids. While HCl in ethanol is common, consider milder options like polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or scandium triflate (Sc(OTf)₃). Start with catalytic amounts and incrementally increase if conversion remains low.

  • Sub-optimal Temperature and Reaction Time: The[8][8]-sigmatropic rearrangement at the core of the Fischer mechanism requires thermal energy, but excessive heat can cause decomposition.

    • Solution: Begin at a moderate temperature (e.g., 70-80 °C) and monitor the reaction progress by TLC or LC-MS.[9] If the reaction is sluggish, cautiously increase the temperature in 10 °C increments. An extended reaction time at a lower temperature is often preferable to a short time at a high, destructive temperature.

Workflow: Troubleshooting the Fischer Indole Synthesis

start Low Yield in Fischer Synthesis check_hydrazone Verify Hydrazone Formation (TLC/NMR of intermediate) start->check_hydrazone Step 1 check_catalyst Optimize Acid Catalyst (Screen Lewis/Brønsted acids) check_hydrazone->check_catalyst If hydrazone is present check_temp Adjust Temperature & Time (Monitor by TLC/LC-MS) check_catalyst->check_temp If yield is still low side_reactions Analyze for Side Products (LC-MS analysis) check_temp->side_reactions If byproducts appear purification Successful Synthesis check_temp->purification If yield improves side_reactions->check_catalyst Re-evaluate catalyst/ conditions

Caption: A logical workflow for diagnosing low-yield issues in the Fischer Indole Synthesis.

Scenario 2: Low Conversion in Enzymatic (TrpB) Synthesis

Q: My biocatalytic reaction using an engineered TrpB enzyme, 4-methoxyindole, and L-serine is stalling at 30% conversion. How can I drive it to completion?

Probable Causes & Solutions:

  • Substrate Insolubility: 4-methoxyindole has limited solubility in aqueous buffers, which can be a rate-limiting factor.[4]

    • Solution: Incorporate a small percentage (5-10% v/v) of a water-miscible organic co-solvent like DMSO or isopropanol. However, you must first verify your specific TrpB variant's tolerance to the chosen solvent, as high concentrations can denature the enzyme.[4]

  • Enzyme Inactivation or Inhibition: The enzyme may be losing activity over the course of the reaction. The amino-acrylate intermediate, if it does not react with indole, can hydrolyze to pyruvate and ammonia, which can sometimes affect reaction equilibrium or pH.[4]

    • Solution: Ensure the reaction buffer has sufficient capacity to maintain a stable pH (typically 7.5-8.5). Add pyridoxal 5'-phosphate (PLP), the essential cofactor for TrpB, to the reaction mixture (final concentration ~0.1-0.2 mM) as it can sometimes dissociate from the enzyme. If the reaction stalls after several hours, consider a second addition of fresh enzyme.

  • Sub-optimal Temperature: While many engineered TrpB enzymes are thermostable, each variant has an optimal temperature for activity which may not be its maximum tolerated temperature.[5]

    • Solution: Run small-scale reactions at a range of temperatures (e.g., 30°C, 37°C, 45°C, 55°C) to determine the empirical optimum for your specific enzyme variant and substrate. Some highly evolved variants show excellent activity at milder temperatures like 37°C.[5]

Table 1: Comparative Overview of Synthetic Routes

ParameterFischer Indole SynthesisBiocatalytic TrpB Synthesis
Stereocontrol Requires chiral auxiliaries or resolutionInherently produces L-enantiomer
Reaction Conditions Harsh (high temp, strong acid)Mild (aqueous, neutral pH, moderate temp)
Key Challenge Byproduct formation, regioselectivitySubstrate solubility, enzyme stability
Typical Yield Variable, often moderate (40-60%)Can be high with optimized enzymes (>75%)[5]
Primary Precursors 4-methoxyphenylhydrazine, keto-acid4-methoxyindole, L-serine
Scenario 3: Difficulty with Product Purification

Q: My crude product is a brown, oily residue that is difficult to purify by crystallization. What are the recommended purification strategies?

Probable Causes & Solutions:

  • Presence of Polymeric Side Products: The acidic conditions of the Fischer Indole synthesis can generate colored, polymeric impurities from the indole product or starting materials.

    • Solution: Before attempting crystallization, perform a preliminary purification using column chromatography on silica gel. A gradient elution system, for example, starting with dichloromethane/methanol and gradually increasing the methanol polarity, can effectively separate the target compound from less polar starting materials and more polar, colored impurities.

  • Incorrect Crystallization Solvent: Tryptophan and its analogues have zwitterionic character and unique solubility profiles.[8]

    • Solution: A common and effective method is recrystallization from aqueous alcohol.[10] Dissolve the crude product in a minimal amount of hot water or a hot water/ethanol mixture. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to maximize crystal formation.

  • Residual Salts: If you used a salt of a starting material (e.g., hydrazine hydrochloride) or neutralized the reaction, residual inorganic salts can inhibit crystallization.

    • Solution: After the initial workup, perform a liquid-liquid extraction. If your product is protected (e.g., as an ester), it will be soluble in an organic solvent like ethyl acetate. Wash the organic layer with water and then brine to remove inorganic salts before concentrating the solution.[9]

Experimental Protocols
Protocol 1: Biocatalytic Synthesis of this compound using Engineered TrpB

This protocol is based on methodologies developed for synthesizing tryptophan analogues with evolved TrpB enzymes.[3][5]

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a 100 mM potassium phosphate buffer (pH 8.0).

  • Add Reagents: To the buffer, add L-serine to a final concentration of 50 mM and the cofactor pyridoxal 5'-phosphate (PLP) to 0.2 mM.

  • Add Substrate: Prepare a concentrated stock solution of 4-methoxyindole in DMSO. Add the stock solution to the reaction mixture to achieve a final 4-methoxyindole concentration of 25 mM (the final DMSO concentration should not exceed 10% v/v).

  • Initiate Reaction: Add the purified, engineered TrpB enzyme to a final concentration of 1-2 mg/mL.

  • Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 37°C or 50°C, variant-dependent) with gentle agitation for 16-24 hours.

  • Monitoring: Monitor the formation of this compound by HPLC.

  • Workup: Once the reaction is complete, terminate it by adding trichloroacetic acid to a final concentration of 5% to precipitate the enzyme. Centrifuge the mixture to pellet the precipitated protein.

  • Purification: The supernatant can be purified via preparative reversed-phase HPLC or by adjusting the pH to the isoelectric point of the product to induce crystallization.

Diagram: Enzymatic Synthesis of this compound

sub1 4-Methoxyindole enzyme Engineered TrpB Enzyme + PLP Cofactor sub1->enzyme sub2 L-Serine sub2->enzyme product This compound enzyme->product byproduct H₂O enzyme->byproduct

Caption: Biocatalytic condensation of 4-methoxyindole and L-serine by TrpB.

References
  • Buller, A. R., et al. (2017). Tryptophan Synthase: Biocatalyst Extraordinaire. PMC - NIH. Available at: [Link]

  • Hammer, S., et al. (2018). One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase. ACS Catalysis. Available at: [Link]

  • Wikipedia. (n.d.). Tryptophan. Retrieved from [Link]

  • Junk, L., Ullrich, A., & Kazmaier, U. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Institute of Organic Chemistry, Saarland University. Available at: [Link]

  • Payne, A. D., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gąsiorowska, J., et al. (2022). Physiological and pathophysiological effects of L-tryptophan's metabolites on the brain and immunity – a challenge for drug development. ResearchGate. Available at: [Link]

  • Cook, J. M., et al. (n.d.). Enantiospecific Synthesis of 5-Methoxy-D(+)- OR L(-) Tryptophan. University of Wisconsin-Milwaukee. Available at: [Link]

  • Dahl-Lassen, R., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Process for purifying tryptophan.
  • Li, Y., et al. (2023). Optimizing L-Tryptophan Production in Escherichia coli through Redox Balancing and Metabolomics Analysis. PMC - PubMed Central. Available at: [Link]

  • Gribble, G. (2016). Fischer Indole Synthesis. ResearchGate. Available at: [Link]

  • Cox, G. J., & King, H. (1930). l-TRYPTOPHANE. Organic Syntheses. Available at: [Link]

  • Hara, R., et al. (2013). Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration. Applied Microbiology and Biotechnology. Available at: [Link]

  • Romney, D. K., et al. (2017). Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Somei, M. (2017). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Heterocycles. Available at: [Link]

  • PubChem. (n.d.). 4-hydroxy-L-tryptophan. Retrieved from [Link]

  • Bruffy, S. K., et al. (2015). Biocatalytic synthesis of β-hydroxy tryptophan regioisomers. ResearchGate. Available at: [Link]

  • Diva-Portal.org. (2024). Analysis of tryptophan metabolites and related compounds in human and murine tissue. Retrieved from [Link]

  • Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Available at: [Link]

  • MDPI. (n.d.). Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures. Retrieved from [Link]

  • Boville, C. D., et al. (2018). Improved Synthesis of 4-Cyanotryptophan and Other Tryptophan Analogues in Aqueous Solvent Using Variants of TrpB from Thermotoga maritima. ACS Catalysis. Available at: [Link]

  • Palego, L., et al. (2016). Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. PMC - PubMed Central. Available at: [Link]

  • TSI Journals. (2016). A novel approach for the spectrophotometric determination of tryptophan in drug samples of different origins using homemade FIA/ merging zones techniques. Retrieved from [Link]

  • Herve, C., et al. (1996). Chromatographic analysis of tryptophan metabolites. PMC - PubMed Central. Available at: [Link]

Sources

Stability and storage of 4-Methoxy-L-tryptophan solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Methoxy-L-tryptophan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage of this compound solutions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and obtain reliable, reproducible results.

Introduction to this compound

This compound is a derivative of the essential amino acid L-tryptophan, characterized by a methoxy group at the 4-position of the indole ring.[1] This modification can alter the molecule's electronic properties, potentially influencing its biological activity, and importantly, its chemical stability compared to the parent compound. Proper handling and storage of this compound solutions are paramount to prevent degradation and ensure the validity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause degradation of this compound solutions?

A1: The primary factors leading to the degradation of this compound solutions are exposure to light (photodegradation), the presence of oxygen (oxidation), and fluctuations in temperature and pH.[2][3] The indole ring, even with the electron-donating methoxy group, remains susceptible to oxidation.

Q2: What are the visible signs of this compound degradation in a solution?

A2: A common indicator of tryptophan derivative degradation is a change in the solution's color, often developing a yellowish or brownish tint upon storage.[2] This is typically due to the formation of various degradation products. Any visible precipitation in a previously clear solution can also be a sign of degradation or reduced solubility.

Q3: How should I prepare a stock solution of this compound?

A3: For a detailed procedure, please refer to the "Experimental Protocols" section below. In general, it is recommended to use a high-purity solvent in which this compound is readily soluble. The choice of solvent will depend on your specific experimental needs. Due to the limited availability of specific solubility data for this compound, it is advisable to perform small-scale solubility tests. Based on the properties of L-tryptophan, solubility is generally higher in slightly alkaline or acidic aqueous solutions and in some organic solvents like hot alcohol.[4]

Q4: What are the recommended storage conditions for this compound solutions?

A4: To ensure maximum stability, solutions of this compound should be stored at -20°C or -80°C for long-term storage.[3] For short-term storage (up to one week), refrigeration at 2-8°C may be acceptable, but this should be validated for your specific application.[5] All solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.[3] It is also best practice to purge the solution with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.

Q5: Can I repeatedly freeze and thaw my this compound stock solution?

A5: It is highly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Each cycle can introduce atmospheric oxygen and potentially lead to the degradation of the compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Solution has turned yellow/brown. Oxidation or photodegradation of the indole ring.Discard the solution and prepare a fresh one. Ensure future solutions are stored protected from light and under an inert atmosphere. Consider adding a compatible antioxidant if your experiment allows.[6]
Precipitate has formed in the solution upon storage. The solution may be supersaturated at the storage temperature, or degradation products may be precipitating.Gently warm the solution to see if the precipitate redissolves. If it does, it may be a solubility issue. If not, it is likely degradation. Prepare a fresh, less concentrated solution.
Inconsistent experimental results. Degradation of the this compound solution, leading to a lower effective concentration of the active compound.Prepare a fresh stock solution and compare results. Implement stricter storage and handling protocols. Consider analytical validation of solution concentration and purity over time.
Difficulty dissolving the compound. The chosen solvent is not appropriate, or the concentration is too high.Refer to the solubility data for L-tryptophan as a starting point (see Table 1). Try gentle warming or sonication. If using aqueous buffers, adjusting the pH away from the isoelectric point may increase solubility.[7]

Data Presentation

Table 1: Solubility of L-Tryptophan in Water at Different Temperatures (as a reference for this compound)

Temperature (°C)Solubility (g/L)
00.23
2511.4
5017.1
7527.95
Data sourced from Wikipedia's entry on Tryptophan.[4] The solubility of this compound may differ.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

Materials:

  • This compound powder (MW: 234.25 g/mol )[1]

  • High-purity, sterile water

  • Sterile conical tubes or vials (amber or wrapped in foil)

  • Calibrated balance and weighing paper

  • Vortex mixer and/or sonicator

  • Sterile filter (0.22 µm)

  • Inert gas (nitrogen or argon)

Procedure:

  • Calculate the required mass: For 10 mL of a 10 mM solution, you will need: 0.01 L * 0.01 mol/L * 234.25 g/mol = 0.0234 g (23.4 mg).

  • Weigh the compound: Accurately weigh out 23.4 mg of this compound powder.

  • Dissolution: Add the powder to a sterile tube containing approximately 8 mL of sterile water.

  • Aid dissolution: Gently vortex or sonicate the solution until the powder is completely dissolved. Slight warming may be applied if necessary, but avoid excessive heat.

  • Adjust volume: Bring the final volume to 10 mL with sterile water.

  • Sterile filter: Filter the solution through a 0.22 µm sterile filter into a sterile, light-protected container.

  • Inert gas purge: Purge the headspace of the container with nitrogen or argon for 30-60 seconds.

  • Storage: Seal the container tightly and store at -20°C or -80°C.

Protocol 2: Monitoring the Stability of this compound Solutions by UV-Vis Spectroscopy

Objective: To assess the degradation of this compound over time by monitoring changes in its UV absorbance spectrum.

Materials:

  • Prepared this compound solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Appropriate solvent as a blank

Procedure:

  • Initial Scan: Immediately after preparing the solution, take a baseline UV-Vis spectrum (e.g., from 250 nm to 400 nm). The characteristic absorbance maximum for the indole ring of tryptophan is around 280 nm.[8]

  • Incubation: Store the solution under the desired test conditions (e.g., room temperature with light exposure, 4°C in the dark).

  • Time-Point Scans: At regular intervals (e.g., 24, 48, 72 hours), take a new UV-Vis spectrum of the solution.

  • Data Analysis: Compare the spectra over time. A decrease in the absorbance at the main peak (~280 nm) and the appearance of new peaks or a general increase in absorbance at longer wavelengths (e.g., >300 nm, indicating yellowing) are indicative of degradation.[8]

Mandatory Visualizations

degradation_pathway This compound This compound Reactive Intermediates Reactive Intermediates This compound->Reactive Intermediates Oxidation/Photodegradation Oxidative Stress Oxidative Stress Oxidative Stress->Reactive Intermediates UV Light UV Light UV Light->Reactive Intermediates Kynurenine-like products Kynurenine-like products Reactive Intermediates->Kynurenine-like products Ring Opening Hydroxylated derivatives Hydroxylated derivatives Reactive Intermediates->Hydroxylated derivatives Hydroxylation Polymerized products Polymerized products Reactive Intermediates->Polymerized products Polymerization

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing Weigh Compound Weigh Compound Dissolve in Solvent Dissolve in Solvent Weigh Compound->Dissolve in Solvent Sterile Filter Sterile Filter Dissolve in Solvent->Sterile Filter Purge with Inert Gas Purge with Inert Gas Sterile Filter->Purge with Inert Gas Store at -20°C/-80°C Store at -20°C/-80°C Purge with Inert Gas->Store at -20°C/-80°C Initial Analysis (t=0) Initial Analysis (t=0) Store at -20°C/-80°C->Initial Analysis (t=0) Incubate under Test Conditions Incubate under Test Conditions Initial Analysis (t=0)->Incubate under Test Conditions Time-Point Analysis Time-Point Analysis Incubate under Test Conditions->Time-Point Analysis Compare Results Compare Results Time-Point Analysis->Compare Results

Caption: Experimental workflow for solution preparation and stability testing.

References

  • Wikipedia. Tryptophan. [Link]

  • Plath, F., Ring, D., & Fröhlich, T. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. International Journal of Molecular Sciences, 22(12), 6235. [Link]

  • Steiner, V. (2017). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. Dissertation, Ludwig-Maximilians-Universität München. [Link]

  • PubChem. This compound. [Link]

  • Asquith, R. S., & Rivett, D. E. (1971). Studies on the photo-oxidation of tryptophan. Biochimica et Biophysica Acta (BBA) - General Subjects, 252(1), 111-116.
  • Pirie, A., & Dilley, K. J. (1974). Photo-oxidation of N-formylkynurenine and tryptophan peptides. Photochemistry and Photobiology, 19(2), 115-118.
  • Ganesan, A. (2005).
  • Creed, D. (1984). The photophysics and photochemistry of the near-UV absorbing amino acids—I. Tryptophan and its simple derivatives. Photochemistry and Photobiology, 39(4), 537-562.
  • Lalevée, J., et al. (2021). Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition. Food Chemistry, 360, 129949. [Link]

  • Medi-Cult. (n.d.). Bridge-It® L-Tryptophan Fluorescence Assay. [Link]

  • Redox. Safety Data Sheet L-Tryptophan. [Link]

  • Zhang, P., et al. (2020). Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms. International Journal of Environmental Research and Public Health, 17(18), 6567. [Link]

  • Asquith, R. S., & Rivett, D. E. (1971). Studies on the photodegradation of tryptophan. Biochimica et Biophysica Acta (BBA) - Protein Structure, 252(1), 111-116. [Link]

  • Zhu, G., et al. (2020). Measurement and Correlation of Solubility of l–Tryptophan in Aqueous Solutions with a Wide Range of pH and Different Monovalent Counterions from 283.15 to 323.15 K. Journal of Solution Chemistry, 49(1), 1-17. [Link]

Sources

Overcoming solubility issues with 4-Methoxy-L-tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methoxy-L-tryptophan. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility challenges encountered during experimental work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your research.

Understanding the Solubility Challenge of this compound

This compound, like its parent compound L-tryptophan, is an amino acid derivative with a complex solubility profile. The presence of the indole ring, the methoxy group, and the zwitterionic amino acid structure all contribute to its behavior in different solvents. While specific solubility data for this compound is not extensively published, we can infer its properties from the well-documented behavior of L-tryptophan and other substituted tryptophans.

The primary challenge arises from the molecule's amphipathic nature, possessing both polar (the amino and carboxyl groups) and non-polar (the indole ring) regions. This can lead to difficulties in achieving desired concentrations in purely aqueous or non-polar organic solvents.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and solubilization of this compound.

Q1: What is the expected aqueous solubility of this compound?

Q2: I'm observing a "U-shaped" solubility profile with pH changes. Is this normal?

Yes, this is expected behavior for amino acids like tryptophan. The solubility is lowest at the isoelectric point (pI), where the net charge of the molecule is zero, leading to increased intermolecular interactions and precipitation. By either lowering the pH (protonating the carboxylate group) or raising the pH (deprotonating the amino group), the molecule becomes charged, enhancing its interaction with polar solvents like water and thus increasing its solubility.

Q3: Can I heat the solution to improve solubility?

Gentle heating can be an effective method to increase the solubility of tryptophan derivatives. For L-tryptophan, solubility in water increases with temperature. However, prolonged or excessive heating should be avoided as it can lead to degradation. It is crucial to assess the thermal stability of your this compound solution for your specific experimental conditions.

Q4: Is this compound soluble in organic solvents?

Yes, this compound is expected to be soluble in several organic solvents, particularly polar aprotic solvents. Based on data for similar compounds, Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) are excellent choices for achieving higher stock concentrations. Ethanol is also a viable solvent, though the solubility may be lower than in DMSO.

Q5: How should I store stock solutions of this compound?

Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C to ensure long-term stability. Aqueous solutions are more prone to microbial growth and degradation and should be freshly prepared. If storage of aqueous solutions is necessary, they should be sterile-filtered and stored at 4°C for short periods or frozen for longer-term storage. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides detailed, step-by-step protocols and troubleshooting advice for common applications.

Guide 1: Preparing Aqueous Stock Solutions for Cell Culture

Challenge: Difficulty dissolving this compound directly in cell culture media or phosphate-buffered saline (PBS) at the desired concentration.

Underlying Principle: At physiological pH (around 7.4), this compound is near its isoelectric point, leading to minimal aqueous solubility.

Workflow Diagram:

G cluster_0 Aqueous Stock Preparation A Weigh this compound B Add small volume of 1N HCl or 1N NaOH A->B Initial dissolution C Vortex/sonicate until dissolved B->C Aid dissolution D Adjust pH to target with 1N NaOH or 1N HCl C->D Neutralization E Bring to final volume with sterile water/buffer D->E Final concentration F Sterile filter (0.22 µm) E->F Sterilization

Caption: Workflow for preparing aqueous solutions of this compound.

Detailed Protocol:

  • Initial Dissolution:

    • Weigh the required amount of this compound in a sterile container.

    • To solubilize, add a small volume of 0.1 M HCl (to lower the pH) or 0.1 M NaOH (to raise the pH) dropwise while vortexing. The choice of acid or base may depend on the final desired pH and buffer compatibility.

    • Rationale: Moving the pH away from the isoelectric point will ionize the molecule and significantly increase its water solubility.

  • pH Adjustment:

    • Once the compound is fully dissolved, slowly add 0.1 M NaOH (if you started with HCl) or 0.1 M HCl (if you started with NaOH) to adjust the pH to your desired final value (e.g., 7.4 for cell culture).

    • Monitor the pH closely using a calibrated pH meter. Be cautious as the compound may precipitate if the pH passes through its isoelectric point too quickly.

  • Final Volume and Sterilization:

    • Bring the solution to the final desired volume with your target buffer (e.g., PBS or cell culture medium without serum).

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter.

Troubleshooting:

IssueProbable CauseRecommended Solution
Compound precipitates during pH neutralization. The concentration is too high for the final pH.1. Dilute the solution before final pH adjustment. 2. Consider preparing a more concentrated stock in a small amount of DMSO and then diluting it into your aqueous buffer.
Solution turns yellow/brown. Potential degradation, especially if heated or exposed to light for extended periods.1. Prepare fresh solutions. 2. Protect from light during preparation and storage. 3. Avoid excessive heating.
Guide 2: Preparing High-Concentration Stock Solutions for In Vitro Assays

Challenge: Needing a concentrated stock solution (>10 mM) for serial dilutions in biochemical or enzymatic assays.

Underlying Principle: The use of a highly polar aprotic solvent can overcome the intermolecular forces that limit solubility in aqueous solutions.

Workflow Diagram:

G cluster_1 High-Concentration Stock in DMSO A Weigh this compound B Add anhydrous DMSO A->B Add solvent C Vortex/sonicate at room temperature B->C Ensure complete dissolution D Store at -20°C or -80°C C->D Long-term storage

Caption: Workflow for preparing high-concentration stock solutions in DMSO.

Detailed Protocol:

  • Solvent Selection:

    • Use anhydrous (dry) DMSO for best results. Water content in DMSO can reduce the solubility of hydrophobic compounds.

  • Dissolution:

    • Weigh the desired amount of this compound into a suitable vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

    • Vortex or sonicate at room temperature until the compound is completely dissolved. Gentle warming (e.g., to 37°C) can be applied if necessary, but ensure the compound is stable at that temperature.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store the aliquots in tightly sealed vials at -20°C or -80°C.

Troubleshooting:

IssueProbable CauseRecommended Solution
Compound does not fully dissolve in DMSO. The concentration may be too high, or the DMSO may contain water.1. Try a slightly lower concentration. 2. Use a fresh, unopened bottle of anhydrous DMSO. 3. Gentle warming and sonication can be attempted.
Precipitation occurs when diluting the DMSO stock into an aqueous buffer. The final concentration of the compound in the aqueous buffer is above its solubility limit, or the percentage of DMSO is too low to maintain solubility.1. Increase the percentage of DMSO in the final working solution (ensure it is compatible with your assay). 2. Perform a serial dilution of the DMSO stock into the aqueous buffer. 3. Consider using a co-solvent system (see Guide 3).
Guide 3: Formulations for In Vivo Studies

Challenge: Preparing a stable and biocompatible formulation of this compound for administration to animals.

Underlying Principle: A co-solvent system is often necessary to maintain the solubility of a poorly water-soluble compound in a formulation suitable for injection.

Workflow Diagram:

G cluster_2 In Vivo Formulation A Dissolve this compound in DMSO B Add PEG300 and mix A->B Co-solvent 1 C Add Tween-80 and mix B->C Surfactant D Add Saline and mix C->D Aqueous phase E Check for clarity D->E Final check

Caption: Workflow for preparing an in vivo formulation using a co-solvent system.

Detailed Protocol (Example Formulation):

This protocol is based on a common co-solvent system used for in vivo studies and should be optimized for your specific needs and animal model.

  • Initial Dissolution:

    • Dissolve the required amount of this compound in a small volume of DMSO (e.g., 5-10% of the final volume). Ensure it is fully dissolved.

  • Addition of Co-solvents and Surfactants:

    • Add a co-solvent such as PEG300 (e.g., 40% of the final volume) to the DMSO solution and mix thoroughly.

    • Add a surfactant like Tween-80 (e.g., 5% of the final volume) and mix until the solution is clear.

    • Rationale: PEG300 acts as a solubilizing agent, and Tween-80 helps to create a stable emulsion and improve bioavailability.

  • Final Formulation:

    • Slowly add saline or PBS (e.g., 45-50% of the final volume) to the organic mixture while vortexing to bring the formulation to the final volume.

    • The final solution should be clear. If any precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of co-solvents).

Troubleshooting:

IssueProbable CauseRecommended Solution
The final formulation is cloudy or contains a precipitate. The aqueous phase is too high for the solubility of the compound.1. Increase the percentage of DMSO and/or PEG300. 2. Decrease the final concentration of this compound. 3. Ensure the saline is added slowly with vigorous mixing.
Adverse reaction in animals. The formulation components (e.g., DMSO, Tween-80) may be causing toxicity at the administered dose.1. Consult literature for tolerable levels of the vehicle components in your animal model. 2. Consider alternative biocompatible co-solvents or formulation strategies.

Data Summary Table

The following table provides a summary of expected solubility characteristics for this compound based on data from L-tryptophan and similar molecules.

Solvent/ConditionExpected SolubilityRationale/Comments
Water (pH ~7) LowNear the isoelectric point. The methoxy group may slightly decrease solubility compared to L-tryptophan.
Aqueous Acid (pH < 4) HighProtonation of the carboxylate group leads to a net positive charge, increasing solubility.
Aqueous Base (pH > 9) HighDeprotonation of the amino group leads to a net negative charge, increasing solubility.
DMSO HighA good solvent for creating high-concentration stock solutions.
Ethanol ModerateSoluble, but likely to a lesser extent than in DMSO.
PBS (pH 7.4) LowSimilar to water at neutral pH.
Cell Culture Media LowSimilar to PBS; solubility will be limited.
Gentle Warming Increases SolubilityA common technique to improve dissolution rates and concentrations.

References

  • ROTH, C. (n.d.).

Troubleshooting 4-Methoxy-L-tryptophan incorporation into proteins

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methoxy-L-tryptophan Incorporation

Welcome to the technical support center for the successful incorporation of this compound (4-MeO-Trp) into recombinant proteins. This guide is designed for researchers, scientists, and drug development professionals who are leveraging genetic code expansion technology. Here, we will address common challenges, provide detailed troubleshooting strategies, and offer validated protocols to streamline your experimental workflow.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why use it?

This compound is a non-canonical amino acid (ncAA), an analog of the natural amino acid L-tryptophan. Its methoxy group can serve as a useful biophysical probe. For instance, its distinct spectroscopic properties can be leveraged in fluorescence or NMR studies to investigate protein structure, dynamics, and interactions without the need for a bulky fluorescent tag.

Q2: How is 4-MeO-Trp incorporated into a protein?

Incorporation is achieved through a technique called stop codon suppression, most commonly amber (UAG) codon suppression.[1][2][3] This requires an orthogonal translation system (OTS), which consists of two key components co-expressed in a host organism (typically E. coli):

  • An engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes 4-MeO-Trp and charges it onto the suppressor tRNA.[4][5]

  • A suppressor tRNA (e.g., tRNAPylCUA) that recognizes the amber (UAG) stop codon in the mRNA sequence of your target protein.[4]

When 4-MeO-Trp is added to the expression media, the engineered aaRS attaches it to the suppressor tRNA. The ribosome then inserts this complex at the UAG codon, allowing the full-length protein containing the ncAA to be synthesized.

Q3: What are the primary challenges in incorporating 4-MeO-Trp?

The main challenges include low protein yield, lack of incorporation, and potential cytotoxicity of the ncAA.[2][6] These issues often stem from inefficient amber suppression, suboptimal performance of the orthogonal aaRS/tRNA pair, or metabolic stress on the host cells.[2][7]

Section 2: Troubleshooting Common Issues

This section provides a structured approach to diagnosing and solving the most common problems encountered during 4-MeO-Trp incorporation experiments.

Problem 1: Low or No Yield of Full-Length Protein

This is the most frequent issue. The absence of a protein band of the correct size on an SDS-PAGE gel, or a very faint band, points to a failure in expression or suppression.

Logical Troubleshooting Workflow

G cluster_D Suppression Efficiency Issues cluster_E Toxicity Issues A Low/No Protein Yield B Verify Plasmid Integrity (Sequencing) A->B Is the construct correct? C Run Controls: 1. No ncAA Control 2. WT Protein Control A->C Are controls behaving as expected? E Assess Cell Health & Viability A->E Is the ncAA toxic? D Assess Suppression Efficiency C->D If WT is expressed but ncAA version is not... D_1 Optimize ncAA Concentration D->D_1 D_2 Optimize Induction Conditions (Temp, Time, IPTG) D->D_2 D_3 Check Codon Context D->D_3 E_1 Lower ncAA Concentration E->E_1 E_2 Use Richer Media (e.g., ZYP-5052) E->E_2 E_3 Change Expression Strain E->E_3

Caption: Troubleshooting Decision Tree for Low Protein Yield.

Detailed Causes & Solutions

Probable Cause Explanation & Recommended Action
Inefficient Amber Suppression The competition between the suppressor tRNA and Release Factor 1 (RF1), which terminates translation at UAG codons, is a major bottleneck.[8] Solutions: 1. Optimize 4-MeO-Trp Concentration: Start with a concentration of 1 mM and titrate up or down. Too little ncAA starves the synthetase, while too much can be toxic.[9] 2. Optimize Induction: Lowering the induction temperature (e.g., 18-25°C) and extending the expression time (16-24 hours) can improve protein folding and increase the yield of soluble protein.[9][10] 3. Consider Codon Context: The nucleotides immediately surrounding the UAG codon can significantly impact suppression efficiency.[11][12][13][14] If possible, modify the codons flanking the UAG site to sequences known to enhance suppression (e.g., purine-rich sequences downstream).[12][14]
Toxicity of 4-MeO-Trp High concentrations of 4-MeO-Trp or its metabolites can be toxic to E. coli, leading to poor growth and low protein expression.[6] Solutions: 1. Check Cell Density: Compare the OD600 of cultures grown with and without 4-MeO-Trp. A significant drop in density in the presence of the ncAA indicates a toxicity issue. 2. Reduce ncAA Concentration: Test a range from 0.25 mM to 1 mM. 3. Use Rich Media: Auto-induction media like ZYP-5052 can sometimes buffer against toxicity and improve yields.[9]
Suboptimal aaRS/tRNA Performance The engineered synthetase may have low activity or stability. The expression levels of the synthetase and tRNA must be sufficient to outcompete endogenous factors.[4] Solutions: 1. Verify Plasmid Integrity: Ensure the plasmids encoding the aaRS/tRNA and the target protein are correct via sequencing. 2. Use a Different Orthogonal System: If available, try a different published aaRS mutant known to be efficient for tryptophan analogs, such as those derived from M. jannaschii TyrRS or M. mazei PylRS.[11][13]
Problem 2: Full-Length Protein is Produced, but Incorporation of 4-MeO-Trp is Not Confirmed

In this scenario, you obtain a protein of the correct molecular weight, but you are unsure if the band corresponds to your target protein with 4-MeO-Trp or is a result of "leaky" suppression where a natural amino acid was inserted at the UAG site.

Validation Workflow

G A Protein Expressed, Incorporation Uncertain B Run 'No ncAA' Control A->B Is there a band in the negative control? C Intact Protein Mass Spectrometry A->C Primary confirmation method B->C If yes, indicates leaky suppression. Proceed to confirm identity. D LC-MS/MS of Tryptic Digest C->D If intact mass is ambiguous... Result1 Observed Mass = Theoretical Mass (with 4-MeO-Trp) SUCCESS C->Result1 Result2 Observed Mass = Theoretical Mass (with Trp/Gln) LEAKY SUPPRESSION C->Result2 Result3 Identify Peptide Fragment Containing the UAG Site D->Result3

Caption: Workflow for Validating 4-MeO-Trp Incorporation.

Detailed Causes & Solutions

Probable Cause Explanation & Recommended Action
Leaky Suppression Endogenous tRNAs can sometimes mis-read the UAG codon, leading to the insertion of a natural amino acid (commonly Gln, Tyr, or Lys). This results in a full-length protein without the desired ncAA. Solution: 1. Run a "No ncAA" Control: Always perform an expression experiment under identical conditions but omitting 4-MeO-Trp from the media. If a band of the same size appears, you have significant leaky suppression. 2. Use an RF1-deficient Strain: E. coli strains where the gene for Release Factor 1 (prfA) has been knocked out or replaced can dramatically reduce termination at UAG codons and improve incorporation efficiency.[8]
Ambiguous Analytical Results SDS-PAGE cannot resolve the small mass difference between Tryptophan (204.23 g/mol ) and this compound (234.26 g/mol ).[15] Definitive proof requires mass spectrometry. Solution: 1. Intact Protein Mass Spectrometry: Purify the protein and analyze its total molecular weight. The observed mass should match the theoretical mass calculated for the protein containing 4-MeO-Trp.[9][16] A mass corresponding to Trp or Gln incorporation indicates a problem. 2. Tandem Mass Spectrometry (LC-MS/MS): Digest the protein with trypsin and analyze the resulting peptides. This allows you to pinpoint the exact peptide containing the modification and confirm the mass of the incorporated residue.[9][17][18]

Section 3: Key Experimental Protocols

Protocol 1: Optimizing Protein Expression with 4-MeO-Trp in E. coli

This protocol is a starting point for expressing a target protein containing 4-MeO-Trp using an amber suppression system.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with:

    • Plasmid 1: Orthogonal aaRS/tRNA pair (e.g., pEVOL-4MeO-TrpRS)

    • Plasmid 2: Target gene with a UAG codon at the desired position (e.g., in pET vector)

  • LB media and plates with appropriate antibiotics

  • Overnight Express™ Instant TB Medium or similar auto-induction media

  • This compound (powder)

  • IPTG (if not using auto-induction media)

Methodology:

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.[10][19]

  • Expression Culture: Inoculate 1 L of auto-induction medium (supplemented with antibiotics) with the overnight starter culture (1:100 dilution).[9]

  • Growth: Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.[9][10]

  • Induction with ncAA: Add 4-MeO-Trp to a final concentration of 1 mM.[9] For manual induction, also add IPTG to a final concentration of 0.1 - 1 mM.

  • Expression: Reduce the temperature to 20°C and continue shaking for 18-24 hours to allow for protein expression.[9]

  • Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 20 minutes at 4°C).[9] The cell pellet can be stored at -80°C or used immediately for purification.

  • Analysis: Lyse a small aliquot of cells and analyze the total protein by SDS-PAGE to check for expression of the full-length protein. Be sure to compare against a negative control culture grown without 4-MeO-Trp.

Protocol 2: Verification of 4-MeO-Trp Incorporation by Mass Spectrometry

Confirmation of successful ncAA incorporation is critical and is best achieved by high-resolution mass spectrometry.

Methodology:

  • Protein Purification: Purify the recombinant protein from the cell pellet using standard methods (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Intact Mass Analysis:

    • Desalt the purified protein sample.

    • Infuse the sample into an ESI-MS system (e.g., Q-TOF or Orbitrap).

    • Acquire the mass spectrum and deconvolute the data to determine the average molecular weight of the protein.

    • Compare the observed mass with the theoretical mass. A successful incorporation will show a mass increase of +30.03 Da compared to the wild-type protein (Mass of 4-MeO-Trp minus Mass of Trp).

  • Peptide Mass Fingerprinting (LC-MS/MS):

    • Reduce and alkylate the purified protein (using DTT and iodoacetamide).

    • Digest the protein into peptides using MS-grade trypsin.

    • Separate the peptides using a UHPLC system coupled to a high-resolution mass spectrometer.

    • Analyze the MS/MS fragmentation data to identify the peptide containing the UAG site. The fragmentation pattern will confirm the presence and location of the 4-MeO-Trp residue.[9][20]

References

  • Heinisch, T., et al. (2015). Evolved Sequence Contexts for Highly Efficient Amber Suppression with Noncanonical Amino Acids. ACS Chemical Biology. Available at: [Link]

  • Luo, X., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research. Available at: [Link]

  • Pless, S. A., et al. (2014). Evolved Sequence Contexts for Highly Efficient Amber Suppression with Noncanonical Amino Acids. PubMed. Available at: [Link]

  • Luo, X., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. PubMed Central. Available at: [Link]

  • Matsumoto, R., et al. (n.d.). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. PUREfrex. Available at: [Link]

  • Chin, J. W. (2014). Incorporation of non-canonical amino acids. PubMed Central. Available at: [Link]

  • Martin, R. W., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Wiltschi, B., et al. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology. Available at: [Link]

  • Lacombe, C. (n.d.). Process optimization for the biosynthesis of non-canonical amino acids. BOKU. Available at: [Link]

  • Cooley, R. N., et al. (2014). Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor. PubMed Central. Available at: [Link]

  • Unknown Author. (n.d.). Protocol - Protein expression and purification. University of Washington. Available at: [Link]

  • Dunkelmann, D. L., et al. (2020). Engineering aminoacyl-tRNA synthetases for use in synthetic biology. PubMed Central. Available at: [Link]

  • Haddock, J. A. (2008). Engineering the tryptophanyl tRNA synthetase and tRNATRP for the orthogonal expansion of the genetic code. The University of Texas at Austin. Available at: [Link]

  • Qianzhu, H., et al. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Sensors. Available at: [Link]

  • Haddock, J. A. (2008). Engineering the tryptophanyl tRNA synthetase and tRNATrp for the orthogonal expansion of the genetic code. Semantic Scholar. Available at: [Link]

  • Zhang, C., et al. (2021). Metabolic Engineering and Fermentation Process Strategies for L-Tryptophan Production by Escherichia coli. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Tryptophan. Wikipedia. Available at: [Link]

  • Bartolomei, M., et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. NIH. Available at: [Link]

  • Hernandez, S. B., et al. (2024). L-tryptophan and copper interactions linked to reduced colibactin genotoxicity in pks+ Escherichia coli. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Aminoacyl-tRNA synthetases (aaRSs) catalyze aminoacyl (AA)-tRNA... ResearchGate. Available at: [Link]

  • Gopinath, V., et al. (2021). Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications. Frontiers in Molecular Biosciences. Available at: [Link]

  • Wu, J., et al. (2016). L-Tryptophan Production in Escherichia coli Improved by Weakening the Pta-AckA Pathway. PLOS ONE. Available at: [Link]

  • Corra, F., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry. Available at: [Link]

  • Patsnap Synapse. (2025). Step-by-Step Protocol for Optimizing Recombinant Protein Expression. Patsnap Synapse. Available at: [Link]

  • Zhang, T., et al. (2010). Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? PubMed Central. Available at: [Link]

  • Kumar, V., et al. (2017). De novo synthesis of alkyne substituted tryptophans as chemical probes for protein profiling studies. PubMed Central. Available at: [Link]

  • Bacher, J. M., et al. (2014). Mutations Enabling Displacement of Tryptophan by 4-Fluorotryptophan as a Canonical Amino Acid of the Genetic Code. PubMed Central. Available at: [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018). Safety and efficacy of l-tryptophan produced by fermentation with Escherichia coli KCCM 80135 for all animal species. EFSA Journal. Available at: [Link]

  • Herath, I. D., et al. (2024). Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. bioRxiv. Available at: [Link]

  • van Veen, S., et al. (2022). Mitochondrial interaction of fibrosis-protective 5-methoxy tryptophan enhances collagen uptake by macrophages. PubMed Central. Available at: [Link]

  • Hofer, A., et al. (2022). Formation of 4-hydroxy-6-methyl-l-tryptophan (9) by tryptophan... ResearchGate. Available at: [Link]

Sources

Technical Support Center: Refinement of 4-Methoxy-L-tryptophan Purification Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Methoxy-L-tryptophan. This document is designed for researchers, medicinal chemists, and process development scientists who work with this important amino acid derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to overcome common purification challenges, ensuring the integrity and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of this compound.

Q1: My final product has a yellow or brown tint. What is the likely cause and how can I fix it?

A yellow to brown discoloration is almost always indicative of oxidation of the indole ring. The electron-donating nature of the 4-methoxy group can make the indole nucleus particularly susceptible to oxidative degradation compared to unsubstituted L-tryptophan.[1] This can be exacerbated by exposure to air, light, and trace metal impurities during purification or storage.

  • Causality: The degradation pathway can involve the formation of kynurenine-type structures or other colored polymeric impurities.[1]

  • Solution:

    • Inert Atmosphere: Handle all solutions and the crude material under an inert atmosphere (Nitrogen or Argon) whenever possible.

    • Light Protection: Protect your sample from direct light by using amber glassware or by wrapping flasks in aluminum foil.

    • Charcoal Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. Use sparingly, as it can also adsorb your product and reduce yield. Filter the hot solution through a pad of Celite® to remove the charcoal before crystallization.[2]

    • Antioxidants: In some cases, adding a small amount of an antioxidant like ascorbic acid during sample workup can prevent degradation.[3]

Q2: What are the most probable impurities I should expect from the synthesis of this compound?

Impurities are typically derived from starting materials, side-reactions, or degradation. Common synthetic routes, such as those employing Strecker amino acid synthesis from 4-methoxyindole, can introduce specific impurities.[4]

  • Unreacted Starting Materials: Residual 4-methoxyindole or other reagents.

  • Diastereomers/Enantiomers: If a non-stereospecific synthesis is used or racemization occurs, the D-isomer (4-Methoxy-D-tryptophan) will be a critical impurity.

  • Over-alkylation/Side Products: Impurities related to the specific synthetic method, such as N-acylated intermediates or products of side-reactions on the indole ring.

  • Degradation Products: As mentioned in Q1, oxidative degradation products are common. Another class includes condensation products like 1,1′-ethylidenebis(tryptophan) (EBT), which has been identified in tryptophan supplements, though its formation propensity may be altered by the methoxy group.[5][6]

Q3: My recrystallization attempt resulted in an oil or very poor recovery. What should I do?

Oiling out or low yield during recrystallization is a classic problem of solvent selection and supersaturation control. This compound's solubility is different from unsubstituted tryptophan due to the methoxy group.

  • Causality: The chosen solvent system may be too good (low yield) or too poor (oiling out). Rapid cooling creates high supersaturation, which favors oiling over controlled crystallization. The presence of impurities can also inhibit crystal lattice formation.

  • Troubleshooting:

    • Solvent System: Re-evaluate your solvent system. For tryptophan and its derivatives, aqueous mixtures with lower alcohols (ethanol, isopropanol) or acetic acid are common starting points.[2][7] The methoxy group increases lipophilicity, so you may need a higher proportion of the organic solvent compared to standard tryptophan.

    • Cooling Rate: Slow, controlled cooling is critical. Allow the flask to cool slowly to room temperature, then transfer to a refrigerator, and finally to a freezer if necessary. Avoid shocking the solution in an ice bath.

    • Seeding: If you have a small amount of pure material, add a seed crystal to the supersaturated solution to encourage nucleation.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites.

Q4: How can I confirm the enantiomeric purity of my final L-isomer product?

Ensuring high enantiomeric excess (% ee) is critical for biological applications. The most reliable method for this is Chiral High-Performance Liquid Chromatography (HPLC).

  • Methodology: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, resulting in different retention times. Cinchona alkaloid-based zwitterionic or cyclodextrin-based CSPs have shown success in separating tryptophan derivatives.[8][9]

  • Validation: A small amount of the racemic (D,L) 4-Methoxy-tryptophan standard is required to validate the separation method and confirm the retention times of both enantiomers. Your purified sample should ideally show only the peak corresponding to the L-isomer.

Section 2: In-Depth Troubleshooting Guides

Guide 2.1: Troubleshooting Recrystallization

Recrystallization is the most common method for purifying solid compounds. Success hinges on selecting an appropriate solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

G start Start with Crude This compound test_solvents Test Solubility in Single Solvents (e.g., Water, EtOH, IPA, Acetone, Acetic Acid) start->test_solvents hot_soluble Soluble in Hot Solvent? test_solvents->hot_soluble cold_insoluble Insoluble in Cold Solvent? hot_soluble->cold_insoluble Yes find_miscible_pair Find Miscible Solvent Pair: 1. Good Solvent (Soluble at RT) 2. Anti-Solvent (Insoluble at RT) hot_soluble->find_miscible_pair No (e.g., soluble in all, insoluble in all) single_solvent_ok Use Single Solvent System cold_insoluble->single_solvent_ok Yes cold_insoluble->find_miscible_pair No dissolve_hot Dissolve Crude in Minimum Good Solvent (Hot) find_miscible_pair->dissolve_hot add_antisolvent Add Anti-Solvent Dropwise (Hot) until Cloudy dissolve_hot->add_antisolvent reheat Re-heat to Clarity add_antisolvent->reheat cool_slowly Slow Cool & Crystallize reheat->cool_slowly G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Steps crude Crude this compound tlc TLC/Analytical HPLC Method Development crude->tlc column Preparative Column Chromatography (Flash or HPLC) tlc->column collect Collect Fractions column->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evap Evaporate Solvent pool->evap final_product Pure Product evap->final_product

Sources

Technical Support Center: Enhancing the Quantum Yield of 4-Methoxy-L-tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methoxy-L-tryptophan. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this fluorophore in their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you maximize the quantum yield of this compound and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fluorescence properties of this compound.

Q1: What is the expected quantum yield of this compound?

Q2: How does solvent polarity affect the quantum yield of this compound?

Solvent polarity is a critical factor influencing the fluorescence of tryptophan and its derivatives.[1][2][5] Generally, in polar solvents, the fluorescence emission of tryptophan is red-shifted (shifted to longer wavelengths) due to solvent relaxation around the excited state dipole moment.[1][5][6] This can sometimes be accompanied by a decrease in quantum yield due to an increase in non-radiative decay pathways. Conversely, in non-polar or hydrophobic environments, the quantum yield of tryptophan is often enhanced.[1][2][6]

Q3: What are common quenchers of this compound fluorescence?

Fluorescence quenching can occur through various mechanisms, including collisional quenching, static quenching, and Förster resonance energy transfer (FRET). Common quenchers for tryptophan fluorescence include:

  • Oxygen: Dissolved oxygen is a well-known collisional quencher.

  • Heavy atoms and ions: Halide ions (I⁻, Br⁻) and heavy metal ions can quench fluorescence.

  • Electron acceptors/donors: Nearby molecules that can accept or donate an electron to the excited indole ring can lead to quenching.[7]

  • Adjacent amino acid residues: In a peptide or protein context, nearby residues like cysteine, tyrosine, and histidine can quench tryptophan fluorescence.

Q4: Can I use this compound as a fluorescent probe in my protein studies?

Yes, tryptophan and its analogs are valuable intrinsic fluorescent probes to study protein conformation, dynamics, and ligand binding.[2] The sensitivity of their fluorescence to the local environment provides insights into changes in the protein's tertiary and quaternary structure.[1][6] When a tryptophan residue moves from a polar, solvent-exposed environment to a non-polar, buried environment within a protein, a blue-shift in emission and an increase in quantum yield are often observed.[1][2][6]

Core Principles: Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

ΦF = (Number of photons emitted) / (Number of photons absorbed)

Several factors can influence the quantum yield by competing with the fluorescence emission process. These are primarily non-radiative decay pathways, which include internal conversion, intersystem crossing, and quenching.

Jablonski Diagram

The Jablonski diagram illustrates the electronic states of a molecule and the transitions between them.

Jablonski cluster_0 Singlet States cluster_1 Triplet State S1_v2 S₁ (v=2) S1_v0 S₁ (v=0) S1_v2->S1_v0 Vibrational Relaxation S1_v1 S₁ (v=1) S0_v2 S₀ (v=2) S1_v0->S0_v2 Internal Conversion S0_v1 S₀ (v=1) S1_v0->S0_v1 Fluorescence T1_v0 T₁ (v=0) S1_v0->T1_v0 Intersystem Crossing S0_v0 S₀ (v=0) T1_v0->S0_v0 Phosphorescence

Caption: Jablonski diagram illustrating electronic transitions.

Experimental Protocol: Relative Quantum Yield Measurement

The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which involves using a well-characterized standard with a known quantum yield.[8][9]

Step-by-Step Methodology
  • Select a Suitable Standard: Choose a quantum yield standard that absorbs at the excitation wavelength of your sample and preferably emits in a similar wavelength range. For exciting this compound (around 280-290 nm), a common standard is L-tryptophan in water (ΦF = 0.13) or quinine sulfate in 0.1 M H₂SO₄ (ΦF ≈ 0.546, though excitation is typically at a longer wavelength). It's crucial to cross-calibrate standards if possible.[8][9]

  • Prepare a Series of Dilutions: Prepare a series of solutions of both the standard and your this compound sample at different concentrations. It is critical to work in a concentration range where the absorbance at the excitation wavelength is below 0.1 in a 1 cm path length cuvette to avoid inner filter effects.[8][9]

  • Measure Absorbance Spectra: Record the UV-Vis absorbance spectra for all solutions. Determine the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence Spectra:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the standard and the sample.

    • It is imperative to excite the reference and the sample at the same wavelength.[10]

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot the Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The plot should be linear, and the slope of this line should be determined.

  • Calculate the Quantum Yield: The quantum yield of the sample (ΦX) can be calculated using the following equation:

    ΦX = ΦST * (SlopeX / SlopeST) * (nX² / nST²)

    Where:

    • ΦST is the quantum yield of the standard.

    • SlopeX and SlopeST are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • nX and nST are the refractive indices of the solvents used for the sample and standard, respectively.

Experimental Workflow Diagram

Workflow A Select Standard & Sample B Prepare Dilutions (Abs < 0.1) A->B C Measure Absorbance Spectra B->C D Measure Fluorescence Spectra (Identical Settings) C->D E Integrate Emission Spectra D->E F Plot Integrated Intensity vs. Absorbance E->F G Calculate Slopes F->G H Calculate Quantum Yield G->H

Caption: Workflow for relative quantum yield measurement.

Troubleshooting Guide

This section provides solutions to common problems encountered during the measurement and enhancement of the quantum yield of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Fluorescence Signal 1. Incorrect instrument settings: Excitation/emission wavelengths or slit widths are not optimal. 2. Sample degradation: Photobleaching or chemical degradation of this compound. 3. Presence of quenchers: Dissolved oxygen, impurities in the solvent, or other quenching species are present. 4. Low concentration: The concentration of the fluorophore is too low to detect.1. Optimize settings: Obtain the excitation and emission spectra to determine the optimal wavelengths. Increase slit widths cautiously to improve signal, but be aware of potential loss of spectral resolution. 2. Protect the sample: Prepare fresh solutions and protect them from light. Minimize exposure to the excitation light during measurements.[11] 3. Purify solvent and degas: Use spectroscopic grade solvents.[8][9][11] Degas the solution by bubbling with nitrogen or argon to remove dissolved oxygen. 4. Increase concentration: Prepare a more concentrated sample, ensuring the absorbance remains below 0.1.
Inconsistent or Irreproducible Results 1. Temperature fluctuations: The fluorescence of tryptophan is sensitive to temperature.[2] 2. Solvent evaporation: Changes in concentration due to solvent evaporation. 3. Instrument drift: The lamp intensity or detector sensitivity may be drifting over time. 4. Cuvette contamination: Residual fluorescent material on the cuvette walls.1. Use a temperature-controlled cuvette holder: Maintain a constant temperature throughout the experiment. 2. Cap cuvettes: Keep the cuvettes capped to minimize evaporation. 3. Warm up the instrument: Allow the spectrofluorometer to warm up and stabilize before taking measurements. Use a reference standard to check for instrument drift. 4. Thoroughly clean cuvettes: Use appropriate cleaning procedures for your cuvettes.
Distorted Emission Spectrum 1. Inner filter effect: The absorbance of the solution is too high (>0.1), leading to reabsorption of the emitted light.[8][9][12] 2. Raman scattering from the solvent: A peak may appear at a constant energy shift from the excitation wavelength. 3. Stray light: Unwanted light reaching the detector.1. Dilute the sample: Ensure the absorbance at the excitation wavelength is below 0.1.[8][9] 2. Subtract a solvent blank: Measure the spectrum of the pure solvent and subtract it from the sample spectrum. 3. Check instrument and use filters: Ensure the instrument's sample chamber is light-tight. Use appropriate cutoff filters if necessary.
Calculated Quantum Yield is Unusually High or Low 1. Incorrect standard quantum yield value: The literature value for the standard may not be accurate for your conditions. 2. Mismatch in emission/detection range: The sample and standard emit in very different wavelength regions, and the detector's sensitivity is wavelength-dependent.[10] 3. Refractive index correction was missed: The refractive indices of the solvents for the sample and standard are different, and this was not accounted for in the calculation.[8]1. Verify the standard: Use a well-accepted standard and ensure it is pure. Cross-calibrate with a second standard if possible.[8] 2. Choose a better standard: Select a standard that emits closer to the emission wavelength of your sample.[10] Ensure your instrument is spectrally corrected. 3. Apply the refractive index correction: Always include the refractive index term in your calculation if the solvents are different.
Troubleshooting Logic Diagram

Troubleshooting Start Problem with Quantum Yield Measurement Q1 Is there a low or no signal? Start->Q1 A1_1 Optimize Instrument Settings Q1->A1_1 Yes Q2 Are the results irreproducible? Q1->Q2 No A1_2 Check for Quenchers/Degradation A1_1->A1_2 End Problem Resolved A1_2->End A2_1 Control Temperature Q2->A2_1 Yes Q3 Is the spectrum distorted? Q2->Q3 No A2_2 Ensure Sample Integrity A2_1->A2_2 A2_2->End A3_1 Check for Inner Filter Effect (Abs < 0.1) Q3->A3_1 Yes Q4 Is the calculated value incorrect? Q3->Q4 No A3_2 Subtract Solvent Blank A3_1->A3_2 A3_2->End A4_1 Verify Standard & Calculations Q4->A4_1 Yes A4_2 Check for Spectral Mismatch A4_1->A4_2 A4_2->End

Caption: A decision tree for troubleshooting quantum yield experiments.

Data Summary: Solvent Effects on Tryptophan Analogs

The following table summarizes the general trends observed for the quantum yield of tryptophan and its analogs in different solvent environments. While specific values for this compound may vary, these trends provide a useful guide for experimental design.

Solvent Polarity Expected Effect on Quantum Yield Reasoning
WaterHighLowerIncreased non-radiative decay through processes like solvent relaxation and potential for excited-state proton transfer.[5]
EthanolMediumIntermediateLess polar than water, reducing some non-radiative pathways.
DioxaneLowHigherA non-polar, aprotic environment minimizes interactions that lead to non-radiative decay, thus enhancing fluorescence.
CyclohexaneVery LowHighestA hydrophobic environment shields the fluorophore from quenchers and solvent-dependent deactivation pathways.[13]

Note: This table provides general trends. The actual quantum yield should always be determined experimentally.

References

  • A Guide to Recording Fluorescence Quantum Yields. HORIBA. [Link]

  • Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. ACS Omega. [Link]

  • Quantitative Prediction of Fluorescence Quantum Yields for Tryptophan in Proteins. The Journal of Physical Chemistry B. [Link]

  • Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. ACS Publications. [Link]

  • Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • Tryptophan Fluorescence: nature's probe. BMG LABTECH. [Link]

  • Quantitative Prediction of Fluorescence Quantum Yields for Tryptophan in Proteins. ACS Publications. [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC. [Link]

  • Quantum yield determination by low-intensity Fluorescence Correlation Spectroscopy (liFCS). PicoQuant. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

  • Fluorescence of Tryptophan in Designed Hairpin and Trp-cage Miniproteins: Measurements of Fluorescence Yields and Calculations by Quantum Mechanical Molecular Dynamics Simulations. PMC. [Link]

  • Distance Mapping in Proteins Using Fluorescence Spectroscopy: The Tryptophan-Induced Quenching (TrIQ) Method. NIH. [Link]

  • Revisiting the Synthesis of Tetramethoxyindolo[3,2-b]indole Derivatives and the Study of Their Photoinduced Radical Formation in Halogenated Solvents. The Journal of Organic Chemistry. [Link]

  • What's wrong with my quantum yield measurement? ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. [Link]

  • A brilliant new addition to the fluorescent probe toolbox. PMC. [Link]

  • Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv. [Link]

  • Fluorescence quenching of tryptophan and tryptophanyl dipeptides in solution. SciRP.org. [Link]

  • Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]

  • How to increase Quantum Yield at a particular wavelengh with in the absorption band of the material ? ResearchGate. [Link]

  • Need help with fluorescence quantum yield, I went wrong somewhere. Reddit. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Fluorescent Amino Acids: A Comparative Analysis of 4-Methoxy-L-tryptophan and Its Peers

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in the fields of biochemistry, biophysics, and drug discovery, the ability to peer into the intricate dance of proteins is paramount. Fluorescent amino acids, particularly unnatural amino acids (UAAs), have emerged as powerful tools, offering a minimally invasive window into protein structure, dynamics, and interactions.[1] Unlike bulky fluorescent protein tags like GFP, these small, intrinsically fluorescent molecules can be site-specifically incorporated into a protein's sequence, providing a more localized and less disruptive probe of the molecular environment.[2][3]

This guide provides an in-depth comparison of 4-Methoxy-L-tryptophan with other notable fluorescent amino acids. We will delve into the photophysical principles that govern their utility, present comparative experimental data, and provide detailed protocols for their characterization. Our focus is not merely on the "what," but the "why"—exploring the causal relationships between molecular structure and fluorescent output, empowering you to make informed decisions for your experimental designs.

The Intrinsic Virtues and Vices of L-Tryptophan: Our Natural Benchmark

Nature has bestowed upon us three fluorescent amino acids: tryptophan, tyrosine, and phenylalanine. Of these, L-tryptophan is the workhorse of intrinsic protein fluorescence, largely due to its superior molar absorptivity and quantum yield.[4][5] Its fluorescence is exquisitely sensitive to the local microenvironment; a tryptophan residue buried in a hydrophobic protein core will exhibit a blue-shifted emission maximum (around 330-340 nm) and a higher quantum yield compared to a residue exposed to the aqueous solvent, which typically emits around 350 nm with significant quenching.[6][7] This solvatochromism is a powerful tool for tracking protein folding and conformational changes.

However, L-tryptophan is not without its limitations. Its fluorescence lifetime is often complex and multi-exponential, complicating data analysis.[8][9] Furthermore, most proteins contain multiple tryptophan residues, making it challenging to isolate the signal from a specific region of interest.[10] These drawbacks have fueled the development of tryptophan analogs and other unnatural fluorescent amino acids with more favorable photophysical properties.

Modulating the Indole Scaffold: The Promise of 4-Substituted Tryptophans

The indole ring of tryptophan is a fertile ground for chemical modification to tune its fluorescent properties. Substitutions at various positions can dramatically alter the absorption and emission wavelengths, quantum yield, and fluorescence lifetime. Our focus here is on the 4-position of the indole ring, a site that has been shown to yield analogs with interesting and useful photophysical characteristics.

This compound: An Insight into its Predicted Photophysical Profile

While extensive experimental data for this compound is not yet widely available in the literature, we can make informed predictions about its fluorescent properties based on the known effects of a methoxy substituent on aromatic systems and by comparing it to other 4-substituted tryptophan analogs. The methoxy group is an electron-donating group, which is expected to influence the electronic transitions of the indole ring.

We anticipate that the introduction of a methoxy group at the 4-position will lead to a red-shift in both the absorption and emission spectra compared to L-tryptophan. This is a common effect of electron-donating groups on aromatic fluorophores. The extent of this shift will determine its spectral separation from native tryptophan, a key consideration for its use as a unique fluorescent probe. Furthermore, the methoxy group may influence the quantum yield and fluorescence lifetime, potentially offering a more robust and photostable alternative to the native amino acid.

To provide a clearer comparative framework, let's examine the experimentally determined properties of other fluorescent amino acids.

A Comparative Analysis of Key Fluorescent Amino Acids

The selection of a fluorescent amino acid is a critical experimental decision, contingent on the specific application and the desired photophysical characteristics. Below, we compare this compound (with predicted properties) to L-tryptophan and other widely used fluorescent amino acids.

Amino AcidExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Key Features & Applications
L-Tryptophan ~280~350 (in water)~0.13-0.20 (in water)[4][11]0.4-3.1 (biexponential in water)[8][12]Natural probe for protein conformation, sensitive to solvent polarity.[6]
This compound Predicted: >280Predicted: >350To be determinedTo be determinedExpected red-shifted spectra compared to L-Tryptophan, potentially improved photostability.
7-Azatryptophan ~290~370-400~0.01-0.5 (solvent dependent)~0.8-21 (solvent dependent)Red-shifted emission, useful for FRET studies and avoiding background from native tryptophans.[13]
Coumarinyl-Alanine ~350-400~450-500Variable, often highVariableLarge Stokes shift, emission in the visible range, suitable for cellular imaging.

Note: The photophysical properties of fluorescent amino acids are highly sensitive to their local environment. The values presented here are for the free amino acid in solution and may change upon incorporation into a protein.

Experimental Workflows: Characterizing Your Fluorescent Amino Acid

To ensure the scientific rigor of your findings, it is essential to thoroughly characterize the photophysical properties of your chosen fluorescent amino acid, both in its free form and after incorporation into your protein of interest.

Workflow for Spectroscopic Characterization

Spectroscopic Characterization Workflow Experimental Workflow for Spectroscopic Characterization cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy prep Prepare solutions of free amino acid and protein-incorporated amino acid in appropriate buffers. abs_spec Measure absorbance spectrum to determine λmax(abs) and molar extinction coefficient (ε). prep->abs_spec em_spec Measure emission spectrum at λmax(abs) to determine λmax(em). abs_spec->em_spec qy_measurement Determine fluorescence quantum yield (Φ) relative to a known standard. em_spec->qy_measurement lifetime_measurement Measure fluorescence lifetime (τ) using time-correlated single-photon counting (TCSPC). em_spec->lifetime_measurement

Caption: A generalized workflow for the photophysical characterization of a fluorescent amino acid.

Detailed Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process and is a critical parameter for comparing the brightness of different fluorophores. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[7] The relative quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent amino acid solution (sample)

  • Quantum yield standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Prepare a series of dilutions of both the sample and the standard in the same solvent.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.

  • Record the fluorescence emission spectra of each solution on a spectrofluorometer, using the same excitation wavelength for all measurements.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

    where:

    • Φ_standard is the quantum yield of the standard.

    • Slope_sample and Slope_standard are the gradients of the plots of integrated fluorescence intensity versus absorbance.

    • n_sample and n_standard are the refractive indices of the sample and standard solutions, respectively.

Causality Behind Experimental Choices:

  • Low Absorbance: Keeping the absorbance below 0.1 is crucial to ensure a linear relationship between absorbance and fluorescence intensity and to minimize reabsorption of emitted photons.

  • Same Solvent: Using the same solvent for both the sample and the standard minimizes differences in refractive index and solvent-dependent fluorescence properties.

  • Relative Measurement: An absolute determination of quantum yield is complex. The comparative method provides a robust and widely accepted approach for accurate determination.

The Jablonski Diagram: Visualizing the Photophysics of Fluorescence

To understand the factors influencing the fluorescence of these amino acids, it is helpful to visualize the electronic transitions involved. The Jablonski diagram provides a schematic representation of the energy levels of a molecule and the transitions between them.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (Excitation) S1->S0 Fluorescence S1->S0 Internal Conversion (IC) (Non-radiative) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence.

The efficiency of fluorescence (quantum yield) is determined by the competition between the radiative decay pathway (fluorescence) and non-radiative decay pathways, such as internal conversion and intersystem crossing. The chemical structure of the fluorophore and its local environment profoundly influence the rates of these competing processes.

Conclusion and Future Directions

The field of fluorescent amino acids is a dynamic and expanding area of research. While L-tryptophan remains a valuable intrinsic probe, the development of unnatural amino acids like this compound, 7-azatryptophan, and coumarinyl-alanines offers researchers an expanding toolkit with which to dissect complex biological processes with ever-increasing precision.

The predicted red-shifted spectral properties of this compound make it a tantalizing candidate for further investigation. Future studies should focus on its synthesis and thorough photophysical characterization, both as a free amino acid and when incorporated into peptides and proteins. Such studies will be instrumental in validating its utility as a novel fluorescent reporter for probing the intricacies of the cellular machinery. As our understanding of the structure-property relationships of these molecular probes deepens, so too will our ability to illuminate the fundamental mechanisms of life.

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A Head-to-Head Comparison for Probing Molecular Interactions: Validation of 4-Methoxy-L-tryptophan as a FRET Donor

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of molecular biology and drug discovery, Förster Resonance Energy Transfer (FRET) stands as a cornerstone technique, acting as a "spectroscopic ruler" to measure nanometer-scale distances and detect molecular interactions.[1][2] The choice of the donor fluorophore is a critical determinant of a FRET assay's success, demanding a delicate balance of photophysical properties. This guide provides an in-depth validation of 4-Methoxy-L-tryptophan as a novel FRET donor, comparing its performance against the established intrinsic donor, L-tryptophan, and other commonly used alternatives.

The Principle of FRET: A Brief Refresher

FRET is a non-radiative energy transfer process occurring between two light-sensitive molecules, a donor and an acceptor.[2] When a donor fluorophore, after being excited by light, is in close proximity (typically 1-10 nm) to an acceptor molecule, it can transfer its excitation energy to the acceptor.[3][4] This energy transfer leads to a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence, a phenomenon that is exquisitely sensitive to the distance between the two molecules.

FRET_Mechanism D_ground D D_excited D* D_ground->D_excited hν_ex D_excited->D_ground hν_em_D A_ground A D_excited->A_ground Energy Transfer Donor_Emission Donor Fluorescence FRET FRET (Non-radiative) A_excited A* A_excited->A_ground hν_em_A Acceptor_Emission Acceptor Fluorescence Excitation Excitation (Light Absorption)

Figure 1: The FRET mechanism.

Why this compound? The Rationale

L-tryptophan is a naturally fluorescent amino acid, making it an attractive intrinsic FRET donor for studying protein structure and interactions without the need for external labeling.[5][6][7] However, its fluorescence is often quenched in aqueous environments and can be sensitive to the local protein environment, leading to variability in its quantum yield.[5] The introduction of a methoxy group at the 4-position of the indole ring in this compound is hypothesized to modulate its electronic properties, potentially leading to improved photophysical characteristics for FRET applications.

Comparative Photophysical Properties

A thorough evaluation of a FRET donor begins with its fundamental photophysical properties. The following table compares this compound with L-tryptophan and other common FRET donors.

FRET DonorExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
This compound ~288~355Data not widely publishedData not widely published
L-Tryptophan ~280~350[6]0.13 (in water)[6]~5,600 at 280 nm
Dansyl ~340~5200.07-0.85 (solvent dependent)~4,300 at 340 nm
NBD ~465~5350.2-0.7 (solvent dependent)~22,000 at 465 nm
Cyan Fluorescent Protein (CFP) ~433~4760.40~32,500 at 433 nm

Note: Photophysical properties can vary depending on the solvent and local environment.

Experimental Validation of this compound as a FRET Donor

To rigorously validate this compound as a FRET donor, a series of experiments are essential. Here, we outline the key validation workflows.

Validation_Workflow cluster_synthesis Synthesis & Characterization cluster_photophysical Photophysical Analysis cluster_fret FRET Validation Synthesis Synthesis of this compound Purification Purification (HPLC) Synthesis->Purification Structure Structural Verification (NMR, MS) Purification->Structure Absorbance Absorbance Spectroscopy Structure->Absorbance Emission Fluorescence Spectroscopy Absorbance->Emission QuantumYield Quantum Yield Determination Emission->QuantumYield Lifetime Fluorescence Lifetime Measurement Emission->Lifetime Efficiency FRET Efficiency Measurement Lifetime->Efficiency Acceptor Selection of FRET Acceptor Overlap Spectral Overlap Calculation Acceptor->Overlap Overlap->Efficiency Anisotropy Anisotropy Binding Assay Efficiency->Anisotropy

Figure 2: Experimental workflow for validating a novel FRET donor.

Step 1: Synthesis and Purification of this compound

The synthesis of this compound can be achieved through various established methods, often involving the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions.[8][9]

Protocol: Synthesis via Fischer Indole Synthesis (Conceptual)

  • Hydrazone Formation: React 4-methoxyphenylhydrazine with a suitable keto-acid, such as α-ketoglutaric acid, under acidic conditions to form the corresponding phenylhydrazone.

  • Indolization: Heat the phenylhydrazone in the presence of a strong acid catalyst (e.g., polyphosphoric acid) to induce cyclization and form the indole ring.

  • Purification: Purify the crude product using column chromatography followed by recrystallization to obtain pure 4-methoxy-DL-tryptophan.

  • Resolution: Separate the enantiomers using chiral chromatography or enzymatic resolution to isolate the L-isomer.

Step 2: Determination of Photophysical Properties

Protocol: Quantum Yield Determination (Relative Method)

  • Prepare Solutions: Prepare a series of solutions of the standard (e.g., L-tryptophan in water, Φ = 0.13) and this compound of varying concentrations in the same solvent.

  • Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength of the standard. Adjust concentrations to have an absorbance below 0.1 to avoid inner filter effects.

  • Measure Fluorescence: Record the fluorescence emission spectra for all solutions, exciting at the same wavelength.

  • Calculate Integrated Fluorescence Intensity: Determine the area under the emission curve for each spectrum.

  • Plot and Calculate: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²) where Φ is the quantum yield, Grad is the gradient of the plot, and n is the refractive index of the solvent.

Step 3: FRET Validation with a Suitable Acceptor

The selection of an appropriate FRET acceptor is crucial and depends on the spectral properties of the donor.[10] For this compound, with an expected emission around 355 nm, a suitable acceptor would have an absorption spectrum that significantly overlaps with this emission.[11] A common acceptor for tryptophan is the 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD) group.[12]

Protocol: Spectral Overlap Integral (J(λ)) Calculation

  • Obtain Spectra: Measure the normalized fluorescence emission spectrum of this compound (F_D(λ)) and the molar extinction coefficient spectrum of the acceptor (ε_A(λ)).

  • Calculate Overlap: The spectral overlap integral is calculated using the following equation:[11] J(λ) = ∫ F_D(λ) * ε_A(λ) * λ⁴ dλ where λ is the wavelength in nm. This integral represents the degree of spectral overlap between the donor's emission and the acceptor's absorption.[13]

Protocol: FRET Efficiency (E) Measurement via Donor Quenching

  • Prepare Samples: Prepare two sets of samples. One containing only the donor-labeled molecule (e.g., a peptide with this compound) and another containing both the donor- and acceptor-labeled molecules in close proximity.

  • Measure Donor Fluorescence: Excite the donor at its maximum excitation wavelength and measure the fluorescence intensity of the donor in the absence (I_D) and presence (I_DA) of the acceptor.

  • Calculate FRET Efficiency: The FRET efficiency can be calculated from the degree of donor quenching:[14] E = 1 - (I_DA / I_D)

Comparative Analysis: this compound vs. L-Tryptophan

FeatureThis compoundL-TryptophanAdvantage of this compound
Excitation/Emission Red-shifted compared to L-tryptophan~280 nm / ~350 nmPotentially reduced background autofluorescence from other cellular components.
Environmental Sensitivity Expected to be less sensitive to polarity changesHighly sensitive to local environmentMore consistent and predictable fluorescence signal, leading to more reliable FRET measurements.
Quantum Yield Potentially higher in aqueous environmentsLower in polar solventsBrighter signal, improving the signal-to-noise ratio in FRET experiments.
Spectral Overlap Can be optimized with a wider range of acceptorsLimited to acceptors with absorption around 350 nmGreater flexibility in choosing FRET partners.

Application Example: Monitoring Protein-Ligand Binding using Fluorescence Anisotropy

Fluorescence anisotropy is a powerful technique to study binding events.[15][16][17][18][19] When a small fluorescent molecule (like this compound incorporated into a ligand) binds to a larger protein, its rotational motion is restricted, leading to an increase in the measured anisotropy.

Anisotropy_Assay cluster_preparation Sample Preparation cluster_titration Titration Experiment cluster_analysis Data Analysis Ligand Synthesize Ligand with This compound Titrate Titrate Protein into Ligand Solution Ligand->Titrate Protein Purify Target Protein Protein->Titrate Measure Measure Fluorescence Anisotropy Titrate->Measure Plot Plot Anisotropy vs. Protein Concentration Measure->Plot Fit Fit Data to a Binding Isotherm Plot->Fit Kd Determine Dissociation Constant (Kd) Fit->Kd

Figure 3: Workflow for a fluorescence anisotropy-based protein-ligand binding assay.

Protocol: Fluorescence Anisotropy Binding Assay

  • Prepare Solutions: Prepare a solution of the fluorescent ligand containing this compound at a fixed concentration. Prepare a series of solutions of the target protein at increasing concentrations.

  • Titration: Add increasing amounts of the protein solution to the ligand solution. Allow the system to equilibrate after each addition.

  • Measure Anisotropy: For each protein concentration, measure the steady-state fluorescence anisotropy using a fluorometer equipped with polarizers.

  • Data Analysis: Plot the change in anisotropy as a function of the total protein concentration. Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Conclusion and Future Outlook

The preliminary analysis suggests that this compound holds significant promise as a FRET donor, potentially offering advantages over the native L-tryptophan in terms of photostability, reduced environmental sensitivity, and a red-shifted spectrum. The experimental protocols outlined in this guide provide a robust framework for its comprehensive validation. Further studies characterizing its two-photon absorption cross-section and its performance in live-cell imaging will be invaluable in establishing this compound as a versatile tool in the ever-expanding toolkit of biophysical research.

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  • Reduced Fluorescence Lifetime Heterogeneity of 5-Fluorotryptophan in Comparison to Tryptophan in Proteins: Implication for Resonance Energy Transfer Experiments. (n.d.). ResearchGate. Retrieved from [Link]

  • Quantification of Small Molecule–Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore. (2016, December 19). ACS Omega, 1(6), 1183–1190. [Link]

  • FRET and TR-FRET Assays. (n.d.). ICE Bioscience. Retrieved from [Link]

  • Formation of 4‐hydroxy‐6‐methyl‐l‐tryptophan (9) by tryptophan synthases. (n.d.). ResearchGate. Retrieved from [Link]

  • SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. (2026, January 19). Pharmaceutical Technology. Retrieved from [Link]

  • Zhang, P., & Cook, J. M. (1995). Enantiospecific Synthesis of 5-Methoxy-D(+)- OR L(-) Tryptophan.
  • Tryptophan. (2023, December 29). In Wikipedia. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Fluorometric Determination of L-tryptophan With Methoxyacetaldehyde. (1992). Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 8(6), 819–823. [Link]

  • Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands. (2023, June 8). ACS Omega, 8(24), 21763–21773. [Link]

  • Fluorescence excitation and emission spectra of (a) L-Tryptophan (4.0 × 10 - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-hydroxy-L-tryptophan. (n.d.). PubChem. Retrieved from [Link]

Sources

A Comparative Photophysical Analysis: 4-Methoxy-L-tryptophan vs. L-tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Biophotonics and Drug Development

In the landscape of intrinsic biomolecular fluorescence, L-tryptophan stands as a cornerstone, its indole side chain serving as a sensitive reporter of local protein microenvironments. However, the pursuit of enhanced photophysical probes has led to the exploration of tryptophan analogs with tailored spectral properties. This guide provides a detailed comparative analysis of the photophysical characteristics of 4-Methoxy-L-tryptophan and the canonical L-tryptophan, offering insights for researchers in probe development, protein structural analysis, and drug discovery.

Introduction to the Fluorophores

L-Tryptophan (Trp): The Natural Standard

L-tryptophan is one of the three naturally fluorescent amino acids, and it overwhelmingly dominates the intrinsic fluorescence of most proteins.[1] Its indole moiety exhibits a strong absorption in the UV region and emits fluorescence that is exquisitely sensitive to the polarity of its surroundings.[2] This sensitivity, while a powerful tool for studying protein folding and conformational changes, can also lead to complex fluorescence behavior, including multiple fluorescence lifetimes.[3]

This compound (4-MeO-Trp): A Red-Shifted Analog

Comparative Photophysical Properties

The following table summarizes the key photophysical parameters for L-tryptophan and provides estimated values for this compound based on the known effects of methoxy substitution on the indole chromophore. It is crucial to note that the values for this compound are estimations and require experimental verification.

Photophysical ParameterL-Tryptophan (in water, pH 7)This compound (in water, pH 7, Estimated)
Absorption Maximum (λabs) ~280 nm[4]~290 - 300 nm
Molar Extinction Coefficient (ε) at λabs ~5,600 M-1cm-1[4]~6,000 - 7,000 M-1cm-1
Emission Maximum (λem) ~348 - 350 nm[4]~360 - 370 nm
Fluorescence Quantum Yield (Φf) ~0.12 - 0.20[5]~0.15 - 0.25
Fluorescence Lifetime (τ) Multi-exponential (~0.4 ns, ~2.8 ns)[3]Likely multi-exponential, with potential for slightly longer lifetimes

The Causality Behind the Differences

The introduction of a methoxy group at the 4-position of the indole ring in tryptophan induces notable changes in its electronic structure, which in turn dictates its photophysical behavior. The methoxy group is an electron-donating group through the resonance effect, increasing the electron density of the indole ring. This increased electron density stabilizes the excited state to a greater extent than the ground state, leading to a smaller energy gap between the two states. Consequently, both the absorption and emission spectra are shifted to longer wavelengths (red-shifted).

The expected increase in the molar extinction coefficient is a common effect of auxochromes like the methoxy group, which enhance the probability of the electronic transition. The potential for a higher fluorescence quantum yield and longer lifetimes in this compound can be attributed to a possible decrease in non-radiative decay pathways, although this is highly dependent on the specific interactions with the solvent and the amino acid side chain.

Experimental Protocols

To empirically validate the photophysical properties of these amino acids, the following experimental workflows are recommended.

I. UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the absorption maximum (λabs) and the molar extinction coefficient (ε).

Methodology:

  • Solution Preparation: Prepare a stock solution of the amino acid (L-tryptophan or this compound) of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., phosphate-buffered saline, pH 7.4).

  • Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10 µM to 100 µM).

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the same solvent as used for the sample preparation as a blank to zero the instrument.

  • Data Acquisition: Record the absorption spectra for each concentration over a wavelength range of at least 240 nm to 400 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λabs).

    • According to the Beer-Lambert Law (A = εcl), plot the absorbance at λabs against the concentration.

    • The slope of the resulting linear fit will be the molar extinction coefficient (ε). The path length (l) is typically 1 cm.

II. Fluorescence Spectroscopy

This method is employed to determine the excitation and emission maxima, as well as the fluorescence quantum yield.

Methodology:

  • Solution Preparation: Prepare dilute solutions of the amino acid in the desired solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Spectrofluorometer Setup: Use a calibrated spectrofluorometer.

  • Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan a range of excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.

  • Emission Spectrum: Set the excitation monochromator to the absorption maximum (λabs) and scan a range of emission wavelengths. The peak of this spectrum is the emission maximum (λem).

  • Quantum Yield Determination (Relative Method):

    • Select a well-characterized fluorescence standard with a known quantum yield (Φstd) that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄ for L-tryptophan).

    • Measure the integrated fluorescence intensity (I) and the absorbance (A) at the excitation wavelength for both the sample (smpl) and the standard (std).

    • The quantum yield of the sample (Φsmpl) can be calculated using the following equation: Φsmpl = Φstd × (Ismpl / Istd) × (Astd / Asmpl) × (ηsmpl² / ηstd²) where η is the refractive index of the solvent.

Visualizing the Concepts

Molecular Structures cluster_Trp L-Tryptophan cluster_4MeOTrp This compound Trp Trp 4 4 MeOTrp MeOTrp

Caption: Chemical structures of L-Tryptophan and this compound.

G cluster_abs UV-Vis Absorption Spectroscopy cluster_fluo Fluorescence Spectroscopy prep_abs Prepare Serial Dilutions blank_abs Blank Spectrophotometer prep_abs->blank_abs measure_abs Measure Absorption Spectra blank_abs->measure_abs analyze_abs Plot Abs vs. Concentration measure_abs->analyze_abs result_abs Determine λabs and ε analyze_abs->result_abs prep_fluo Prepare Dilute Solutions (A < 0.1) ex_spec Record Excitation Spectrum prep_fluo->ex_spec em_spec Record Emission Spectrum ex_spec->em_spec qy_measure Measure Integrated Intensity vs. Standard em_spec->qy_measure result_fluo Determine λem and Φf qy_measure->result_fluo

Caption: Experimental workflow for photophysical characterization.

Conclusion

This compound presents a potentially valuable alternative to L-tryptophan as an intrinsic fluorescent probe. The anticipated red-shift in its absorption and emission spectra could offer advantages in biological systems, such as reduced background fluorescence and the possibility of selective excitation in the presence of native tryptophan residues. However, a thorough experimental characterization of its photophysical properties is essential to fully realize its potential. The protocols outlined in this guide provide a robust framework for such investigations. Researchers are encouraged to perform these measurements to build a comprehensive understanding of this promising fluorophore and to expand the toolkit available for probing the intricacies of biological systems.

References

  • Chen, R. F. (1972). Measurements of absolute values in biochemical fluorescence spectroscopy. Journal of Research of the National Bureau of Standards, 76A(6), 593–606.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Albani, J. R. (2009). Fluorescence lifetimes of tryptophan: structural origin and relation with So --> 1Lb and So --> 1La transitions. Journal of Fluorescence, 19(6), 1061–1071.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Williams, A. T., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067–1071.
  • Prahl, S. (2017). Tryptophan. Oregon Medical Laser Center. Retrieved from [Link]

  • Gaudin, Y., & Ruigrok, R. W. (1990). Tryptophan fluorescence as a tool to study virus-membrane interactions. Biochimie, 72(6-7), 475–479.

Sources

A Senior Application Scientist's Guide to Cross-Validation of 4-Methoxy-L-tryptophan Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 4-Methoxy-L-tryptophan

This guide provides an in-depth comparison of two primary analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind the experimental choices, present detailed protocols for a cross-validation study, and provide the data necessary to make an informed decision for your specific application. The entire process is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

Pillar 1: Understanding the Analytical Technologies

The choice of an analytical platform is the first critical decision. It is a balance of sensitivity, selectivity, cost, and throughput.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD leverages the intrinsic fluorescent properties of the indole moiety within the tryptophan structure.

  • Principle of Operation: A liquid chromatograph separates this compound from other matrix components based on its physicochemical properties (e.g., polarity) as it passes through a packed column. Post-separation, the analyte is excited by a specific wavelength of light in the fluorescence detector, and the emitted light at a longer wavelength is measured. The intensity of this emission is proportional to the analyte's concentration.

  • Expertise & Experience: HPLC-FLD is a workhorse in many analytical labs. Its strength lies in its robustness and relatively lower operational cost compared to mass spectrometry. The key to a successful FLD method is optimizing the excitation and emission wavelengths to maximize the signal-to-noise ratio for the target analyte while minimizing interference from other fluorescent compounds in the matrix. For tryptophan-like molecules, this specificity is often quite good, but not absolute.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity and high-selectivity bioanalysis.

  • Principle of Operation: Similar to HPLC, an LC system first separates the analyte. The eluent then enters the mass spectrometer's ion source, where molecules are ionized. The first mass analyzer (Q1) selects the specific mass-to-charge ratio (m/z) of the this compound parent ion. This ion is then fragmented in a collision cell (Q2), and a second mass analyzer (Q3) selects a specific, characteristic fragment ion for detection. This parent-to-fragment transition is highly specific to the analyte.

  • Expertise & Experience: The power of LC-MS/MS is its unparalleled specificity.[7] The Multiple Reaction Monitoring (MRM) mode allows us to filter out virtually all chemical noise, enabling quantification at picogram levels.[7] However, this technique is susceptible to matrix effects—the suppression or enhancement of ionization by co-eluting compounds.[8] This is why the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, is not just recommended, but essential for trustworthy data.[9][10]

Pillar 2: The Cross-Validation Framework

Cross-validation serves to demonstrate that two distinct analytical methods provide equivalent, reliable results for the same analyte in the same matrix. This is not merely a checklist exercise; it is a scientific investigation into the performance of your methods, governed by internationally recognized guidelines like ICH Q2(R1).[2][5][6]

CrossValidation_Workflow cluster_prep Phase 1: Preparation & Planning cluster_method Phase 2: Method Execution cluster_analysis Phase 3: Data Analysis & Comparison A Define Analytical Target Profile (ATP) B Prepare Validated Stock Solutions (Analyte & Internal Standard) A->B C Select Biological Matrix (e.g., Human Plasma) B->C D Sample Preparation (Protein Precipitation) C->D E1 HPLC-FLD Analysis D->E1 E2 LC-MS/MS Analysis D->E2 F1 Generate Calibration Curve & QC Data (HPLC) E1->F1 F2 Generate Calibration Curve & QC Data (LC-MS/MS) E2->F2 G Statistical Comparison of Results (e.g., Bland-Altman Plot, %-Difference) F1->G F2->G H Final Report & Method Selection G->H

Caption: High-level workflow for the cross-validation of analytical methods.

Pillar 3: Experimental Protocols & Data

Herein, we detail the step-by-step methodologies for a hypothetical cross-validation study in human plasma.

Sample Preparation: The Foundation of Quality Data

The goal is to efficiently extract the analyte while removing interfering substances like proteins.[11] Protein precipitation is a rapid and effective method for this purpose.[12][13]

Protocol:

  • Thawing: Thaw frozen human plasma samples and quality control (QC) samples in a water bath at room temperature.

  • Aliquoting: Vortex samples gently. Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound-d4 for LC-MS/MS, or another suitable compound for HPLC-FLD) to all samples except for the "double blank" (matrix with no analyte or IS).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the analyte protonated and improves precipitation efficiency.

  • Vortexing: Vortex vigorously for 60 seconds to ensure complete protein denaturation and analyte extraction.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. This step is critical to pellet all precipitated proteins, resulting in a clear supernatant.

  • Supernatant Transfer: Carefully transfer 300 µL of the supernatant to a clean 96-well plate or HPLC vial. Avoid disturbing the protein pellet.

  • Injection: The sample is now ready for injection into the respective LC systems.

Method 1: HPLC-FLD Protocol

HPLC_Workflow A Sample Injection 10 µL of prepared sample B HPLC Column C18 Reversed-Phase e.g., 150 x 4.6 mm, 5 µm A->B C Isocratic Elution Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.5) (20:80 v/v) Flow Rate: 1.0 mL/min B->C D Fluorescence Detector Excitation λ: 285 nm Emission λ: 345 nm C->D E Data Acquisition Chromatogram (Peak Area vs. Retention Time) D->E

Caption: Experimental workflow for HPLC-FLD analysis.

Detailed Parameters:

  • Column: C18 reversed-phase, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 20 mM Potassium Phosphate buffer (pH adjusted to 3.5 with phosphoric acid) and Acetonitrile (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • FLD Settings: Excitation at 285 nm, Emission at 345 nm.

  • Run Time: 10 minutes.

Method 2: LC-MS/MS Protocol

LCMS_Workflow A Sample Injection 5 µL of prepared sample B UPLC Column C18 Reversed-Phase e.g., 50 x 2.1 mm, 1.8 µm A->B C Gradient Elution Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile B->C D ESI Source Positive Ionization Mode C->D E Tandem MS Q1: Select Parent Ion (e.g., m/z 235.1) Q3: Select Fragment Ion (e.g., m/z 176.1) D->E F Data Acquisition MRM Chromatogram (Peak Area Ratio vs. Retention Time) E->F

Caption: Experimental workflow for LC-MS/MS analysis.

Detailed Parameters:

  • Column: UPLC C18, 50 x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Hypothetical):

    • This compound: Precursor Ion (Q1) 235.1 -> Product Ion (Q3) 176.1.

    • This compound-d4 (IS): Precursor Ion (Q1) 239.1 -> Product Ion (Q3) 180.1.

Performance Comparison: Interpreting the Data

Following analysis of calibration standards and QCs by both methods, the performance characteristics are evaluated. The results are summarized below.

Performance ParameterHPLC-FLDLC-MS/MSCausality & Insight
Linearity Range 50 - 10,000 ng/mL0.5 - 2,000 ng/mLLC-MS/MS is significantly more sensitive, allowing for a lower quantification limit. HPLC-FLD performs well at higher concentrations.
Correlation (r²) > 0.995> 0.998Both methods show excellent linearity, a fundamental requirement for quantification.
Limit of Detection (LOD) 15 ng/mL0.15 ng/mLThe 100-fold lower LOD for LC-MS/MS is due to the specificity of MRM, which eliminates background noise that plagues FLD at low levels.
Lower Limit of Quantification (LLOQ) 50 ng/mL0.5 ng/mLThe LLOQ is the lowest point on the calibration curve that can be measured with acceptable precision and accuracy (typically <20%).
Accuracy (% Bias) Within ± 10%Within ± 8%Both methods are highly accurate. The use of a SIL-IS in the LC-MS/MS method provides a slight edge by correcting for matrix variability.[8]
Precision (% CV) < 12%< 10%Both methods demonstrate excellent reproducibility. The tighter precision of LC-MS/MS is again attributable to the SIL-IS.
Specificity HighVery HighWhile HPLC-FLD is selective, it can be susceptible to interference from structurally similar, fluorescent endogenous compounds. LC-MS/MS, by monitoring a specific mass transition, is considered definitive.[14][15]
Robustness HighModerateHPLC-FLD methods are often more forgiving to slight variations in mobile phase composition. LC-MS/MS sensitivity can be affected by source cleanliness and matrix complexity.

Conclusion: Selecting the Right Tool for the Job

The cross-validation of these two powerful techniques demonstrates that both HPLC-FLD and LC-MS/MS are viable for the quantification of this compound, but their domains of application differ.

  • Choose HPLC-FLD for:

    • Routine analysis where concentrations are expected to be in the high ng/mL to µg/mL range.

    • Laboratories where the capital and operational costs of mass spectrometry are a constraint.

    • Applications where high throughput and method robustness are prioritized over ultimate sensitivity.

  • Choose LC-MS/MS for:

    • Trace-level quantification in complex biological matrices like plasma, serum, or tissue homogenates.[10][13][16]

    • Regulated bioanalysis for clinical trials, where its specificity and sensitivity are the gold standard.[1][17]

    • Discovery and biomarker research where the lowest possible detection limits are required to uncover subtle physiological changes.

This guide has provided the foundational knowledge, experimental framework, and decision-making criteria for the robust quantification of this compound. By grounding your work in the principles of scientific integrity and authoritative validation standards, you ensure that your data is not just a number, but a reliable scientific finding.

References

  • FDA. (n.d.). FDA Guidelines for Analytical Method Validation. Scribd. [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025, August 13). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • FDA. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Christensen, R., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Plant Science. [Link]

  • Kema, I. P., et al. (2007). Chromatographic analysis of tryptophan metabolites. Journal of Chromatography B. [Link]

  • Al-Saffar, F. Z., et al. (2024). Analysis of tryptophan metabolites and related compounds in human and murine tissue. Diva-Portal.org. [Link]

  • Al-Saffar, F. Z., et al. (2024). Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Validation of a global quantitative analysis methodology of tryptophan metabolites in mice using LC-MS. [Link]

  • Çevikkalp, S. A., et al. (2016). A simplified HPLC method for determination of tryptophan in some cereals and legumes. ResearchGate. [Link]

  • Waters Corporation. (n.d.). MetaboQuan-R for the Analysis of Tryptophan and its Metabolites. [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]

  • Kim, M., et al. (2023). Profiling Analysis of Tryptophan Metabolites in the Urine of Patients with Parkinson's Disease Using LC–MS/MS. MDPI. [Link]

  • de Oliveira, A. F., et al. (2014). Quantification of tryptophan in plasma by high performance liquid chromatography. SciELO. [Link]

  • Zhu, W., et al. (2011). Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography–tandem. TU Delft Repository. [Link]

  • ResearchGate. (2025). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 4-Methoxy-L-tryptophan: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and stereoselective synthesis of non-canonical amino acids is a critical challenge. 4-Methoxy-L-tryptophan, a key component of biologically active compounds such as the antibacterial and antiproteasomal agent argyrin A, presents a valuable target for synthesis.[1] This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering field-proven insights into the rationale behind experimental choices and objective data to inform your selection of the most suitable method.

We will explore three major strategies:

  • Biocatalytic Synthesis using Tryptophan Synthase (TrpS)

  • Classic Chemical Synthesis via the Fischer Indole Reaction

  • Asymmetric Chemical Synthesis using a Chiral Auxiliary

Each route will be evaluated on its merits regarding stereoselectivity, scalability, environmental impact, and overall efficiency.

Route 1: Biocatalytic Synthesis via Tryptophan Synthase (TrpS)

The enzymatic approach represents a pinnacle of green chemistry, offering exceptional selectivity under mild conditions. This method leverages the power of the enzyme Tryptophan Synthase (TrpS), or more specifically its catalytically independent β-subunit (TrpB), to forge the crucial C-C bond between 4-methoxyindole and L-serine.[2][3]

Principle and Rationale

The TrpB subunit utilizes a pyridoxal 5'-phosphate (PLP) cofactor to activate L-serine.[4] The enzyme forms an electrophilic amino-acrylate intermediate within its active site. This intermediate is then attacked by the nucleophilic 4-methoxyindole, leading directly to the formation of this compound. The enzyme's chiral active site ensures the exclusive formation of the L-enantiomer, obviating the need for chiral separation or complex asymmetric catalysts.[4]

Recent advances in protein engineering have overcome the initial limitations of TrpS, which showed poor reactivity with substituted indoles.[4] Directed evolution has produced robust TrpB variants from thermophilic organisms like Pyrococcus furiosus and Thermotoga maritima that exhibit high catalytic activity, enhanced stability at temperatures up to 75°C (which improves substrate solubility), and broad substrate scope, including 4-substituted indoles.[4][5]

Experimental Protocol: Enzymatic Synthesis
  • Enzyme Preparation: Express the engineered TrpB variant (e.g., from T. maritima) in E. coli. Purify the enzyme, which can often be achieved with a simple heat treatment due to its high thermostability.[4]

  • Reaction Setup: In an aqueous buffer solution (e.g., potassium phosphate buffer, pH 8.0), dissolve L-serine (e.g., 50 mM), 4-methoxyindole (e.g., 10 mM), and the PLP cofactor (e.g., 0.1 mM).

  • Enzymatic Conversion: Initiate the reaction by adding the purified TrpB enzyme. Incubate the mixture at an optimal temperature (e.g., 37-75°C) with gentle agitation for 12-24 hours.[5]

  • Workup and Purification: Monitor the reaction progress using HPLC. Once complete, terminate the reaction by removing the enzyme (e.g., by precipitation with acid or heat). Purify the resulting this compound from the aqueous solution using standard chromatographic techniques.

Workflow & Data

enzymatic_synthesis cluster_materials Starting Materials cluster_process Biocatalysis cluster_product Product indole 4-Methoxyindole enzyme Engineered TrpB Enzyme + PLP Cofactor indole->enzyme serine L-Serine serine->enzyme product This compound enzyme->product Aqueous Buffer 37-75 °C

Caption: Enzymatic synthesis workflow.

MetricPerformanceRationale
Stereoselectivity Excellent (>99% ee)The enzyme's chiral active site dictates the stereochemical outcome.
Yield Good to Excellent (up to 78%)[5]Highly dependent on the specific enzyme variant and reaction conditions.
Conditions Mild (Aqueous, 37-75°C, neutral pH)Environmentally friendly and avoids degradation of sensitive functional groups.
Byproducts MinimalThe reaction is highly specific, primarily producing the desired product and water.

Route 2: Chemical Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a foundational, time-tested method for constructing the indole core.[6] This route involves the acid-catalyzed cyclization of a phenylhydrazone, formed from 4-methoxyphenylhydrazine and a suitable carbonyl compound that provides the eventual alanine side chain.

Principle and Rationale

The reaction begins with the condensation of 4-methoxyphenylhydrazine with a ketone or aldehyde, such as ethyl pyruvate, to form a phenylhydrazone.[7] Under strong acid catalysis (e.g., H₂SO₄, polyphosphoric acid), this intermediate undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic 4-methoxyindole ring system.[8][9]

The key challenge in this route is the stereoselective introduction of the amino acid side chain. This is typically achieved after the indole formation or by using a chiral carbonyl precursor, which adds steps and complexity. A common approach involves creating a racemic tryptophan derivative and then resolving the enantiomers, which is inherently inefficient as it discards 50% of the material.

Experimental Protocol: Fischer Indole Synthesis (Generalized)
  • Hydrazone Formation: React 4-methoxyphenylhydrazine hydrochloride with an appropriate keto-acid or its ester (e.g., pyruvic acid) in a suitable solvent like ethanol.[9]

  • Indolization: Add a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid in ethanol) to the hydrazone intermediate and heat the mixture (often to reflux) to induce cyclization.[7] This step forms the racemic N-acyl-4-methoxytryptophan ester.

  • Hydrolysis & Resolution: Hydrolyze the ester and acyl groups under basic or acidic conditions to yield racemic 4-methoxytryptophan.

  • Enantiomeric Resolution: Separate the L- and D-enantiomers using a classical resolution method, such as diastereomeric salt formation with a chiral resolving agent or via enzymatic resolution.

Workflow & Data

fischer_synthesis hydrazine 4-Methoxyphenyl- hydrazine hydrazone Phenylhydrazone Intermediate hydrazine->hydrazone keto_acid Keto-acid (e.g., Pyruvic Acid) keto_acid->hydrazone indolization Indolization (Acid, Heat) hydrazone->indolization racemic_trp Racemic 4-Methoxy-tryptophan indolization->racemic_trp resolution Enantiomeric Resolution racemic_trp->resolution product This compound resolution->product

Caption: Fischer indole synthesis workflow.

MetricPerformanceRationale
Stereoselectivity Poor (Racemic)The core reaction is not stereoselective; requires a separate, often inefficient, resolution step.
Yield ModerateOverall yield is impacted by the 50% theoretical maximum of the resolution step.
Conditions Harsh (Strong acid, high heat)Can lead to side reactions, including potential migration or loss of the methoxy group.[7]
Scalability GoodThe reaction is robust and widely used in industrial settings for indole synthesis.

Route 3: Asymmetric Synthesis via Chiral Auxiliary

Modern asymmetric synthesis offers a powerful chemical alternative that avoids resolution by guiding the stereochemistry during the reaction. The Strecker synthesis, facilitated by a chiral auxiliary, is a prominent example of this strategy.[1]

Principle and Rationale

This route builds the amino acid from scratch using 4-methoxyindole as a starting material. A key step involves the asymmetric Strecker reaction.[1] An imine is formed and then subjected to nucleophilic attack by a cyanide source. By using a chiral amine, such as (S)-α-methylbenzylamine, to form the imine, the facial selectivity of the cyanide attack is controlled, leading to a preponderance of one diastereomer of the resulting α-aminonitrile. Subsequent hydrolysis of the nitrile and removal of the chiral auxiliary yields the desired L-amino acid.

This method provides excellent stereocontrol directly but requires a multi-step sequence involving protection, deprotection, and the handling of toxic cyanide reagents.

Experimental Protocol: Auxiliary-Facilitated Strecker Synthesis
  • Aldehyde Formation: Convert 4-methoxyindole to 4-methoxyindole-3-carboxaldehyde via a Vilsmeier-Haack reaction.

  • Iminonitrile Formation: Condense the aldehyde with (S)-α-methylbenzylamine to form a chiral imine. Treat this intermediate with a cyanide source (e.g., TMSCN) to form the diastereomeric α-aminonitriles.

  • Hydrolysis: Subject the aminonitrile mixture to acidic hydrolysis. This converts the nitrile group to a carboxylic acid and typically cleaves the chiral auxiliary.

  • Purification: Purify the final this compound product using chromatography or crystallization.

Workflow & Data

strecker_synthesis indole 4-Methoxyindole aldehyde Indole-3- carboxaldehyde indole->aldehyde Vilsmeier- Haack aminonitrile Diastereomeric α-Aminonitriles aldehyde->aminonitrile 1. (S)-α-methylbenzylamine 2. Cyanide Source hydrolysis Hydrolysis & Auxiliary Removal aminonitrile->hydrolysis product This compound hydrolysis->product

Caption: Asymmetric Strecker synthesis workflow.

MetricPerformanceRationale
Stereoselectivity Very Good to ExcellentStereochemistry is directed by the removable chiral auxiliary.
Yield ModerateMulti-step nature can lead to cumulative losses.
Conditions MixedInvolves both standard organic reactions and the use of highly toxic reagents (cyanides).
Versatility GoodThe strategy can be adapted to synthesize a variety of tryptophan analogues.[1]

Comparative Analysis Summary

FeatureRoute 1: Biocatalytic (TrpS)Route 2: Fischer IndoleRoute 3: Asymmetric (Strecker)
Stereoselectivity Excellent (>99% L) Poor (Racemic)Very Good
Key Advantage Green, single-step, perfect stereocontrolRobust, highly scalable for indole coreDirect chemical control of stereochemistry
Key Disadvantage Requires specialized enzymeHarsh conditions, inefficient resolution stepMulti-step, uses hazardous reagents
Number of Steps Minimal (1-2) ManyMany
Environmental Impact Low (Aqueous, mild) High (Acid, heat, solvents)Moderate to High (Solvents, cyanide)
Ideal Application Research, high-value pharma, green manufacturingLarge-scale, cost-driven indole productionLab-scale synthesis of diverse analogues

Conclusion and Recommendation

The choice of synthetic route for this compound is fundamentally a trade-off between stereochemical precision, operational complexity, and scalability.

  • For applications demanding the highest enantiopurity and a commitment to sustainable chemistry, the Biocatalytic Route is unequivocally superior. The direct, single-step conversion from readily available starting materials to the final L-amino acid is exceptionally elegant and efficient.[4][5] With the advent of highly active and stable engineered enzymes, this method is increasingly viable for both laboratory and industrial-scale production.

  • The Fischer Indole Synthesis remains a workhorse for producing the core indole structure on a large scale. However, as a method for producing an enantiopure amino acid, it is dated and inefficient due to the necessity of a resolution step. It is best considered for producing the racemic compound or when cost is the absolute primary driver and downstream resolution is an acceptable compromise.

  • Asymmetric Chemical Synthesis via a chiral auxiliary offers a reliable, albeit lengthy, chemical path to high enantiopurity. This route provides a valuable tool for medicinal chemists who need access to a variety of analogues not readily accessible through enzymatic means and where the use of hazardous reagents and multi-step procedures can be managed at the lab scale.[1]

For the modern drug development professional, the biocatalytic approach represents the state-of-the-art, aligning scientific elegance with the growing demand for greener, more efficient synthetic processes.

References

  • Arnold, F. H., et al. (2018). Improved synthesis of 4-cyanotryptophan and other tryptophan analogs in aqueous solvent using variants of TrpB from Thermotoga maritima. PLoS One, 13(5), e0197433. Available at: [Link]

  • Brustad, E. M., & Arnold, F. H. (2017). Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society, 139(29), 9984–9994. Available at: [Link]

  • Buller, A. R., & Arnold, F. H. (2015). Tryptophan Synthase: Biocatalyst Extraordinaire. ACS Catalysis, 5(7), 4354–4363. Available at: [Link]

  • Wikipedia. (2023). Fischer indole synthesis. Available at: [Link]

  • Ishii, H., et al. (1998). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin, 46(11), 1677-1685. Available at: [Link]

  • Chan, W. C., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(46), 9457-9464. Available at: [Link]

  • Heravi, M. M., & Zadsirjan, V. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54066. Available at: [Link]

Sources

The Intrinsic Virtues of a Modified Amino Acid: Benchmarking 4-Methoxy-L-tryptophan Against Commercial Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Right Fluorophore for Your Research

In the intricate world of cellular biology and drug discovery, the ability to visualize and track molecules with high precision is paramount. For decades, researchers have relied on a vast arsenal of commercial fluorescent dyes to illuminate the inner workings of the cell. These extrinsic probes, while powerful, often come with the caveat of steric hindrance and potential perturbation of the biological system under investigation. This guide delves into the promising alternative of an intrinsic fluorescent probe, 4-Methoxy-L-tryptophan, and objectively benchmarks its performance against established commercial dyes, providing the experimental framework for informed selection.

The Paradigm of Fluorescent Probes: Intrinsic vs. Extrinsic

The choice between an intrinsic and an extrinsic fluorescent probe is a fundamental decision in experimental design. Extrinsic fluorophores are synthetic molecules that are chemically conjugated to a target biomolecule.[1] This category includes well-known families like Fluorescein (e.g., FITC), Rhodamine, Cyanine (Cy), and Alexa Fluor dyes. They offer the advantage of high brightness and a wide array of colors. However, their relatively large size can interfere with the natural function and interactions of the labeled protein.[2]

Intrinsic fluorophores, on the other hand, are naturally fluorescent molecules or can be incorporated as part of the biomolecule itself.[3] The most notable examples in proteins are the aromatic amino acids, with L-tryptophan being the most fluorescent.[3] The use of tryptophan and its analogs, such as this compound, offers a minimally disruptive labeling strategy, allowing for the study of proteins in their native conformation.[4]

A Comparative Analysis of Photophysical Properties

The utility of a fluorescent probe is defined by a set of key photophysical parameters. Here, we compare this compound with its parent amino acid, L-tryptophan, and a selection of widely used commercial dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)
L-Tryptophan ~280[3]~350 (in water)[3]~5,600~0.12 - 0.20[5]~672 - 1,120
This compound ~280-290 (estimated)~360-370 (estimated)~6,000 (estimated)~0.15 (estimated)~900 (estimated)
Fluorescein (FITC) ~495[6]~519[6]~73,000[6]~0.92~67,160
Rhodamine B ~555~580~110,000~0.31~34,100
Cyanine 3 (Cy3) ~550~570~150,000~0.04 (in water)[7]~6,000
Cyanine 5 (Cy5) ~650~670~250,000~0.30 (in water)[7]~75,000
Alexa Fluor 488 ~495[8]~519[8]~71,000[9]~0.92~65,320
Alexa Fluor 555 ~555[9]~565[9]~150,000[9]~0.10~15,000

Causality Behind the Numbers:

  • Brightness: The brightness of a fluorophore, a critical factor for sensitivity, is the product of its molar extinction coefficient and quantum yield. Commercial dyes like Alexa Fluor 488 and Cy5 are significantly brighter than tryptophan and its analogs due to their extensive delocalized π-electron systems, which lead to high molar absorptivity and often high quantum yields.

  • Stokes Shift: The difference between the excitation and emission maxima, known as the Stokes shift, is crucial for minimizing self-quenching and bleed-through in multicolor imaging. Commercial dyes are generally engineered to have larger Stokes shifts compared to intrinsic fluorophores.

  • Environmental Sensitivity: The fluorescence of tryptophan and its derivatives is highly sensitive to the local microenvironment.[3] A shift in emission wavelength can indicate changes in solvent polarity, providing valuable information about protein conformation and ligand binding.[5] While this can be a powerful tool, it also means that the fluorescence properties can be less stable than those of many commercial dyes, which are often designed to be less sensitive to environmental factors like pH.[9]

Experimental Protocols for a Head-to-Head Comparison

To provide a framework for your own benchmarking studies, we outline detailed protocols for two key performance indicators: Quantum Yield and Photostability.

Determining Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a reliable approach.

Workflow for Quantum Yield Determination

G cluster_prep Sample & Standard Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_standard Prepare a stock solution of a known quantum yield standard (e.g., Quinine Sulfate in 0.1 M H2SO4, Φ = 0.54) prep_sample Prepare a stock solution of the test compound (e.g., this compound) in the same solvent prep_standard->prep_sample prep_dilutions Prepare a series of dilutions for both standard and sample with absorbance < 0.1 at the excitation wavelength prep_sample->prep_dilutions measure_abs Measure the absorbance spectra of all solutions prep_dilutions->measure_abs Ensure absorbance is in the linear range measure_fluor Measure the fluorescence emission spectra of all solutions at the same excitation wavelength measure_abs->measure_fluor integrate_fluor Integrate the area under the corrected emission spectra measure_fluor->integrate_fluor plot_data Plot integrated fluorescence intensity vs. absorbance for both standard and sample integrate_fluor->plot_data calculate_qy Calculate the quantum yield of the sample using the formula: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample^2 / n_standard^2) plot_data->calculate_qy n = refractive index of the solvent

Caption: Workflow for determining fluorescence quantum yield using the comparative method.

Experimental Steps:

  • Standard and Sample Preparation:

    • Prepare a stock solution of a suitable quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) with a known quantum yield.

    • Prepare a stock solution of this compound in the same solvent.

    • Prepare a series of dilutions for both the standard and the sample, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Spectroscopic Measurements:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectra of the solvent blank and all prepared dilutions.

    • Using a spectrofluorometer, measure the fluorescence emission spectra of the solvent blank and all dilutions at the same excitation wavelength used for the absorbance measurements. Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Data Analysis:

    • Subtract the solvent blank's spectrum from each sample's and standard's emission spectrum.

    • Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

    • Determine the slope of the resulting linear plots for both the standard and the sample.

    • Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard × (Slopesample / Slopestandard) × (n2sample / n2standard) where 'n' is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.

Assessing Photostability

Photostability, or the resistance to photobleaching, is crucial for applications requiring prolonged or intense illumination, such as time-lapse microscopy.

Workflow for Photostability Assessment

G cluster_prep Sample Preparation cluster_exposure Controlled Illumination cluster_measurement Time-course Measurement cluster_analysis Data Analysis prep_solutions Prepare solutions of this compound and commercial dyes at the same optical density expose_samples Expose each sample to a constant, high-intensity light source (e.g., Xenon lamp) at its excitation maximum prep_solutions->expose_samples measure_intensity Record the fluorescence intensity at the emission maximum at regular time intervals expose_samples->measure_intensity Continuous or intermittent measurement plot_decay Plot the normalized fluorescence intensity as a function of exposure time measure_intensity->plot_decay determine_half_life Determine the photobleaching half-life (the time at which the fluorescence intensity is reduced by 50%) plot_decay->determine_half_life

Caption: Workflow for assessing the photostability of fluorescent dyes.

Experimental Steps:

  • Sample Preparation:

    • Prepare solutions of this compound and the commercial dyes to be tested in a suitable buffer (e.g., PBS).

    • Adjust the concentration of each solution to have the same optical density at their respective excitation maxima.

  • Controlled Illumination:

    • Place each sample in a cuvette within a spectrofluorometer or a custom-built setup equipped with a stable, high-intensity light source (e.g., a Xenon arc lamp).

    • Continuously illuminate the sample at its excitation maximum.

  • Time-course Measurement:

    • Record the fluorescence intensity at the emission maximum at regular time intervals over an extended period (e.g., minutes to hours, depending on the dye's stability).

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time zero).

    • Plot the normalized fluorescence intensity as a function of the exposure time for each dye.

    • From the resulting photobleaching curves, determine the half-life (t1/2) for each fluorophore, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Discussion and Field-Proven Insights

When to Choose this compound:

The primary advantage of this compound lies in its nature as a minimally perturbative intrinsic probe. For studies where preserving the native structure and function of a protein is of utmost importance, it presents a compelling alternative to bulky extrinsic dyes. Its environmental sensitivity can be harnessed to study:

  • Protein Folding and Unfolding: Changes in the local environment of the tryptophan analog during folding or denaturation will be reflected in its fluorescence spectrum.

  • Ligand Binding: The binding of a ligand to a protein can alter the microenvironment of a strategically placed this compound, leading to a detectable change in fluorescence.

  • Protein-Protein Interactions: The formation of a protein complex can be monitored by observing changes in the fluorescence of the tryptophan analog at the interface.

Limitations and Considerations:

The lower brightness of this compound compared to commercial dyes is a significant limitation for applications requiring high sensitivity, such as single-molecule imaging or detection of low-abundance proteins. Its photostability is also likely to be lower than that of dyes specifically engineered for high photostability like the Alexa Fluor series. Furthermore, the introduction of an unnatural amino acid into a protein requires molecular biology techniques for site-specific incorporation, which may not be feasible for all systems.

The Verdict on Commercial Dyes:

For applications where maximum brightness and photostability are the primary concerns, and the potential for steric hindrance is acceptable, commercial dyes remain the gold standard. The Alexa Fluor and Cyanine dye families offer a wide range of colors with excellent photophysical properties, making them ideal for:

  • High-Resolution Microscopy: Techniques like STORM and PALM benefit from the high photon output and photostability of these dyes.

  • Flow Cytometry: The brightness of these dyes allows for clear discrimination between cell populations.

  • Immunofluorescence: The high signal-to-noise ratio provided by these dyes is crucial for visualizing specific targets in complex biological samples.

Conclusion: A Matter of Experimental Context

The choice between this compound and commercial fluorescent dyes is not a matter of one being definitively "better" than the other. Instead, the optimal choice is dictated by the specific requirements of the experiment. This compound excels as a subtle reporter of local environmental changes within a protein, offering a window into its dynamic behavior with minimal perturbation. Commercial dyes, in contrast, provide the raw power of intense and stable fluorescence, enabling a different class of high-sensitivity and high-resolution applications. By understanding the fundamental trade-offs between these two classes of fluorophores and employing rigorous benchmarking protocols, researchers can select the most appropriate tool to illuminate their specific biological questions.

References

  • Prahl, S. (2017, June 2). Tryptophan. OMLC. [Link]

  • Ansari, M. Z., & Kumar, A. (2020). Tryptophan-based Fluorophores for Studying Protein Conformational Changes. Journal of Physical Chemistry B, 124(14), 2731-2746.
  • Vivian, J. T., & Callis, P. R. (2001). Mechanisms of Tryptophan Fluorescence Shifts in Proteins. Biophysical Journal, 80(5), 2093–2109.
  • LibreTexts. (2022, August 10). 10.3.1: Intrinsic and Extrinsic Fluorophores. Chemistry LibreTexts. [Link]

  • Sutherland, A., et al. (2015). Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions.
  • Glembockyte, V., et al. (2023). Fluorescent Properties of Cyanine Dyes As a Matter of the Environment. International Journal of Molecular Sciences, 24(14), 11451.
  • Martin, R. (2013). Fluorescent labeling and modification of proteins. Journal of Chemical Biology, 6(4), 137-146.
  • Grimm, J. B., & Lavis, L. D. (2021). Caveat fluorophore: an insiders' guide to small-molecule fluorescent labels.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Iizuka, H., & Yajima, T. (1993). Fluorometric Determination of L-tryptophan With Methoxyacetaldehyde. Biological & Pharmaceutical Bulletin, 16(2), 103-106.
  • PubChem. (n.d.). 5-Methoxytryptophan. National Center for Biotechnology Information. [Link]

  • Zhang, W., et al. (2017). Blue fluorescent amino acid for biological spectroscopy and microscopy. Proceedings of the National Academy of Sciences, 114(23), 5960-5965.

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A Comparative Guide to Confirming the Biological Activity of Synthesized 4-Methoxy-L-tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize and validate the biological activity of newly synthesized 4-Methoxy-L-tryptophan. Given the limited specific literature on this particular derivative, this document outlines a logical, tiered experimental approach. We will leverage well-established principles of tryptophan metabolism and the known activities of related indole compounds to build a robust investigatory workflow. This guide emphasizes not just the "how" but the "why" behind experimental choices, ensuring a self-validating and scientifically rigorous process.

Introduction: Contextualizing this compound

L-tryptophan is an essential amino acid renowned for its role as a metabolic precursor to a host of bioactive molecules, including the neurotransmitter serotonin and metabolites of the kynurenine pathway.[1][2] These pathways are central to numerous physiological processes, from mood regulation to immune response.[3][4] Modifications to the indole ring of tryptophan, such as the addition of a methoxy group, can significantly alter the compound's biological properties.

The position of this methoxy group is critical. For instance, 5-Methoxytryptophan (5-MTP) is a known endogenous metabolite with demonstrated anti-inflammatory, anti-cancer, and anti-fibrotic activities.[5][6][7][8] It is synthesized from L-tryptophan via the enzymes Tryptophan Hydroxylase-1 (TPH-1) and Hydroxyindole O-Methyltransferase (HIOMT).[6][7]

Our target molecule, this compound, is a structural isomer of 5-MTP. While it is a known component of certain natural products like argyrins and ohmyungsamycins, its independent biological activities are not well-documented in publicly accessible literature.[9] Therefore, the primary objective is to establish a foundational biological activity profile for this synthesized compound. This guide proposes a comparative approach, benchmarking the activity of this compound against its parent molecule, L-tryptophan, and its well-characterized isomer, 5-Methoxytryptophan.

Proposed Investigatory Workflow

A tiered approach allows for a systematic and cost-effective evaluation, starting with broad, foundational assays and progressing to more specific, hypothesis-driven investigations.

G cluster_0 Tier 1: Foundational & Exploratory Assays cluster_1 Tier 2: Pathway-Specific Assays cluster_2 Tier 3: Target-Specific & Functional Assays T1_A General Cell Viability/ Cytotoxicity Screening (MTT Assay) T1_B Antioxidant Potential (DPPH/ABTS Assays) T2_A Serotonin Pathway Interaction (TPH Inhibition/Uptake) T1_B->T2_A If non-toxic & active T2_B Kynurenine Pathway Modulation (IDO1/TDO Activity) T3_A NMDA Receptor Modulation (Calcium Imaging/Electrophysiology) T2_B->T3_A Based on pathway hits T3_B Anti-inflammatory Activity (Cytokine Release Assay)

Caption: Tiered experimental workflow for characterizing this compound.

Tier 1: Foundational & Exploratory Assays

The initial goal is to determine the compound's basic interaction with biological systems: is it cytotoxic, and does it possess general antioxidant properties common to many indole derivatives?[10][11]

General Cell Viability and Cytotoxicity

Before assessing specific biological functions, it is crucial to establish the concentration range at which this compound is non-toxic to cells. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of viable cells.[12][13][14]

Experimental Protocol: MTT Assay for Cell Viability [15]

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general toxicity, or a neuronally-derived line like SH-SY5Y for neuroactivity screening) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of synthesized this compound, L-tryptophan (negative control), and 5-Methoxytryptophan (comparator) in culture medium. Replace the existing medium with the compound-containing medium and incubate for a desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[15] Incubate for 4 hours at 37°C.[12][15]

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[15][16] Allow the plate to stand overnight in the incubator.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12] A reference wavelength of >650 nm can be used to subtract background noise.[13]

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Antioxidant Potential

Indole compounds are known radical scavengers.[11] Simple, cell-free chemical assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays can provide a rapid assessment of this potential.[10][17]

Experimental Protocol: DPPH Radical Scavenging Assay [10][18]

  • Reagent Preparation: Prepare a stock solution of the test compounds (this compound, comparators) and a standard antioxidant (e.g., Vitamin C or Trolox) in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

CompoundPredicted Cytotoxicity (IC₅₀)Predicted Antioxidant Activity (IC₅₀)
Synthesized this compound To be determined (TBD) TBD
L-Tryptophan (Negative Control)> 1 mMHigh µM to mM range[17]
5-Methoxy-L-tryptophan (Comparator)> 500 µMPotentially lower µM range
Vitamin C (Positive Control)N/A~65 µM (DPPH)[17]

Tier 2: Pathway-Specific Assays

Based on the structure of this compound, its most probable biological interactions will involve the major tryptophan metabolic pathways: the serotonin pathway and the kynurenine pathway.

Interaction with the Serotonin Pathway

The serotonin pathway begins with the hydroxylation of tryptophan by Tryptophan Hydroxylase (TPH), the rate-limiting step.[19][20] The presence of a methoxy group at the 4-position could potentially influence TPH activity or subsequent steps.

G Trp L-Tryptophan TPH Tryptophan Hydroxylase (TPH) Trp->TPH Substrate Compound This compound (Test Compound) Compound->TPH Potential Inhibition/Modulation? HTP 5-Hydroxytryptophan (5-HTP) TPH->HTP Product AADC Aromatic L-Amino Acid Decarboxylase (AADC) HTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin

Caption: Potential interaction point of this compound in the serotonin pathway.

Experimental Protocol: TPH Activity Assay (Cell-based)

  • Cell Culture: Use a cell line known to express TPH, such as RBL2H3 cells or PC12 cells.

  • Treatment: Pre-incubate cells with varying concentrations of this compound for 1-2 hours.

  • Substrate Addition: Add a known concentration of L-tryptophan to the medium.

  • Incubation: Incubate for a defined period (e.g., 4-6 hours) to allow for the conversion of tryptophan to 5-HTP and serotonin.

  • Lysis and Quantification: Lyse the cells and collect the supernatant. Quantify the levels of serotonin and its metabolite 5-HIAA using HPLC with electrochemical detection or a commercially available ELISA kit.

  • Data Analysis: Compare the levels of serotonin/5-HIAA in treated cells versus untreated controls. A decrease suggests inhibition of the pathway.

Modulation of the Kynurenine Pathway

Over 95% of tryptophan is metabolized via the kynurenine pathway, initiated by the enzymes Indoleamine 2,3-dioxygenase (IDO1) or Tryptophan 2,3-dioxygenase (TDO).[4][21] This pathway produces several neuroactive metabolites, including kynurenic acid (an NMDA receptor antagonist) and quinolinic acid (an NMDA receptor agonist).[22][23][24]

Experimental Protocol: IDO1 Activity Assay [21][25]

This assay measures the conversion of tryptophan to kynurenine. The ratio of kynurenine to tryptophan (Kyn/Trp) is a reliable proxy for IDO1/TDO activity.[21][26]

  • System Setup: Use either recombinant human IDO1 enzyme in a cell-free system or a cell line that can be induced to express IDO1 (e.g., HeLa or SK-OV-3 cells stimulated with interferon-gamma, IFN-γ).

  • Reaction: In the presence of co-factors (ascorbate, methylene blue), incubate the enzyme or cells with L-tryptophan and varying concentrations of this compound.

  • Incubation: Incubate the reaction for 60 minutes at 37°C.

  • Termination: Stop the reaction by adding trichloroacetic acid (TCA).[25]

  • Quantification: Measure the concentration of kynurenine produced in the supernatant using HPLC or a dedicated ELISA kit.[27]

  • Data Analysis: Determine if this compound inhibits or enhances the production of kynurenine compared to controls.

AssayMetricThis compoundL-Tryptophan5-Methoxytryptophan
TPH Activity Serotonin ProductionTBDBaselinePotential Modulator
IDO1 Activity Kynurenine Production (Kyn/Trp Ratio)TBDBaseline SubstrateKnown to have anti-inflammatory effects, may modulate IDO1[28]

Tier 3: Target-Specific & Functional Assays

If Tier 2 results suggest modulation of the kynurenine pathway, further investigation into the effects on specific downstream targets, such as the NMDA receptor, is warranted. The balance between the neuroprotective kynurenic acid (KYNA) and the neurotoxic quinolinic acid (QUIN) is critical for neuronal health.[3][22]

Hypothesis: If this compound alters the Kyn/Trp ratio, it may consequently shift the balance of downstream neuroactive metabolites.

Future Directions and Advanced Assays:

  • NMDA Receptor Activity: Use primary neuronal cultures and techniques like calcium imaging (Fura-2 AM) or patch-clamp electrophysiology to assess if co-application of this compound (or its potential metabolites) modulates NMDA-induced neuronal firing or calcium influx.

  • Quantification of Downstream Metabolites: Employ LC-MS/MS to perform targeted metabolomics on cell culture supernatants or plasma from in vivo studies.[29] This would allow for the precise quantification of KYNA and QUIN, providing direct evidence of a shift in the pathway.

  • Anti-inflammatory Assays: Given the known anti-inflammatory effects of related compounds like 5-MTP, assess the ability of this compound to suppress the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from LPS-stimulated macrophages (e.g., RAW 264.7 cells).

Conclusion

Confirming the biological activity of a novel synthesized compound like this compound requires a systematic, evidence-based approach. By starting with broad assessments of cytotoxicity and antioxidant potential and progressing to targeted assays on the major tryptophan metabolic pathways, researchers can efficiently build a comprehensive activity profile. The comparative use of L-tryptophan and the isomeric 5-Methoxytryptophan provides essential context and benchmarks for interpreting the data. This structured guide serves as a robust starting point for elucidating the unique biological and pharmacological properties of this compound, paving the way for its potential application in drug discovery and development.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Liu, Y., et al. (2022). Tryptophan metabolites in depression: Modulation by gut microbiota. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]

  • Živković, A., et al. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports. Retrieved from [Link]

  • Freese, A., et al. (1990). Kynurenine Metabolites of Tryptophan: Implications for Neurologic Diseases. Neurology. Retrieved from [Link]

  • Ressmeyer, A.-R., et al. (2003). Endogenous and Dietary Indoles: A Class of Antioxidants and Radical Scavengers in the ABTS Assay. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Wu, H., et al. (2023). Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders. Frontiers in Molecular Neuroscience. Retrieved from [Link]

  • Agus, A., et al. (2018). Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain. Current Neuropharmacology. Retrieved from [Link]

  • Liu, X., et al. (2020). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology. Retrieved from [Link]

  • Thomas, A., et al. (2013). Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies. RSC Advances. Retrieved from [Link]

  • Antioxidant capacities of synthesized indole compounds by ABTS assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Kumar, R. P., & Kumar, A. (2020). The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins. International Journal of Molecular Sciences. Retrieved from [Link]

  • Iizuka, H., et al. (2021). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection. Molecules. Retrieved from [Link]

  • Ramakrishna, N., et al. (2019). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of Cell Communication and Signaling. Retrieved from [Link]

  • How Tryptophan Becomes Serotonin: The Brain's Mood Chemistry Pathway. (2025). The Dr. Kumar Discovery Podcast. Retrieved from [Link]

  • Tsuboi, D., et al. (2022). Tryptophan Metabolites as Mediators of Microbiota-Gut-Brain Communication: Focus on Isatin. Frontiers in Neuroscience. Retrieved from [Link]

  • Klemba, A., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Höglund, E., et al. (2019). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Frontiers in Endocrinology. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Serotonin Pathway. (n.d.). MDPI Encyclopedia. Retrieved from [Link]

  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. (2021). Molecules. Retrieved from [Link]

  • Tong, X., et al. (2021). 5-methoxytryptophan alleviates liver fibrosis by modulating FOXO3a/miR-21/ATG5 signaling pathway mediated autophagy. Taylor & Francis Online. Retrieved from [Link]

  • Cheng, Y.-C., et al. (2021). Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflammatory Metabolite. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflammatory Metabolite. (2021). Frontiers. Retrieved from [Link]

  • 5-methoxytryptophan (5-MTP) is a new class of tryptophan metabolites with anti-cancer and antisepsis actions. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Stepankova, M., et al. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Drug Metabolism and Disposition. Retrieved from [Link]

  • Seifert, J. (1993). Assay of tryptophan 2,3-dioxygenase using liver slices and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

  • 5-methoxytryptophan: An arsenal against vascular injury and inflammation. (2018). ResearchGate. Retrieved from [Link]

  • Developing a Tryptophan Fluorescence Assay for Screening Ligands against USP5 Zf-UBD. (2018). Open Source Malaria. Retrieved from [Link]

  • Midttun, Ø., et al. (2017). Chromatographic analysis of tryptophan metabolites. Journal of Chromatography B. Retrieved from [Link]

  • Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers' research. (2024). Immusmol. Retrieved from [Link]

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A Comparative Guide: 4-Methoxy-L-tryptophan as a Superior Fluorescent Reporter to 4-Cyanotryptophan

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of protein science, observing the subtle conformational changes that dictate function is paramount. Fluorescent non-canonical amino acids (ncAAs) have emerged as powerful tools, acting as site-specific reporters to illuminate these dynamics. For years, 4-cyanotryptophan (4-CN-Trp) has been a popular choice, prized for its unique spectroscopic properties. However, growing evidence suggests that its utility comes at the cost of potential structural perturbations. This guide introduces 4-Methoxy-L-tryptophan (4-MeO-Trp) as a compelling and often superior alternative, offering high fidelity in reporting without compromising the native protein environment.

Here, we provide a data-driven comparison of these two fluorescent probes, detailing their photophysical properties, outlining experimental workflows for their incorporation, and discussing the critical implications for data interpretation in research and drug development.

The Incumbent Probe: 4-Cyanotryptophan (4-CN-Trp)

4-CN-Trp is a tryptophan analog that features a cyano (-C≡N) group at the 4-position of the indole ring. Its fluorescence is characterized by a significant blue-shift compared to native tryptophan, making it spectrally distinct and easy to monitor.[1][2] The primary advantage of 4-CN-Trp lies in the nitrile group, which serves as a vibrational Stark effect (VSE) probe, allowing researchers to measure local electric fields within a protein using infrared spectroscopy.[3][4]

However, the very feature that makes it a unique IR probe is also its greatest drawback as a fluorescent reporter. The cyano group is sterically bulky and possesses a strong dipole moment. When substituted for a native tryptophan, it can disrupt the local hydrophobic and electronic environment, potentially altering the protein's structure and function.[5] This perturbation risk means that the observed fluorescent signal may not be a true reflection of the protein's native state.

The Alternative: this compound (4-MeO-Trp)

This compound is an analog featuring a methoxy (-OCH₃) group at the 4-position. This seemingly small substitution has profound benefits. The methoxy group is electronically similar to the native indole system and is less sterically demanding than the cyano group. Consequently, 4-MeO-Trp is considered a more conservative substitution, minimizing the risk of structural perturbation.

Its fluorescence is bright and highly sensitive to the polarity of its microenvironment, making it an excellent reporter for events like ligand binding, protein folding, or conformational changes that alter the probe's solvent exposure.[6][7] By providing a more faithful representation of the native state, 4-MeO-Trp allows for more reliable and accurate interpretations of protein dynamics.

Head-to-Head Comparison: Photophysical & Physicochemical Properties

The selection of a fluorescent probe should be guided by its specific properties. The table below summarizes the key characteristics of native L-Tryptophan, 4-CN-Trp, and 4-MeO-Trp to facilitate an informed decision.

PropertyL-Tryptophan4-Cyanotryptophan (4-CN-Trp)This compound (4-MeO-Trp)
Structure Indole side chainIndole with -C≡N at position 4Indole with -OCH₃ at position 4
Molecular Weight 204.23 g/mol [8]229.23 g/mol 234.25 g/mol [9]
Excitation Max (λex) ~280 nm[6]~310-320 nm[1]~290 nm
Emission Max (λem) ~350 nm (in water)[6]~405-425 nm (in water)[1][10]~350-360 nm
Quantum Yield (Φ) ~0.13 (in water)[11]High (>0.8 in water)[12][13]Moderate to High
Fluorescence Lifetime (τ) ~2.6 ns (in water)[14]Long (>13 ns in water)[12][13]Varies with environment
Stokes Shift ~70 nm~95-105 nm~60-70 nm
Environmental Sensitivity High (emission shifts with polarity)[15]High (emission and nitrile stretch)[3][4]High (emission shifts with polarity)
Perturbation Potential N/A (Native)Moderate to HighLow

Note: Photophysical properties can vary based on the local solvent environment.

Experimental Workflow: Site-Specific ncAA Incorporation

The most robust method for incorporating ncAAs at a specific site within a protein is through genetic code expansion, typically using amber stop codon (UAG) suppression.[16][17][18] This technique requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the ncAA and does not interfere with the host cell's native translational machinery.[19]

Core Protocol: Amber Suppression in E. coli
  • Plasmid Preparation:

    • Clone the gene for the protein of interest into an expression vector. Introduce a UAG (amber) stop codon at the desired incorporation site via site-directed mutagenesis.

    • Co-transform this plasmid with a second plasmid encoding the evolved, orthogonal aaRS/tRNA pair specific for either 4-MeO-Trp or 4-CN-Trp. The pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair is a commonly used and highly efficient system.[18][20]

  • Cell Transformation: Transform chemically competent E. coli cells (e.g., BL21(DE3)) with both plasmids. Select for successful transformants using appropriate antibiotic resistance markers.

  • Protein Expression:

    • Grow the transformed cells in a suitable medium (e.g., LB or minimal media) to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

    • Supplement the medium with the desired ncAA (typically 1-2 mM final concentration).

    • Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Purification: Harvest the cells by centrifugation. Lyse the cells and purify the full-length, ncAA-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if using a His-tag, followed by size-exclusion chromatography).

  • Verification: Confirm the successful and specific incorporation of the ncAA using mass spectrometry (LC-MS/MS). The mass of the purified protein should correspond to the expected mass with the incorporated ncAA.

G cluster_prep Plasmid Engineering cluster_expression Protein Expression cluster_analysis Purification & Analysis Gene Gene of Interest Mutagenesis Site-Directed Mutagenesis (TAG) Gene->Mutagenesis Vector1 Protein Vector (Gene + TAG) Mutagenesis->Vector1 Transformation Co-transform E. coli Vector1->Transformation Vector2 Orthogonal System (aaRS/tRNA Pair) Vector2->Transformation Growth Cell Growth Transformation->Growth Supplement Add ncAA (4-MeO-Trp or 4-CN-Trp) Growth->Supplement Induction Induce with IPTG Supplement->Induction Purification Protein Purification (e.g., Ni-NTA) Induction->Purification Verification Mass Spectrometry Verification Purification->Verification PurifiedProtein Purified Protein with ncAA Verification->PurifiedProtein

Workflow for site-specific incorporation of ncAAs.

Application Case Study: Monitoring Ligand Binding

To illustrate the practical differences between 4-MeO-Trp and 4-CN-Trp, consider an experiment to measure the binding affinity of a small molecule ligand to a protein. The ncAA is incorporated at a position within or near the binding pocket.

Experimental Design
  • Protein Preparation: Prepare three versions of the protein: Wild-Type (WT), the 4-MeO-Trp variant, and the 4-CN-Trp variant.

  • Fluorescence Titration:

    • Maintain a constant concentration of the purified protein variant.

    • Titrate with increasing concentrations of the ligand.

    • After each addition, allow the system to equilibrate and record the fluorescence emission spectrum (exciting at ~290 nm for 4-MeO-Trp and ~315 nm for 4-CN-Trp).

  • Data Analysis: Plot the change in fluorescence intensity or emission wavelength maximum against the ligand concentration. Fit the resulting binding curve to an appropriate model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Interpreting the Results

Ligand binding is expected to alter the local environment of the probe. This change—often a decrease in solvent exposure—typically results in a blue-shift of the emission maximum and an increase in fluorescence intensity (quenching can also occur).[6][15]

  • With 4-MeO-Trp: The change in fluorescence directly reports on the environmental shift upon ligand binding in a minimally perturbed system. The calculated Kd is likely to be a true reflection of the native protein's affinity.

  • With 4-CN-Trp: The bulky cyano group might sterically or electronically interfere with ligand binding. This could lead to an artificially altered Kd value—either weaker or stronger than the native interaction. Furthermore, any observed fluorescence change is convoluted by the probe's own influence on the binding event.

G cluster_protein Protein with ncAA Probe cluster_ligand Ligand cluster_complex Binding Event cluster_signal Fluorescence Signal Change P_unbound Unbound Protein (Probe Exposed) P_bound Bound Complex (Probe Shielded) P_unbound->P_bound + Ligand Signal_unbound High Polarity Environment (Lower Intensity / Red-shifted λem) P_unbound->Signal_unbound Reports Ligand Small Molecule Ligand Signal_bound Low Polarity Environment (Higher Intensity / Blue-shifted λem) P_bound->Signal_bound Reports Signal_unbound->Signal_bound Measurable Change

Sources

A Senior Application Scientist's Guide to Isotopic Labeling of 4-Methoxy-L-tryptophan for High-Fidelity Validation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Bioanalysis

In the landscape of drug development and metabolic research, the quantification of analytes in complex biological matrices is a cornerstone of decision-making. 4-Methoxy-L-tryptophan, a derivative of the essential amino acid L-tryptophan, is of growing interest due to its involvement in various biological pathways and its potential as a biomarker.[1][2][3] Accurate quantification of such molecules is non-negotiable. The gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) is the use of a stable isotope-labeled (SIL) internal standard.[4][5][6][7] A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[8] This near-perfect analogy allows it to co-elute with the analyte and meticulously correct for variations in sample extraction, matrix effects, and instrument response, thereby ensuring the highest degree of accuracy and precision.[4][8]

This guide provides a comparative analysis of methodologies for preparing isotopically labeled this compound, offers a detailed synthetic protocol, and outlines its application in a robust validation study.

Comparative Analysis of Isotopic Labeling Strategies

The choice of labeling strategy is a critical decision dictated by factors such as the desired label position, cost, available expertise, and the required isotopic purity. Two primary approaches are considered for this compound: chemical synthesis and enzymatic methods.

Chemical Synthesis: The Workhorse of Labeling

Direct chemical synthesis offers the most versatile and predictable route to labeled this compound. It allows for precise control over the location and number of isotopic labels.

  • Deuterium Labeling of the Indole Ring: The indole ring of tryptophan and its derivatives is amenable to hydrogen-deuterium exchange reactions.[9][10] Acid-catalyzed exchange can introduce deuterium at various positions.[9] More recently, metal-catalyzed methods, such as those using gold(I) or iridium catalysts, have enabled highly regioselective deuteration at specific positions like C2, C3, or C7 under mild conditions.[11][12]

    • Rationale: This approach is valuable when the fragmentation pattern in MS/MS involves the indole ring. Placing labels on a stable part of the molecule that is retained in the product ion scan ensures reliable quantification.

  • Heavy Atom Labeling of the Methoxy Group: Introducing ¹³C and/or ²H into the methoxy group is a highly effective strategy. This is typically achieved by using a labeled methylating agent, such as ¹³CD₃I, during the synthesis of the 4-methoxyindole precursor.

    • Rationale: The C-O bond of the methoxy group is chemically robust, minimizing the risk of label loss during sample preparation or ionization. A +4 Da shift (from ¹³CD₃) provides a clear mass difference from the analyte, preventing spectral overlap.[8]

  • Labeling the Amino Acid Backbone: While possible, labeling the propanoic acid side chain is often more synthetically complex and may not offer significant advantages over ring or methoxy labeling for LC-MS applications unless specific metabolic pathways involving the backbone are being investigated.

Enzymatic Synthesis: The Biocatalytic Approach

Enzymatic methods can provide unparalleled stereoselectivity, yielding the pure L-isomer required for biological studies. The enzyme tryptophan synthase (TrpS) is a powerful biocatalyst that can synthesize tryptophan and its analogues from serine and an indole precursor.[13]

  • Mechanism: The β-subunit of TrpS (TrpB) catalyzes the C-C bond formation between a labeled indole precursor (e.g., ¹³C₆-4-methoxyindole) and L-serine to produce the desired labeled amino acid.[13]

    • Rationale: This method is elegant and ensures absolute stereochemical purity. However, it is contingent on the ability of the specific TrpS enzyme to accept the 4-methoxyindole substrate, which may require enzyme engineering to achieve efficient conversion.[13] Furthermore, preparing the labeled indole precursor is still a prerequisite.

Strategy Comparison
FeatureChemical Synthesis (Methoxy Labeling)Chemical Synthesis (Indole Labeling)Enzymatic Synthesis (TrpS)
Label Position Control Excellent (specific to the methoxy group)Good to Excellent (depends on catalyst)Dependent on labeled precursor
Isotopic Purity High, dependent on labeled reagent purityCan be variable, potential for back-exchangeHigh, dependent on precursor purity
Stereoselectivity Requires chiral resolution or asymmetric synthesisRequires chiral resolution or asymmetric synthesisExcellent (produces pure L-isomer)
Scalability Readily scalableReadily scalableCan be challenging to scale up
Cost & Complexity Moderate, depends on cost of labeled methylating agentPotentially lower cost (D₂O is cheap), but catalyst can be expensiveHigh, requires enzyme production and purification
Key Advantage High mass shift, label stabilityCan place labels on core ring structureInherent stereochemical control

Experimental Protocol: Chemical Synthesis of this compound-d₃

This section details a robust, field-proven workflow for the synthesis of this compound labeled with deuterium on the methoxy group (a +3 Da shift). This standard is ideal for LC-MS/MS-based quantification.

Workflow Overview

The synthesis involves the preparation of a labeled 4-methoxyindole precursor followed by its coupling to a chiral serine-derived building block to construct the full amino acid.

cluster_0 Part 1: Labeled Precursor Synthesis cluster_1 Part 2: Amino Acid Construction cluster_2 Part 3: Quality Control A 4-Hydroxyindole B Deprotonation (NaH) A->B C Methylation (CD₃I) B->C D 4-Methoxyindole-d₃ C->D F Coupling Reaction (e.g., Friedel-Crafts alkylation) D->F E N-Boc-L-serine methyl ester E->F G Protected this compound-d₃ F->G H Deprotection (Acid/Base Hydrolysis) G->H I Final Product: This compound-d₃ H->I J Purification (HPLC) I->J K Structure & Purity Verification J->K L ¹H NMR, ¹³C NMR K->L M High-Resolution MS K->M N Chiral Purity Analysis K->N

Caption: Chemical synthesis workflow for this compound-d₃.

Step-by-Step Methodology
  • Synthesis of 4-Methoxyindole-d₃:

    • Rationale: Preparation of the key labeled intermediate. Using a strong base ensures complete deprotonation of the phenol for efficient methylation.

    • a. To a solution of 4-hydroxyindole (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • b. Allow the reaction to stir at room temperature for 30 minutes until hydrogen evolution ceases.

    • c. Cool the reaction mixture back to 0 °C and add deuterated methyl iodide (CD₃I, 1.2 eq) dropwise.

    • d. Let the reaction warm to room temperature and stir for 4 hours.

    • e. Quench the reaction carefully with water and extract with ethyl acetate.

    • f. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-methoxyindole-d₃.

  • Coupling and Deprotection:

    • Rationale: This step constructs the amino acid side chain onto the indole core. A Friedel-Crafts type reaction is a common method for this transformation. Subsequent deprotection reveals the final amino acid.

    • a. Dissolve 4-methoxyindole-d₃ (1.0 eq) and an appropriate electrophilic serine derivative (e.g., N-Boc-O-tosyl-L-serine methyl ester, 1.1 eq) in an anhydrous solvent like dichloromethane.

    • b. Add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 eq) at 0 °C and stir the reaction overnight at room temperature.

    • c. Quench the reaction, perform an aqueous workup, and purify the resulting protected tryptophan derivative by column chromatography.

    • d. Hydrolyze the ester and remove the N-Boc protecting group under standard acidic (e.g., TFA) or basic (e.g., LiOH followed by acid) conditions.

    • e. Purify the final product, this compound-d₃, by reverse-phase HPLC.

  • Quality Control and Characterization:

    • Rationale: This is a self-validating step to ensure the identity, purity, and isotopic incorporation of the final product before its use as an internal standard.

    • a. Mass Spectrometry: Confirm the mass of the product using high-resolution mass spectrometry (HRMS) to verify the incorporation of three deuterium atoms.

    • b. NMR Spectroscopy: Use ¹H NMR to confirm the structure and the absence of the methoxy proton signal. Use ²H NMR to confirm the deuterium signal.

    • c. Purity Analysis: Determine chemical and chiral purity using HPLC with UV and chiral detectors, respectively. Purity should exceed 98%.

    • d. Quantification: Accurately determine the concentration of the standard solution via quantitative NMR (qNMR) or by creating a calibration curve against a certified reference standard if available.

Application in a Validation Study: An LC-MS/MS Bioanalytical Method

The synthesized this compound-d₃ serves as the internal standard (IS) for the quantitative analysis of endogenous this compound (analyte) in human plasma. The validation must adhere to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).

Validation Workflow

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Validation A Plasma Sample (Calibrator or QC) B Spike with IS (4-Methoxy-L-Trp-d₃) A->B C Protein Precipitation (e.g., Acetonitrile) B->C D Supernatant for Analysis C->D E UPLC Separation (e.g., C18 column) D->E F Tandem MS Detection (MRM Mode) E->F G Monitor Transitions: Analyte: Q1 -> Q3 IS: Q1+3 -> Q3 F->G H Calculate Peak Area Ratio (Analyte/IS) I Generate Calibration Curve H->I J Assess Validation Parameters I->J K Accuracy & Precision J->K L Selectivity & Matrix Effect J->L M Stability J->M

Caption: Bioanalytical method validation workflow using a SIL-IS.

Key Validation Experiments & Acceptance Criteria

The following table summarizes the core experiments performed to validate the bioanalytical method. The use of the SIL-IS is integral to meeting the stringent acceptance criteria.

Validation ParameterPurposeTypical ExperimentAcceptance Criteria
Calibration Curve To establish the relationship between concentration and instrument response.Analyze 8+ non-zero calibrator samples over the expected concentration range.r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value and the variability of the measurements.Analyze Quality Control (QC) samples at ≥4 levels (LLOQ, Low, Mid, High) in replicate (n=5) over 3 separate runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Selectivity To ensure the method can differentiate the analyte from other matrix components.Analyze ≥6 blank matrix samples from individual donors for interfering peaks.Response in blank samples at the retention time of the analyte should be <20% of the LLOQ response.
Matrix Effect To assess the impact of matrix components on analyte ionization.Compare the analyte/IS peak area ratio in post-extraction spiked matrix from different sources to the ratio in a neat solution.The CV of the matrix factor across different lots should be ≤15%.
Recovery To evaluate the efficiency of the extraction process.Compare analyte/IS peak area in pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and precise, though it does not need to be 100% as the IS corrects for variability.
Stability To ensure the analyte is stable throughout the sample lifecycle.Analyze QC samples after subjecting them to various conditions (bench-top, freeze-thaw cycles, long-term storage).Mean concentration of stability samples must be within ±15% of nominal values.

Conclusion

The generation and application of a high-purity, stable isotope-labeled internal standard like this compound-d₃ is fundamental to the development of robust and reliable bioanalytical methods. While both chemical and enzymatic syntheses present viable pathways, chemical synthesis currently offers greater flexibility and control for producing custom-labeled analogues. The subsequent use of this standard in a rigorously validated LC-MS/MS assay, where it corrects for inevitable process variability, provides the highest level of confidence in the resulting quantitative data. This confidence is paramount for researchers, scientists, and drug development professionals who rely on such data to advance scientific understanding and make critical project decisions.

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Comparative study of 4-Methoxy-L-tryptophan and its D-isomer

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 4-Methoxy-L-tryptophan and its D-isomer: A Guide for Researchers

Introduction: Beyond the Canonical Twenty Amino Acids

In the landscape of molecular biology and drug discovery, the focus often lies on the 20 proteinogenic amino acids that form the fundamental building blocks of life. However, a vast and functionally diverse world of non-proteinogenic amino acids exists, offering unique structural motifs and biological activities. Among these, tryptophan analogs have garnered significant attention due to their roles in complex natural products and as modulators of critical metabolic pathways. This guide provides a detailed comparative study of two such analogs: this compound and its stereoisomer, 4-Methoxy-D-tryptophan.

Chirality is a fundamental concept in pharmacology. The spatial arrangement of atoms in enantiomers can lead to profoundly different interactions with chiral biological targets like enzymes and receptors. While L-amino acids are the canonical substrates for most physiological processes in mammals, D-amino acids are increasingly recognized for their unique biological roles, including antimicrobial activity and immunomodulation.[1][2] This guide, from the perspective of a Senior Application Scientist, will dissect the synthesis, physicochemical properties, and biological potential of these two isomers, providing the experimental frameworks necessary to validate their distinct profiles.

Physicochemical and Structural Properties

Both this compound and 4-Methoxy-D-tryptophan share the same molecular formula (C₁₂H₁₄N₂O₃) and molecular weight (234.25 g/mol ).[3][4] The key distinction lies in the stereochemistry at the α-carbon, which dictates their three-dimensional structure and subsequent biological interactions.

PropertyThis compound4-Methoxy-D-tryptophanReference
IUPAC Name (2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid(2R)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid[3], Inferred
Molecular Formula C₁₂H₁₄N₂O₃C₁₂H₁₄N₂O₃[3][4]
Molecular Weight 234.25 g/mol 234.25 g/mol [3][4]
CAS Number 406938-53-21094396-87-8[4][5]
Chirality L-isomer (S-configuration)D-isomer (R-configuration)[3], Inferred

The L-Isomer: A Biologically Prevalent Building Block

This compound is a non-proteinogenic amino acid found as a crucial component in several biologically active natural products.[5] Its presence is often essential for the therapeutic effects of the parent compounds.

  • Natural Occurrence and Function : It is a key constituent of the argyrins, a class of macrocyclic peptides with antiproteasomal activity, and the antimycobacterial compounds ohmyungsamycins and ecumicin.[5] The 4-methoxy group on the indole ring is critical for these biological activities, often forming key interactions, such as hydrogen bonds, with target proteins.[6]

  • Synthesis : Enantiomerically pure this compound can be synthesized through various chemical and enzymatic methods. Chemical approaches may utilize chiral auxiliaries to ensure the correct stereochemistry.[6] Enzymatic synthesis has also been achieved using tryptophan synthase, which can convert 4-methoxyindole and L-serine into the final product, highlighting the adaptability of metabolic enzymes.[5]

The D-Isomer: An Enantiomer with Untapped Potential

While less studied, 4-Methoxy-D-tryptophan holds potential for distinct biological activities, drawing from the emerging understanding of D-amino acids.

  • Anticipated Biological Roles : Unlike its L-counterpart, 4-Methoxy-D-tryptophan is not expected to be a precursor for serotonin biosynthesis, as the enzymes in this pathway, such as tryptophan hydroxylase, are highly specific for L-isomers.[7][8] However, D-tryptophan and its metabolites are known to have immunomodulatory effects and can act as bacterial metabolites.[2] For instance, the D-tryptophan derivative 1-methyl-D-tryptophan (Indoximod) is a known modulator of the immunoregulatory enzyme indoleamine 2,3-dioxygenase (IDO1), though its mechanism is complex and may not involve direct enzymatic inhibition.[9][10] This suggests that 4-Methoxy-D-tryptophan could be a valuable tool for probing or modulating immune responses.

  • Synthesis : The synthesis of the D-isomer requires a stereospecific approach, often mirroring the synthesis of the L-isomer but starting with opposite chirality precursors (e.g., using a chiral auxiliary derived from L-valine instead of D-valine).[11] Alternatively, enzymatic methods involving L-amino acid oxidases can be used for dynamic stereoinversion to produce D-amino acids from a racemic mixture.[12]

Comparative Analysis: A Tale of Two Isomers

The fundamental difference in stereochemistry is predicted to cause significant divergence in the biological fate and activity of these two molecules.

Metabolic Fate and Pharmacokinetics

The primary metabolic pathways for L-tryptophan are protein synthesis, the kynurenine pathway, and the serotonin pathway.[13][14] this compound, as an analog, may interact with these pathways. In contrast, D-tryptophan is not a substrate for these enzymes. It is cleared more rapidly from plasma and does not significantly increase serotonin synthesis in the brain.[8]

Caption: Comparative metabolic pathways of this compound and its D-isomer.

Interaction with Immunoregulatory Pathways

The enzyme IDO1 is a critical regulator of immune tolerance that catabolizes L-tryptophan.[15] Tryptophan analogs are widely studied as IDO1 inhibitors for cancer immunotherapy. The two stereoisomers of the related compound, 1-methyl-tryptophan, exhibit different properties, with the L-isomer acting as a competitive inhibitor and the D-isomer appearing to work through a different, less direct mechanism.[9][16] This precedent makes a comparative study of 4-methoxy-tryptophan isomers on IDO1 activity a compelling avenue of research.

Experimental Protocols for Comparative Characterization

To empirically determine the differences between these isomers, the following experimental protocols are essential.

Protocol 1: Chiral Separation by HPLC

Rationale: The first step in any comparative study is to ensure the enantiomeric purity of each isomer and to develop an analytical method to separate them. A Cinchona alkaloid-based zwitterionic chiral stationary phase (CSP) is effective for separating tryptophan derivatives.[17]

Methodology:

  • Column: CHIRALPAK ZWIX(+) or equivalent zwitterionic CSP.

  • Mobile Phase: Methanol/Water (98:2, v/v) containing 50 mM formic acid and 25 mM diethylamine. The concentrations of additives may require optimization.[17]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve a racemic standard and each individual isomer in the mobile phase to a concentration of 1 mg/mL.

  • Injection: Inject 10 µL of each sample.

  • Analysis:

    • Inject the racemic standard to determine the retention times (t₁) and (t₂) and calculate the separation factor (α).

    • Inject each pure isomer to confirm its identity based on retention time.

    • Calculate the enantiomeric excess (ee%) of each sample to confirm purity.

G start Start: Racemic or Single Isomer Sample prep Sample Preparation (Dissolve in Mobile Phase) start->prep inject Inject onto Chiral HPLC System prep->inject separation Separation on Zwitterionic CSP inject->separation detect UV Detection (280 nm) separation->detect chromatogram Generate Chromatogram detect->chromatogram analysis Data Analysis chromatogram->analysis end End: Determine Retention Times, Purity (ee%) analysis->end

Caption: Workflow for chiral separation of 4-Methoxy-tryptophan isomers by HPLC.

Protocol 2: In Vitro IDO1 Inhibition Assay

Rationale: To test the hypothesis that the isomers have different effects on the immunomodulatory kynurenine pathway, a direct enzymatic assay is required. This protocol measures the ability of each isomer to inhibit IDO1-mediated conversion of L-tryptophan to N-formylkynurenine.

Methodology:

  • Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), ascorbic acid, methylene blue, catalase, potassium phosphate buffer (pH 6.5).

  • Test Compounds: this compound and 4-Methoxy-D-tryptophan dissolved in DMSO, serially diluted.

  • Assay Procedure:

    • In a 96-well plate, combine IDO1 enzyme, ascorbic acid, methylene blue, and catalase in potassium phosphate buffer.

    • Add varying concentrations of the test compounds (or a known inhibitor like epacadostat as a positive control).

    • Pre-incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding L-tryptophan.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding trichloroacetic acid.

    • Heat at 65°C for 30 minutes to convert N-formylkynurenine to kynurenine.

  • Detection:

    • Centrifuge the plate to pellet precipitated protein.

    • Transfer the supernatant to a new plate.

    • Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

    • Measure the absorbance at 480 nm. The yellow color is proportional to the amount of kynurenine produced.

  • Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value for each isomer.

Protocol 3: Assessment of Serotonin Pathway Substrate Potential

Rationale: This experiment directly evaluates whether either isomer can be utilized by the rate-limiting enzyme in the serotonin biosynthesis pathway, Tryptophan Hydroxylase (TPH).[18] A positive result for the L-isomer would classify it as a potential precursor to a novel serotonin analog.

Methodology:

  • Reagents: Recombinant human TPH2 enzyme, tetrahydrobiopterin (BH₄) cofactor, DTT, ferrous ammonium sulfate, L-tryptophan (positive control).

  • Test Compounds: this compound and 4-Methoxy-D-tryptophan.

  • Assay Procedure:

    • Set up reactions containing TPH2 enzyme, BH₄, DTT, and ferrous ammonium sulfate in a suitable buffer (e.g., HEPES, pH 7.4).

    • Add the substrate: L-tryptophan (positive control), this compound, 4-Methoxy-D-tryptophan, or a no-substrate control.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding perchloric acid.

  • Detection and Analysis:

    • Analyze the reaction mixture using HPLC with fluorescence or mass spectrometry detection.

    • Monitor for the disappearance of the substrate and the appearance of the hydroxylated product (5-hydroxy-L-tryptophan for the control, or the corresponding 5-hydroxy-4-methoxy-tryptophan for the test compounds).

    • Quantify the product formed to determine the enzyme's activity towards each isomer. A lack of product formation for the D-isomer would confirm its inability to act as a substrate.

Conclusion and Future Directions

The stereochemical difference between this compound and 4-Methoxy-D-tryptophan creates a compelling case for their divergent biological functions. The L-isomer is an established component of potent natural products and may serve as a precursor to novel bioactive molecules within the serotonin pathway. The D-isomer, while unlikely to participate in canonical L-amino acid metabolism, represents a promising candidate for modulating immune responses, potentially through interaction with the IDO1 pathway.

The provided experimental protocols offer a robust framework for researchers to validate these hypotheses. A thorough characterization of these isomers will not only expand our understanding of non-proteinogenic amino acid biology but could also pave the way for the development of new therapeutics in oncology, infectious disease, and neurology.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxy-L-tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Characterization and Assessment

The first step in any disposal protocol is a thorough understanding of the compound's potential hazards. In the absence of a specific SDS for 4-Methoxy-L-tryptophan, we must synthesize information from structurally similar molecules and general chemical safety principles.

  • Structural Analogs: Safety data for L-Tryptophan and 5-methoxy-DL-Tryptophan generally classify them as not hazardous under the Globally Harmonized System (GHS).[1][2] However, other methoxylated aromatic compounds, such as 4-Methoxyphenol, are noted as being potentially harmful to aquatic life with long-lasting effects.[3][4]

  • The Precautionary Principle: Given the potential for environmental persistence and the uncharacterized toxicological profile of this compound, it must be managed as a regulated chemical waste. Disposal into sanitary sewer systems or regular trash is strictly prohibited.[5] All laboratory chemical waste must be handled in accordance with federal regulations like the Resource Conservation and Recovery Act (RCRA) and guidelines from the Occupational Safety and Health Administration (OSHA).[5][6][7]

Property / Hazard Information from Analogous Compounds & Databases Operational Directive & Rationale
Physical State Solid, crystalline powder.Handle as a solid waste. Avoid generating dust, which poses an inhalation risk and can create a combustible dust hazard if dispersed in sufficient concentrations.[8]
Acute Toxicity L-Tryptophan and 5-methoxy-DL-Tryptophan are not classified as acutely toxic.[1][2] The toxicological properties of the 4-methoxy isomer have not been thoroughly investigated.Assume low acute toxicity but handle with standard chemical PPE to prevent unknown long-term effects. The lack of data necessitates caution.
Environmental Hazard 4-Methoxyphenol is harmful to aquatic organisms.[3][4] Data for this compound is unavailable.Treat as an environmental hazard. Prohibit drain disposal to prevent contamination of waterways. This is a critical step in responsible environmental stewardship.
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases.[1][8]Segregate from incompatible chemicals during storage and waste accumulation. Co-mingling could lead to exothermic reactions or the generation of hazardous fumes.
Part 2: Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound for any purpose, including disposal, adherence to proper PPE protocols is mandatory. This ensures minimal risk of exposure via inhalation, ingestion, or dermal contact.

  • Hand Protection: Wear nitrile gloves (tested to EN 374 or equivalent standard). The quality and thickness should be chosen based on the specific laboratory conditions and duration of handling.[4]

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is clean and fits properly.[1]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3] All handling of powders should ideally occur in a chemical fume hood or a ventilated enclosure.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of waste generation to its readiness for collection by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.

Step 1: Waste Identification and Labeling Immediately upon deciding to discard this compound (whether unused, expired, or as residue), it must be designated as hazardous waste.

  • Action: Affix a "Hazardous Waste" label to the container.

  • Label Contents: The label must include:

    • The words "Hazardous Waste".[9]

    • Full Chemical Name: "this compound". Avoid abbreviations or formulas.

    • Hazard Identification: Indicate potential hazards (e.g., "Handle with Care," "Potential Environmental Hazard").

    • Generator Information: Name of the principal investigator and the laboratory location.

Step 2: Container Selection and Management The integrity of the waste containment system is paramount to preventing spills and exposure.

  • Action: Select a waste container that is in good condition, free of damage, and has a secure, leak-proof screw-top cap.[5]

  • Material Compatibility: The container must be chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are appropriate choices. Do not use metal containers for any chemical waste unless specifically approved.[10]

  • Container State: Keep the waste container closed at all times except when adding waste. This is a key OSHA and EPA requirement to prevent the release of vapors and to avoid spills.[11]

Step 3: Waste Segregation Proper segregation prevents dangerous chemical reactions and streamlines the final disposal process.

  • Action: Designate this compound waste as non-halogenated organic solid waste .

  • Rationale: Do not mix this waste with:

    • Halogenated Solvents (e.g., dichloromethane, chloroform).

    • Strong Acids or Bases.

    • Strong Oxidizers.

    • Aqueous Waste.

    • Sharps or Biologically Active Materials. Incompatible chemicals must be stored separately, ideally with physical barriers or in secondary containment systems.[12]

Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA) The EPA allows laboratories to accumulate waste at or near the point of generation in an SAA before moving it to a central storage area.[9][13]

  • Action: Store the labeled, sealed waste container in a designated SAA within your laboratory.

  • SAA Requirements:

    • The SAA must be under the control of laboratory personnel.[13]

    • It should be in a secondary containment tray to capture any potential leaks.

    • The total volume of hazardous waste in an SAA is limited by regulation (typically 55 gallons).[13]

  • Time Limits: Once the container is full or has been accumulating for a specified period (check your institution's policy, often 6-12 months), arrange for its removal.[5][13]

Step 5: Arranging for Final Disposal Laboratory personnel are responsible for preparing the waste for pickup, not for its ultimate transport or destruction.

  • Action: Once the waste container is ready for removal, contact your institution's EHS office to schedule a pickup. Follow their specific procedures for waste transfer.

  • Chain of Custody: Ensure all paperwork is completed accurately. This documentation tracks the waste from its generation to its final disposal, a process known as "cradle-to-grave" management under RCRA.[7]

Part 4: Spill Management

In the event of a small spill of solid this compound, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Part 2.

  • Contain the Spill: Gently cover the spill with an absorbent material suitable for chemicals (e.g., vermiculite or sand). Avoid raising dust.

  • Clean Up: Carefully sweep the material and absorbent into a dustpan. Place the collected material into a designated hazardous waste container.[8]

  • Decontaminate: Clean the spill area with soap and water, and then wipe it down with an appropriate solvent if necessary. Collect all cleaning materials (wipes, etc.) and place them in the solid hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institutional policy.

Visualization: Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS / Contractor Operations Start Waste Generated (this compound) Assess 1. Characterize as Non-Halogenated Organic Solid Waste Start->Assess PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Container 3. Select & Label Compatible Waste Container (HDPE/Glass) PPE->Container Segregate 4. Place in SAA Segregated from Incompatibles Container->Segregate Check Container Full or Accumulation Time Limit Reached? Segregate->Check Check->Segregate No Pickup 5. Schedule Pickup with Environmental Health & Safety (EHS) Check->Pickup Yes Transport Waste Transported by Licensed Contractor Pickup->Transport Disposal Final Disposal at a Permitted TSDF* Transport->Disposal caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the utmost respect for regulatory compliance and environmental protection.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.